molecular formula C9H8O4 B1352372 2-Formyl-5-methoxybenzoic acid CAS No. 4785-56-2

2-Formyl-5-methoxybenzoic acid

Cat. No.: B1352372
CAS No.: 4785-56-2
M. Wt: 180.16 g/mol
InChI Key: LMWSIQGMRIVDCJ-UHFFFAOYSA-N
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Description

2-Formyl-5-methoxybenzoic acid is a useful research compound. Its molecular formula is C9H8O4 and its molecular weight is 180.16 g/mol. The purity is usually 95%.
The exact mass of the compound 2-formyl-5-methoxy-benzoic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-formyl-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8O4/c1-13-7-3-2-6(5-10)8(4-7)9(11)12/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMWSIQGMRIVDCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428345
Record name 2-formyl-5-methoxy-benzoic Acid
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Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4785-56-2
Record name 2-formyl-5-methoxy-benzoic Acid
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Record name 2-formyl-5-methoxybenzoic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Formyl-5-methoxybenzoic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Properties of Formyl-Methoxybenzoic Acid Isomers

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of formyl-methoxybenzoic acid, with a primary focus on the well-documented isomer 5-Formyl-2-methoxybenzoic acid . This compound, along with its isomer 2-Formyl-5-methoxybenzoic acid, serves as a versatile building block in organic synthesis and medicinal chemistry. The presence of three distinct functional groups—a carboxylic acid, a formyl group, and a methoxy group—on the aromatic ring creates a versatile chemical scaffold for the development of novel molecules.[1]

Chemical and Physical Properties

The fundamental properties of 5-Formyl-2-methoxybenzoic acid are summarized below. These characteristics are essential for its application in synthetic chemistry, influencing reaction conditions, solvent selection, and purification methods.

PropertyValueSource
IUPAC Name 5-Formyl-2-methoxybenzoic acid[2]
CAS Number 84923-70-6[2][3]
Molecular Formula C₉H₈O₄[2][3]
Molecular Weight 180.16 g/mol [1][2]
Appearance White to off-white solid (inferred from methyl ester)[4]
Solubility Slightly soluble in water (2 g/L at 25 °C)[3]
pKa 3.74 ± 0.10 (Predicted)[3]
Storage Inert atmosphere, Room Temperature or 2-8°C[3][4]

Note: The isomer this compound has a CAS Number of 4785-56-2.[1]

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is critical for confirming the structure and purity of 5-Formyl-2-methoxybenzoic acid.

¹H NMR Spectroscopy: Proton NMR provides a detailed map of the hydrogen atoms in the molecule. The spectrum is expected to show distinct signals for each proton type.[1] Based on data for the closely related methyl ester, the anticipated chemical shifts (δ) in a solvent like CDCl₃ would be:

  • Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically >10 ppm.[1]

  • Aldehyde Proton (-CHO): A sharp singlet around 9.9 ppm.[4]

  • Aromatic Protons (-C₆H₃-): Three signals in the aromatic region (approx. 7.1-8.4 ppm), exhibiting splitting patterns (doublets, doublet of doublets) based on their coupling with neighboring protons.[4]

  • Methoxy Protons (-OCH₃): A sharp singlet around 4.0 ppm.[4]

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. The expected characteristic absorption bands include:

  • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.

  • C=O Stretch (Aldehyde): A strong, sharp peak around 1680-1700 cm⁻¹.

  • C-O Stretch (Methoxy/Acid): Peaks in the 1200-1300 cm⁻¹ region.

  • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

Chemical Reactivity and Synthetic Applications

The utility of 5-Formyl-2-methoxybenzoic acid stems from the distinct reactivity of its functional groups.[1] It is a key intermediate in the preparation of more complex molecules, including peroxisome proliferator-activated receptor (PPAR) activators and PTP1B inhibitors.[4]

Reactions of the Formyl Group:

  • Oxidation: The aldehyde can be easily oxidized to a second carboxylic acid group, yielding 5-methoxyisophthalic acid.[1]

  • Reduction: The formyl group can be selectively reduced to a primary alcohol (-CH₂OH) using mild reducing agents like sodium borohydride (NaBH₄), which typically does not affect the carboxylic acid group.[1]

  • Nucleophilic Addition: As an electrophile, the aldehyde is susceptible to attack by various nucleophiles (e.g., Grignard reagents, organolithiums, cyanides) to form new carbon-carbon bonds.[1]

Reactions of the Carboxylic Acid Group:

  • Esterification: The carboxylic acid can be converted to an ester (e.g., a methyl ester) through reaction with an alcohol under acidic conditions (Fischer esterification) or by using an alkylating agent with a base.[4]

Reactions of the Aromatic Ring:

  • The electron-donating methoxy group and the electron-withdrawing formyl and carboxyl groups influence the regioselectivity of electrophilic aromatic substitution reactions.

Below is a diagram illustrating the core reactivity of the molecule.

Caption: Key reactions of 5-Formyl-2-methoxybenzoic acid.

Established Synthetic Routes

The synthesis of formyl-methoxybenzoic acids can be achieved through various methods, often involving the formylation of a benzoic acid precursor or multi-step pathways starting from simpler materials.[1] A patented method for producing the valuable methyl ester intermediate starts from salicylic acid.

The workflow for this synthesis is outlined below.

Synthetic_Pathway cluster_0 Step 1: Methylation/Esterification cluster_1 Step 2: Formylation cluster_2 Step 3: Hydrolysis (Optional) A Salicylic Acid B 2-Methoxy methyl benzoate A->B  (1) K₂CO₃, Acetone  (2) Dimethyl Sulfate   C Methyl 5-formyl-2- methoxybenzoate B->C  (1) Urotropine  (2) Methanesulfonic Acid   D 5-Formyl-2- methoxybenzoic acid C->D  H₂O, H⁺/OH⁻  

Caption: Synthetic pathway to 5-formyl-2-methoxybenzoate.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for synthesis and analysis.

Synthesis of Methyl 5-formyl-2-methoxybenzoate[4]

This protocol describes the methylation of 5-formyl-2-hydroxybenzoic acid.

  • Reactant Preparation: In a suitable reaction vessel, mix 5-formyl-2-hydroxybenzoic acid (2.0 g, 12.0 mmol), iodomethane (1.5 mL, 25 mmol), and potassium carbonate (3.06 g, 22.2 mmol).

  • Solvent Addition: Add dimethylformamide (DMF, 15 mL) to the mixture.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 16 hours.

  • Workup:

    • After the reaction is complete, remove the DMF by distillation under reduced pressure.

    • Dissolve the crude product in ethyl acetate.

    • Wash the organic layer sequentially with water (2x) and saturated brine (2x).

    • Dry the organic phase over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate the filtrate under reduced pressure. Purify the resulting residue by column chromatography to yield the final product.

General Protocol for ¹H NMR Sample Preparation[6]
  • Sample Weighing: Accurately weigh 5-10 mg of the solid 5-Formyl-2-methoxybenzoic acid sample.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. DMSO-d₆ is often preferred for carboxylic acids to ensure dissolution and observation of the acidic proton.

  • Transfer: Using a pipette, transfer the solution to a clean, dry NMR tube.

  • Analysis: Cap the NMR tube and insert it into the NMR spectrometer to acquire the spectrum.

Safety and Handling

5-Formyl-2-methoxybenzoic acid is considered hazardous and requires careful handling in a laboratory setting. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Hazard CategoryGHS InformationSource
Signal Word Warning[2][6]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2][6]
Precautionary Statements P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
First Aid Inhalation: Move person to fresh air.Skin Contact: Wash with plenty of soap and water.Eye Contact: Rinse cautiously with water for several minutes.Ingestion: Clean mouth with water and get medical attention.[7]
Storage Store in a well-ventilated, cool, dry place. Keep container tightly closed.[6]

References

An In-depth Technical Guide to the Structure Elucidation of 2-Formyl-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and spectroscopic characterization of 2-Formyl-5-methoxybenzoic acid (IUPAC name: 5-Formyl-2-methoxybenzoic acid). This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and other complex molecules.

Chemical Structure and Properties

This compound is a trifunctional aromatic compound containing a carboxylic acid, an aldehyde (formyl group), and a methoxy group attached to a benzene ring. These functional groups provide a versatile scaffold for a variety of chemical transformations.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueReference(s)
IUPAC Name 5-Formyl-2-methoxybenzoic acid[1]
Synonym This compound[2]
CAS Number 4785-56-2, 84923-70-6[1][2]
Molecular Formula C₉H₈O₄[1]
Molecular Weight 180.16 g/mol [1][2]
Appearance Solid[3]

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process involving the formylation of a suitable precursor followed by hydrolysis.

Experimental Workflow:

Synthesis_Workflow start Start: 2-Methoxybenzoic acid methyl ester formylation Formylation (Duff Reaction) start->formylation Hexamethylenetetramine, Trifluoroacetic acid hydrolysis Ester Hydrolysis formylation->hydrolysis Methyl 5-formyl-2-methoxybenzoate purification Purification (Recrystallization) hydrolysis->purification Crude Product characterization Structure Elucidation (NMR, IR, MS) purification->characterization Purified Product end End Product: This compound characterization->end

Caption: General experimental workflow for the synthesis and characterization of this compound.

Synthesis of Methyl 5-formyl-2-methoxybenzoate (Precursor)

A common method for introducing a formyl group onto the benzene ring is the Duff reaction.

Protocol:

  • Dissolve 16.6 g of methyl 2-methoxybenzoate in 100 ml of trifluoroacetic acid in a round-bottom flask.[4]

  • Cool the mixture in an ice bath and add 14.0 g of hexamethylenetetramine portion-wise, maintaining the low temperature.[4]

  • After the addition is complete, reflux the reaction mixture for 2 hours.[4]

  • Remove the trifluoroacetic acid by distillation under reduced pressure.[4]

  • Pour the residue into 120 ml of water and neutralize with sodium bicarbonate.[4]

  • Extract the aqueous mixture with ethyl acetate.[4]

  • Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.[4]

  • Remove the solvent under reduced pressure to yield the crude product.[4]

  • Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to obtain methyl 5-formyl-2-methoxybenzoate.[4]

Synthesis of this compound

The final step is the hydrolysis of the methyl ester to the carboxylic acid.

Protocol:

  • Dissolve the purified methyl 5-formyl-2-methoxybenzoate in a mixture of methanol and a 10% aqueous solution of sodium hydroxide.

  • Stir the mixture at room temperature or gently heat to reflux until the reaction is complete (monitoring by TLC).

  • After completion, cool the reaction mixture and remove the methanol under reduced pressure.

  • Acidify the remaining aqueous solution with a dilute solution of hydrochloric acid until a precipitate is formed.

  • Collect the solid precipitate by filtration.

  • Wash the solid with cold water to remove any inorganic impurities.

  • Dry the solid under vacuum to yield this compound.

  • The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Spectroscopic Data for Structure Elucidation

The structure of this compound is confirmed through various spectroscopic techniques. The following tables summarize the expected and reported spectral data.

Table 2: ¹H NMR Spectral Data (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.0 - 13.0Singlet (broad)1H-COOH
~9.9Singlet1H-CHO
~8.2Doublet of doublets1HAromatic H
~8.0Doublet1HAromatic H
~7.2Doublet1HAromatic H
~3.9Singlet3H-OCH₃

Table 3: ¹³C NMR Spectral Data (Predicted)

Chemical Shift (δ, ppm)Assignment
~191-CHO
~166-COOH
~162Aromatic C-OCH₃
~135Aromatic C
~133Aromatic C
~125Aromatic C-CHO
~122Aromatic C-COOH
~113Aromatic C
~56-OCH₃

Table 4: IR and Mass Spectrometry Data

Spectroscopic TechniqueKey Peaks / FragmentsInterpretation
IR Spectroscopy (cm⁻¹) ~3300-2500 (broad), ~1700-1680 (sharp), ~1680-1660 (sharp), ~1250 & ~1050O-H stretch (carboxylic acid), C=O stretch (carboxylic acid), C=O stretch (aldehyde), C-O stretch (ether)
Mass Spectrometry (m/z) 180 (M+), 163, 151, 135, 107Molecular ion, [M-OH]⁺, [M-CHO]⁺, [M-COOH]⁺, [M-CO-OCH₃]⁺

Chemical Reactivity

The presence of three distinct functional groups dictates the chemical reactivity of this compound, making it a versatile synthetic intermediate.

Key Reactions:

Chemical_Reactions start This compound oxidation Oxidation start->oxidation KMnO₄ or other oxidizing agents reduction Reduction start->reduction NaBH₄ product_ox 5-Methoxyisophthalic acid oxidation->product_ox product_red 2-(Hydroxymethyl)-5-methoxybenzoic acid reduction->product_red

Caption: Key chemical reactions of the formyl group in this compound.

  • Oxidation of the Formyl Group: The aldehyde can be readily oxidized to a carboxylic acid, forming 5-methoxyisophthalic acid. This transformation can be achieved using various oxidizing agents.[2]

  • Reduction of the Formyl Group: Selective reduction of the aldehyde to a primary alcohol can be accomplished using mild reducing agents like sodium borohydride (NaBH₄), yielding 2-(hydroxymethyl)-5-methoxybenzoic acid.[2] Stronger reducing agents would also reduce the carboxylic acid.

  • Reactions of the Carboxylic Acid: The carboxylic acid group can undergo typical reactions such as esterification and amide formation.

  • Electrophilic Aromatic Substitution: The electron-donating methoxy group and the electron-withdrawing formyl and carboxyl groups direct further substitution on the aromatic ring.

This technical guide provides foundational information for researchers working with this compound. For specific applications, further optimization of reaction conditions and detailed analytical characterization are recommended.

References

An In-depth Technical Guide on the Physicochemical Characteristics of 2-Formyl-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This document provides a comprehensive overview of the core physicochemical characteristics of 2-Formyl-5-methoxybenzoic acid (also known as 5-Formyl-2-methoxybenzoic acid). A valuable building block in organic synthesis, this compound's utility is defined by its three distinct functional groups: a carboxylic acid, a formyl (aldehyde), and a methoxy group.[1] This guide consolidates available data on its physical and chemical properties, details the experimental protocols for their determination, and presents logical workflows through visualization to aid in its application in research and development.

Core Physicochemical Properties

The key physicochemical data for this compound are summarized below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.

Identity and Structure
IdentifierValue
IUPAC Name 5-Formyl-2-methoxybenzoic acid
Synonyms This compound, 2-Methoxy-5-formylbenzoic acid[2]
CAS Number 84923-70-6[3][2]
Molecular Formula C₉H₈O₄[2]
Molecular Weight 180.16 g/mol [3][2]
Canonical SMILES COC1=C(C=C(C=C1)C=O)C(=O)O[3]
InChIKey TTZPGMWNBQKNKX-UHFFFAOYSA-N[3]
Tabulated Physical and Chemical Data
PropertyValueNotes
Appearance White to off-white solid[2]
Boiling Point 371.1 ± 27.0 °C[2]Predicted
Density 1.309 ± 0.06 g/cm³[2]Predicted (at 20°C)
pKa 3.74 ± 0.10[2]Predicted. Indicates a moderately strong organic acid.
Purity ≥96%[4]As commercially available.
Spectral Data Summary

Spectroscopic analysis is essential for structural confirmation and purity assessment.

TechniqueExpected Observations
¹H NMR Expected distinct signals for the aldehyde proton (δ ~9.8–10.2 ppm), methoxy protons (δ ~3.8–4.0 ppm), aromatic protons, and a broad singlet for the carboxylic acid proton (>10 ppm).[1]
Mass Spectrometry The molecular ion peak [M]⁺ is expected at m/z 180. Key fragmentation patterns would likely involve the loss of the hydroxyl group (-OH, m/z 163), the formyl group (-CHO, m/z 151), and the carboxyl group (-COOH, m/z 135).
Infrared (IR) Characteristic absorption bands are expected for the O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹, broad), C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹), C=O stretch of the aldehyde (~1685-1710 cm⁻¹), and C-O stretches of the ether and carboxylic acid (~1200-1300 cm⁻¹).

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below.

Solubility Determination

This protocol determines the solubility class of the compound, which indicates the presence of acidic functional groups.

  • Water Solubility Test :

    • Add approximately 25 mg of this compound to a test tube containing 0.75 mL of deionized water.

    • Shake the tube vigorously for 30-60 seconds.[5][6]

    • Observe if the compound dissolves completely. Given its structure, it is expected to be sparingly soluble or insoluble in water.

    • Test the pH of the aqueous solution with litmus or pH paper. An acidic pH would be expected.[7]

  • Aqueous Base Solubility Tests :

    • To a test tube containing ~25 mg of the compound, add 0.75 mL of 5% sodium bicarbonate (NaHCO₃) solution in portions, shaking after each addition.[6][8] Effervescence (CO₂ evolution) and dissolution indicate a strong acid, such as a carboxylic acid.[9]

    • If insoluble in NaHCO₃, repeat the test in a separate tube using 1 mL of 5% sodium hydroxide (NaOH) solution.[5][8] Solubility in NaOH but not NaHCO₃ suggests a weak acid (like a phenol), whereas solubility in both indicates a stronger acid.[7] this compound is expected to be soluble in both.

  • Aqueous Acid Solubility Test :

    • To confirm the absence of basic groups, add ~25 mg of the compound to 1 mL of 5% hydrochloric acid (HCl).[8] The compound is expected to be insoluble, confirming it is not an amine or other organic base.[7][8]

G start Start with Sample: This compound water Test Solubility in Water start->water base Test Solubility in 5% NaHCO₃ water->base Insoluble acid_test Test Solubility in 5% HCl base->acid_test Insoluble result_strong_acid Result: Strong Organic Acid (Carboxylic Acid) base->result_strong_acid Soluble result_insoluble Result: Insoluble acid_test->result_insoluble Insoluble

Figure 1: Decision workflow for solubility analysis.
pKa Determination via Potentiometric Titration

The acid dissociation constant (pKa) can be determined by monitoring the pH of a solution of the acid as a strong base is added.

  • Preparation : Prepare a standardized solution of ~0.1 M NaOH. Accurately weigh ~50-100 mg of this compound and dissolve it in a suitable solvent mixture (e.g., 50% ethanol/water) in a beaker.

  • Titration Setup : Place a calibrated pH electrode and a magnetic stir bar in the beaker. Position a burette containing the standardized NaOH solution above the beaker.

  • Measurement : Record the initial pH of the solution. Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.

  • Data Analysis : Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This point corresponds to the inflection point on the sigmoid curve.[10]

Spectroscopic Analysis Protocols
  • ¹H NMR Spectroscopy :

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[11] The choice of solvent is critical; DMSO-d₆ is often suitable for carboxylic acids as it allows for the observation of the acidic proton.

    • Acquire the spectrum on a standard NMR spectrometer (e.g., 300 or 400 MHz).

    • Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum for analysis.

  • Mass Spectrometry (Electron Ionization - EI) :

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

    • The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

    • The instrument separates the resulting ions based on their mass-to-charge ratio (m/z), generating the mass spectrum.

    • Analyze the spectrum to identify the molecular ion peak and characteristic fragment ions to confirm the structure.

Chemical Synthesis and Reactivity

The strategic placement of the functional groups on the benzene ring makes this compound a versatile intermediate.

Synthetic Pathway Overview

A common route to this compound involves multiple steps, often starting from more readily available precursors. One strategy is the formylation of a substituted benzoic acid derivative. An alternative involves the synthesis and subsequent hydrolysis of the corresponding methyl ester, methyl 5-formyl-2-methoxybenzoate.[1][12]

G cluster_0 Synthetic Route precursor Methyl 2-methoxybenzoate intermediate Methyl 5-formyl-2-methoxybenzoate precursor->intermediate Formylation (e.g., Duff reaction) product 2-Formyl-5-methoxybenzoic Acid intermediate->product Ester Hydrolysis (Acid or Base catalyzed)

Figure 2: A representative synthetic pathway.
Reactivity of Functional Groups

  • Formyl Group : The aldehyde is highly reactive. It can be oxidized to a carboxylic acid, converting the molecule into 5-methoxyisophthalic acid.[1] It can also be selectively reduced to a primary alcohol (a hydroxymethyl group) using a mild reducing agent like sodium borohydride (NaBH₄), which typically does not affect the carboxylic acid.[1]

  • Carboxylic Acid Group : This group can undergo standard reactions such as esterification (reaction with an alcohol) or conversion to an amide (reaction with an amine).

  • Aromatic Ring : The electron-donating methoxy group and the electron-withdrawing formyl and carboxyl groups direct the regioselectivity of further electrophilic aromatic substitution reactions.

G center This compound oxidation Oxidation of Formyl Group center->oxidation [Ox] reduction Selective Reduction of Formyl Group center->reduction [H] esterification Esterification of Carboxylic Acid center->esterification R-OH, H⁺ prod_ox 5-Methoxyisophthalic Acid oxidation->prod_ox prod_red 2-(Hydroxymethyl)-5-methoxybenzoic Acid reduction->prod_red prod_est Ester Derivative esterification->prod_est

Figure 3: Key reactivity pathways of the compound.

References

Spectral Analysis of 2-Formyl-5-methoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectral analysis of 2-Formyl-5-methoxybenzoic acid (CAS No: 4785-56-2), a key intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed look at its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific compound are not publicly available, this guide outlines the expected spectral data based on established principles and data from structurally related compounds.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₉H₈O₄

  • Molecular Weight: 180.16 g/mol

  • Structure:

    • An aromatic ring substituted with a carboxylic acid group, a formyl group, and a methoxy group.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of its functional groups and comparison with similar molecules.

Table 1: Predicted ¹H NMR Spectral Data
Proton AssignmentPredicted Chemical Shift (δ) [ppm]Multiplicity
Carboxylic Acid (-COOH)> 10.0Broad Singlet
Aldehyde (-CHO)9.5 - 10.5Singlet
Aromatic (Ar-H)7.0 - 8.5Multiplet
Methoxy (-OCH₃)3.8 - 4.0Singlet
Table 2: Predicted ¹³C NMR Spectral Data
Carbon AssignmentPredicted Chemical Shift (δ) [ppm]
Carboxylic Acid (-COOH)165 - 175
Aldehyde (-CHO)190 - 200
Aromatic (Ar-C)110 - 160
Methoxy (-OCH₃)55 - 60
Table 3: Predicted IR Absorption Bands
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500 - 3300Broad
C=O (Carboxylic Acid)1680 - 1710Strong
C=O (Aldehyde)1670 - 1700Strong
C-O (Ether)1200 - 1300 & 1000 - 1100Strong
C-H (Aromatic)3000 - 3100Medium
C-H (Aldehyde)2700 - 2850 & 2800 - 2950Medium
Table 4: Predicted Mass Spectrometry Fragmentation
m/z ValuePossible Fragment Ion
180[M]⁺ (Molecular Ion)
163[M - OH]⁺
151[M - CHO]⁺
135[M - COOH]⁺
121[M - COOH - CH₂]⁺
105[C₇H₅O]⁺
77[C₆H₅]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence.

  • Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation. Phase and baseline correct the resulting spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared Spectrometer.

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically with an Electron Ionization (EI) source.

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to generate a molecular ion and various fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the abundance of each ion to generate the mass spectrum.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of a chemical compound like this compound.

Spectral_Analysis_Workflow Workflow for Spectral Analysis of this compound cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation Synthesis Synthesis & Purification Purity Purity Assessment (e.g., HPLC, TLC) Synthesis->Purity MS Mass Spectrometry (MS) Purity->MS IR Infrared (IR) Spectroscopy Purity->IR NMR NMR Spectroscopy Purity->NMR MS_Data Determine Molecular Weight & Fragmentation MS->MS_Data IR_Data Identify Functional Groups IR->IR_Data NMR_Data Elucidate C-H Framework NMR->NMR_Data Structure_Elucidation Propose/Confirm Structure MS_Data->Structure_Elucidation IR_Data->Structure_Elucidation NMR_Data->Structure_Elucidation

Workflow for Spectroscopic Analysis

This comprehensive approach, combining NMR, IR, and MS, provides a robust methodology for the structural elucidation and confirmation of this compound, crucial for its application in research and development.

understanding the reactivity of 2-Formyl-5-methoxybenzoic acid functional groups

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of 2-Formyl-5-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a multifunctional aromatic compound featuring a carboxylic acid, an aldehyde (formyl group), and a methoxy group. This unique arrangement of functional groups provides a versatile scaffold for synthetic chemistry, making it a valuable building block in the development of complex organic molecules, including active pharmaceutical ingredients (APIs). The interplay between the electron-donating methoxy group and the electron-withdrawing carboxyl and formyl groups dictates the molecule's reactivity, offering opportunities for selective chemical transformations. This guide provides a comprehensive analysis of the reactivity of each functional group, supported by experimental data and protocols.

Core Reactivity Analysis

The chemical behavior of this compound is governed by the distinct properties of its three functional groups and their electronic influence on the aromatic ring.

The Aldehyde (Formyl) Group

The formyl group is a highly reactive and synthetically versatile site.[1] Its electrophilic carbonyl carbon is susceptible to nucleophilic attack and the group can readily undergo both oxidation and reduction.[1]

  • Oxidation: The aldehyde can be easily oxidized to a carboxylic acid, transforming the molecule into 5-methoxyisophthalic acid. This is a common synthetic step employing various oxidizing agents.[1]

  • Reduction: Selective reduction of the aldehyde to a primary alcohol (yielding 2-(hydroxymethyl)-5-methoxybenzoic acid) can be achieved using mild hydride reagents.[1] Sodium borohydride (NaBH₄) is a common choice as it is typically not strong enough to reduce the carboxylic acid, ensuring chemoselectivity.[1] In contrast, stronger reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both functional groups.[1]

  • Nucleophilic Addition: The electrophilic nature of the formyl carbon makes it a prime target for various nucleophilic addition reactions, which are fundamental for building molecular complexity.[1]

    • Grignard Reactions: Addition of Grignard reagents (R-MgX) results in the formation of secondary alcohols after an acidic workup.[1]

    • Wittig Reaction: This reaction converts the aldehyde into an alkene using a phosphonium ylide, providing excellent stereochemical control.[1]

    • Condensation Reactions: The formyl group can react with binucleophilic reagents like hydrazines or amidines to construct nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals.[1] For instance, reactions with hydrazines can yield pyrazole structures.[1]

Table 1: Summary of Key Reactions of the Aldehyde Group

Reaction TypeReagent(s)ProductNotes
Oxidation Various Oxidizing Agents5-Methoxyisophthalic acidConverts aldehyde to a second carboxylic acid.[1]
Selective Reduction Sodium Borohydride (NaBH₄)2-(Hydroxymethyl)-5-methoxybenzoic acidChemoselectively reduces aldehyde without affecting the carboxylic acid.[1]
Grignard Reaction R-MgX, then H₃O⁺2-(CHR(OH))-5-methoxybenzoic acidForms a secondary alcohol.[1]
Wittig Reaction Ph₃P=CHR' (Wittig Reagent)2-(CH=CHR')-5-methoxybenzoic acidForms a carbon-carbon double bond.[1]
Strecker Reaction Secondary Amine, NaCN (in H₂O)α-Dialkylaminonitrile derivativeA multicomponent reaction forming α-aminonitriles.[2]
The Carboxylic Acid Group

The carboxylic acid group is acidic and can be converted into a variety of derivatives. Its reactivity is generally lower than the aldehyde, allowing for selective reactions on the formyl group.

  • Esterification: The carboxylic acid can be converted to an ester, such as a methyl or ethyl ester. This is often done to modify solubility or to protect the acid during subsequent reactions.[3] Direct Fischer-Speier esterification under acidic conditions (e.g., methanol with a catalytic amount of sulfuric acid) is a common method.[3] However, care must be taken to avoid side reactions with the aldehyde group.[3] For high-purity applications, a protection-deprotection strategy for the aldehyde may be preferable.[3]

  • Amide Formation: The carboxylic acid can be activated (e.g., by conversion to an acyl chloride with thionyl chloride) and then reacted with an amine to form an amide. However, the high reactivity of the acyl chloride can sometimes lead to complications with the formyl group.[4] Milder activating agents like carbonyldiimidazole (CDI) may offer a better route.[4][5]

Table 2: Summary of Key Reactions of the Carboxylic Acid Group

Reaction TypeReagent(s)ProductNotes
Fischer Esterification Alcohol (e.g., CH₃OH), H₂SO₄ (cat.)Methyl 2-formyl-5-methoxybenzoateA direct method, but requires controlled conditions to ensure chemoselectivity.[3]
Alkylation Alkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃)Methyl 2-formyl-5-methoxybenzoateAn alternative to acid-catalyzed esterification.[6]
Amide Formation 1. SOCl₂ or CDI2. R₂NH2-Formyl-5-methoxy-N,N-dialkylbenzamideRequires activation of the carboxylic acid. Milder reagents are often preferred.[4]
The Aromatic Ring

The reactivity of the benzene ring towards electrophilic aromatic substitution (EAS) is governed by the competing electronic effects of the three substituents.[1][7]

  • Directing Effects:

    • -OCH₃ (Methoxy): A powerful activating group and an ortho, para-director.[1]

    • -CHO (Formyl): A deactivating group and a meta-director.[1]

    • -COOH (Carboxyl): A deactivating group and a meta-director.[1]

The potent activating effect of the methoxy group generally dominates the deactivating effects of the other two groups.[1] Therefore, electrophilic substitution is most likely to occur at positions ortho to the methoxy group, which are C4 and C6.[1]

  • Position C4: ortho to -OCH₃, meta to -COOH, and ortho to -CHO.

  • Position C6: ortho to -OCH₃ and ortho to -COOH.

Both positions are activated, and the precise outcome of a substitution reaction would depend on the specific electrophile and reaction conditions.

Experimental Protocols and Workflows

Protocol 1: Selective Reduction of the Aldehyde Group

This protocol details the selective reduction of the formyl group to a primary alcohol using sodium borohydride.[1]

Materials:

  • This compound

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolution: Dissolve this compound in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add sodium borohydride portion-wise to the stirred solution. Monitor the reaction for gas evolution.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution.

  • Work-up: Remove the methanol under reduced pressure. Add ethyl acetate and water to the residue and transfer to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 2-(hydroxymethyl)-5-methoxybenzoic acid. Further purification can be achieved by recrystallization or column chromatography.

G

Caption: Workflow for the selective reduction of this compound.

Protocol 2: Fischer Esterification of the Carboxylic Acid

This protocol describes the direct esterification of the carboxylic acid group.[3] Success relies on careful control to minimize side reactions with the aldehyde.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

Procedure:

  • Setup: To a flask containing a solution of this compound in a large excess of anhydrous methanol, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) dropwise while stirring.

  • Reaction: Heat the mixture to a gentle reflux. Monitor the reaction progress by TLC until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Remove the excess methanol under reduced pressure.

  • Extraction: Dilute the residue with ethyl acetate and wash with water. Carefully wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a final wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to yield the crude methyl 2-formyl-5-methoxybenzoate. The product can be further purified by column chromatography if necessary.

G cluster_aldehyde Aldehyde Reactions cluster_acid Carboxylic Acid Reactions cluster_ring Aromatic Ring Reactions mol This compound A1 Oxidation (e.g., KMnO₄) mol->A1 A2 Selective Reduction (NaBH₄) mol->A2 A3 Wittig Reaction (Ph₃P=CHR) mol->A3 C1 Esterification (MeOH, H⁺) mol->C1 R1 Electrophilic Aromatic Substitution (E⁺) mol->R1 P1 5-Methoxyisophthalic Acid A1->P1 P2 2-(Hydroxymethyl)-5- methoxybenzoic Acid A2->P2 P3 Alkene Product A3->P3 P4 Methyl Ester Product C1->P4 P5 C4/C6 Substituted Product R1->P5

Caption: Reactivity map of this compound functional groups.

Conclusion

This compound is a synthetically valuable intermediate due to the distinct and exploitable reactivity of its aldehyde, carboxylic acid, and aromatic ring systems. The presence of multiple functional groups necessitates a careful selection of reagents and conditions to achieve chemoselectivity. The aldehyde group offers a wide range of transformations from oxidation and reduction to carbon-carbon bond-forming reactions. The carboxylic acid provides a handle for derivatization into esters and amides. Finally, the aromatic ring, strongly activated by the methoxy group, allows for further functionalization via electrophilic substitution. A thorough understanding of these reactivity patterns is crucial for leveraging this molecule effectively in complex synthetic pathways within research and drug development.

References

An In-depth Technical Guide on the Solubility Profile of 2-Formyl-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding the solubility profile of 2-Formyl-5-methoxybenzoic acid. Due to the limited availability of specific quantitative data for this compound, this guide leverages data from structurally similar molecules to provide a qualitative assessment of its likely solubility characteristics. Furthermore, a detailed experimental protocol for determining solubility is provided, which can be readily adapted for this compound.

Introduction to this compound

This compound is a substituted aromatic carboxylic acid. Its structure, featuring a carboxylic acid group, a formyl group, and a methoxy group on a benzene ring, suggests it has potential as a versatile intermediate in organic synthesis, particularly in the development of more complex molecules and potential pharmaceutical candidates. The solubility of this compound is a critical physical property that influences its handling, formulation, and bioavailability.

Qualitative Solubility Profile

In general, the presence of the polar carboxylic acid and formyl groups, combined with the relatively nonpolar methoxy group and benzene ring, suggests a moderate solubility in polar organic solvents and limited solubility in water. The principle of "like dissolves like" is a key determinant of its solubility.

A summary of the expected qualitative solubility is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassPredicted SolubilityRationale
Water Sparingly SolubleThe polar carboxylic acid group can form hydrogen bonds with water, but the overall hydrophobicity of the aromatic ring and methoxy group limits solubility. For a related isomer, 5-Formyl-2-methoxybenzoic acid, a solubility of 2 g/L at 25°C has been reported.
Alcohols SolubleSolvents like methanol, ethanol, and isopropanol are polar and can engage in hydrogen bonding with the carboxylic acid and formyl groups, leading to good solubility. 4-Methoxybenzoic acid is highly soluble in alcohols.
Ethers & Esters SolubleSolvents such as diethyl ether and ethyl acetate can act as hydrogen bond acceptors for the carboxylic acid proton and have sufficient polarity to dissolve the molecule. 4-Methoxybenzoic acid is soluble in ether and ethyl acetate.[1][2]
Ketones SolubleKetones like acetone are polar aprotic solvents that can effectively solvate the compound. 4-Methoxybenzoic acid exhibits good solubility in ketones.[1]
Hydrocarbons Poorly SolubleNonpolar solvents like hexane and toluene are unlikely to effectively solvate the polar functional groups of the molecule, resulting in low solubility. The solubility of 4-methoxybenzoic acid is lower in non-polar solvents.[1]
Aqueous Base SolubleIn alkaline solutions (e.g., 5% NaOH), the carboxylic acid will be deprotonated to form a carboxylate salt, which is significantly more polar and therefore more soluble in water.[3]
Aqueous Acid Sparingly SolubleIn acidic solutions (e.g., 5% HCl), the carboxylic acid will remain protonated, and the solubility is expected to be similar to that in water.[3]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound. This protocol is adapted from established methods for similar organic acids.[1][3][4]

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Thermostatic shaker or water bath

  • Calibrated thermometer

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Vials with screw caps

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a gravimetric analysis setup (drying oven).

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the selected solvent in a sealed vial. The excess solid should be clearly visible.

  • Equilibration:

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached. The concentration of the solute in the solution should become constant over time.

  • Phase Separation:

    • After equilibration, cease agitation and allow the suspension to settle for at least 2 hours at the constant experimental temperature to allow the undissolved solid to sediment.

  • Sampling:

    • Carefully withdraw a sample of the supernatant using a pre-warmed (to the experimental temperature) syringe.

    • Immediately filter the sample through a syringe filter into a pre-weighed vial to remove any undissolved solid particles.

  • Quantification:

    • Gravimetric Method:

      • Accurately weigh the vial containing the filtered saturated solution.

      • Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute until a constant weight is achieved.

      • The final weight of the vial with the dried solute minus the initial weight of the empty vial gives the mass of the dissolved this compound.

      • The initial weight of the solution minus the final weight of the solute gives the mass of the solvent.

      • Calculate the solubility in terms of g/100g of solvent or other desired units.

    • HPLC Method:

      • Accurately dilute the filtered saturated solution with a known volume of the solvent to a concentration within the linear range of the HPLC calibration curve.

      • Prepare a series of standard solutions of this compound of known concentrations.

      • Inject the standard solutions and the diluted sample solution into the HPLC system.

      • A typical method for a benzoic acid derivative would utilize a C18 column with a mobile phase of acetonitrile and water (with an acidic modifier like formic acid) and UV detection at an appropriate wavelength (e.g., 254 nm).

      • Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration in the saturated solution, accounting for the dilution factor.

Experimental Workflow Diagram:

G Figure 1: Experimental Workflow for Solubility Determination A Preparation of Supersaturated Solution (Excess solid in solvent) B Equilibration (Thermostatic shaker, 24-48h) A->B C Phase Separation (Settling at constant temperature) B->C D Sampling and Filtration (Syringe with filter) C->D E Quantification D->E F Gravimetric Analysis (Solvent evaporation) E->F Method 1 G HPLC Analysis (Dilution and injection) E->G Method 2 H Solubility Calculation F->H G->H

Figure 1: Experimental Workflow for Solubility Determination

Signaling Pathways and Biological Activity

A thorough review of the available scientific literature did not yield any specific information on the involvement of this compound in any signaling pathways or its specific biological activities. While some substituted benzoic acids are known to have biological relevance, the role of this particular compound remains to be elucidated through future research.

Conclusion

The solubility profile of this compound is predicted to be characterized by good solubility in polar organic solvents and limited solubility in water, a common trait for small aromatic carboxylic acids. This guide provides a framework for understanding and experimentally determining its solubility. The lack of data on its biological activity and involvement in signaling pathways highlights an area for future investigation for researchers in drug discovery and development. The provided experimental protocol offers a robust method for generating the quantitative data necessary for such research endeavors.

References

An In-depth Technical Guide to the Safety, Handling, and MSDS of 2-Formyl-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for 2-Formyl-5-methoxybenzoic acid. The information is intended to support researchers, scientists, and professionals in the drug development field in the safe and effective use of this compound.

Chemical Identification and Physical Properties

PropertyValue
IUPAC Name This compound
Synonyms 5-Methoxy-2-formylbenzoic acid
CAS Number 4785-56-2
Molecular Formula C₉H₈O₄
Molecular Weight 180.16 g/mol
Appearance Light brown solid
Odor No information available

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Pictogram:

Signal Word: Warning

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P264: Wash face, hands and any exposed skin thoroughly after handling.

    • P271: Use only outdoors or in a well-ventilated area.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • Response:

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

    • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P312: Call a POISON CENTER or doctor if you feel unwell.

    • P362 + P364: Take off contaminated clothing and wash it before reuse.

  • Storage:

    • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

  • Disposal:

    • P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Information

Toxicological Data for Structurally Similar Compounds

CompoundCAS NumberLD50 (Oral, Rat)Skin IrritationEye IrritationRespiratory Irritation
2-Formylbenzoic acid119-67-57500 mg/kgCauses skin irritation[1]Causes eye irritation[1]Irritating to respiratory system[1]
4-Methoxybenzoic acid (p-Anisic acid)100-09-4Not availableCauses skin irritationCauses eye irritationMay cause respiratory irritation

Note: This data is for comparative purposes only and may not be fully representative of the toxicological profile of this compound.

First-Aid Measures

The following diagram illustrates the recommended first-aid procedures in case of exposure to this compound.

FirstAid_Workflow cluster_exposure Route of Exposure cluster_action First-Aid Action cluster_medical Medical Attention exposure Exposure to this compound skin Skin Contact exposure->skin eyes Eye Contact exposure->eyes inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion wash_skin Wash with plenty of soap and water. Remove contaminated clothing. skin->wash_skin rinse_eyes Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. eyes->rinse_eyes fresh_air Remove person to fresh air. Keep comfortable for breathing. inhalation->fresh_air rinse_mouth Rinse mouth. Do NOT induce vomiting. ingestion->rinse_mouth seek_medical Seek medical advice/attention if irritation persists or if you feel unwell. wash_skin->seek_medical rinse_eyes->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical

First-aid decision workflow.

Handling and Storage

Proper handling and storage procedures are crucial to minimize the risk of exposure and ensure the stability of the compound.

Handling:

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid generation of dust.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

The following diagram outlines a general workflow for the safe handling of a chemical powder like this compound.

Safe_Handling_Workflow cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Disposal receipt Receive Chemical inspect Inspect Container for Damage receipt->inspect store Store in a Cool, Dry, Well-Ventilated Area inspect->store ppe Don Personal Protective Equipment (PPE) store->ppe weigh Weigh in a Fume Hood or Ventilated Enclosure ppe->weigh use Use in Experiment weigh->use decontaminate Decontaminate Work Area use->decontaminate waste Collect Waste in a Labeled, Sealed Container decontaminate->waste dispose Dispose of Waste According to Institutional and Local Regulations waste->dispose

Safe handling workflow for chemical powders.

Personal Protective Equipment (PPE)

Protection TypeRecommendation
Eye/Face Protection Wear safety glasses with side-shields or chemical goggles.
Skin Protection Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
Respiratory Protection If dust is generated and ventilation is inadequate, use a NIOSH-approved respirator.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Emits toxic fumes under fire conditions.

  • Protective Equipment: Wear self-contained breathing apparatus and full protective gear.

Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Avoid breathing dust.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

  • Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid creating dust.

Experimental Protocols (General)

While specific experimental protocols for toxicological testing of this compound are not publicly available, the following are general methodologies for assessing skin and eye irritation as guided by the Organization for Economic Co-operation and Development (OECD).

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439) This test method evaluates the potential of a chemical to cause skin irritation by assessing its cytotoxicity on a reconstructed human epidermis model. The endpoint is cell viability, typically measured by the MTT assay. A reduction in cell viability below a certain threshold indicates irritation potential.

Eye Irritation/Corrosion Test (based on OECD 405) Historically, this involved in vivo testing on animals (Draize test). However, in vitro and ex vivo methods are now preferred. These methods use isolated animal corneas or reconstructed human corneal epithelium models to assess opacity and permeability changes upon exposure to the test substance.

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations. It is recommended to use a licensed professional waste disposal service.

Disclaimer: This document is intended as a guide and is not a substitute for a formal Material Safety Data Sheet (MSDS). Users should always consult the most current MSDS provided by the supplier before handling this chemical. All personnel handling this chemical should be adequately trained in its safe use.

References

Biological Activity Screening of 2-Formyl-5-methoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Formyl-5-methoxybenzoic acid is an organic compound characterized by the presence of carboxylic acid, aldehyde (formyl), and methoxy functional groups on a benzene ring.[1][2] The unique arrangement of these reactive moieties makes it a versatile scaffold and an attractive starting material for the synthesis of a diverse range of heterocyclic compounds and other complex organic molecules. While extensive data on the biological activities of this compound itself is not yet available in public literature, the well-documented bioactivities of structurally related benzoic acid and benzaldehyde derivatives suggest its potential as a promising candidate for biological screening.

This technical guide provides a framework for the systematic biological activity screening of this compound. It outlines potential therapeutic areas of interest based on the activities of analogous compounds, details relevant experimental protocols for preliminary screening, and presents a clear structure for data presentation and visualization of experimental workflows and potential signaling pathways.

Potential Biological Activities: An Extrapolative Overview

Based on the biological evaluation of structurally similar benzoic acid and benzaldehyde derivatives, the following activities are proposed as primary targets for the initial screening of this compound.

Antimicrobial Activity

Substituted benzaldehydes and benzoic acids have demonstrated notable antibacterial and antifungal properties.[3][4][5] The presence of both an aldehyde and a carboxylic acid group on the aromatic ring of this compound suggests its potential to exhibit antimicrobial effects. Screening against a panel of pathogenic bacteria and fungi is therefore a logical first step in elucidating its biological profile.

Anticancer Activity

Numerous benzoic acid derivatives have been investigated for their anticancer properties.[6][7][8] Studies on related methoxybenzoic acid derivatives have indicated their potential to inhibit cancer cell growth through various mechanisms, including the modulation of cell survival signaling pathways like Akt/NFκB.[9] Therefore, evaluating the cytotoxic effects of this compound against a panel of human cancer cell lines is a key recommendation.

Data Presentation: A Framework for Quantitative Analysis

To ensure a systematic evaluation and comparison of screening results, all quantitative data should be organized into clear and concise tables. The following tables are provided as templates for recording and presenting the potential biological activity data for this compound.

Table 1: Hypothetical Antimicrobial Activity of this compound (Minimum Inhibitory Concentration in µg/mL)

MicroorganismStrainGram StainThis compound (MIC in µg/mL)Positive Control (MIC in µg/mL)
Staphylococcus aureusATCC 29213PositiveData to be determinedVancomycin
Escherichia coliATCC 25922NegativeData to be determinedGentamicin
Pseudomonas aeruginosaATCC 27853NegativeData to be determinedCiprofloxacin
Candida albicansATCC 90028N/A (Fungus)Data to be determinedFluconazole
Aspergillus nigerATCC 16404N/A (Fungus)Data to be determinedAmphotericin B

Table 2: Hypothetical In Vitro Cytotoxicity of this compound (IC50 in µM)

Cell LineCancer TypeThis compound (IC50 in µM)Positive Control (IC50 in µM)
MCF-7Breast AdenocarcinomaData to be determinedDoxorubicin
A549Lung CarcinomaData to be determinedCisplatin
HeLaCervical AdenocarcinomaData to be determinedPaclitaxel
HepG2Hepatocellular CarcinomaData to be determinedSorafenib
HCT-116Colorectal CarcinomaData to be determined5-Fluorouracil

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validity of screening results. The following are standard protocols for assessing antimicrobial and anticancer activities.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

1. Materials:

  • This compound
  • Bacterial and fungal strains (as listed in Table 1)
  • Mueller-Hinton Broth (MHB) for bacteria
  • RPMI-1640 medium for fungi
  • Sterile 96-well microtiter plates
  • Positive control antibiotics/antifungals
  • Dimethyl sulfoxide (DMSO)
  • Resazurin sodium salt solution

2. Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
  • Perform serial two-fold dilutions of the stock solution in the appropriate broth/medium in a 96-well plate to achieve a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).
  • Prepare a standardized inoculum of each microorganism to a final concentration of approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi.
  • Add the microbial inoculum to each well containing the test compound dilutions.
  • Include a positive control (broth with microorganism and control antibiotic/antifungal), a negative control (broth with microorganism and DMSO), and a sterility control (broth only).
  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
  • Following incubation, add a viability indicator such as resazurin to each well and incubate for a further 2-4 hours.
  • The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism (indicated by no color change of the resazurin).

Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay

1. Materials:

  • This compound
  • Human cancer cell lines (as listed in Table 2)
  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
  • Sterile 96-well flat-bottom plates
  • Positive control cytotoxic drugs
  • Dimethyl sulfoxide (DMSO)
  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
  • MTT solvent (e.g., acidified isopropanol or DMSO)

2. Procedure:

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Prepare serial dilutions in complete culture medium to obtain the desired final concentrations.
  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control.
  • Incubate the plates for 48 or 72 hours at 37°C in a 5% CO2 incubator.
  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
  • Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).[10]

Mandatory Visualizations

Diagrams are essential for illustrating complex relationships and workflows. The following are Graphviz diagrams representing a hypothetical signaling pathway and the experimental workflows.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus 2-Formyl-5-methoxybenzoic_acid 2-Formyl-5-methoxybenzoic_acid Signaling_Molecule Signaling_Molecule 2-Formyl-5-methoxybenzoic_acid->Signaling_Molecule Inhibits (?) IKK IKK Signaling_Molecule->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Sequesters IκBα_P p-IκBα IκBα->IκBα_P NF-κB_active NF-κB NF-κB->NF-κB_active Translocates Ub Ubiquitination IκBα_P->Ub Proteasome Proteasome Ub->Proteasome Degradation Proteasome->NF-κB Releases Target_Genes Target_Genes NF-κB_active->Target_Genes Induces Transcription Apoptosis_Inhibition Apoptosis_Inhibition Target_Genes->Apoptosis_Inhibition

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

G cluster_0 Antimicrobial Screening Workflow cluster_1 Cytotoxicity Screening Workflow (MTT Assay) A1 Prepare stock solution of This compound A2 Serial dilution in 96-well plate A1->A2 A3 Inoculate with microbial suspension A2->A3 A4 Incubate (24-48h) A3->A4 A5 Add viability indicator (e.g., Resazurin) A4->A5 A6 Incubate (2-4h) A5->A6 A7 Determine MIC (visual inspection) A6->A7 B1 Seed cells in 96-well plate B2 Incubate (24h) B1->B2 B3 Treat cells with compound at various concentrations B2->B3 B4 Incubate (48-72h) B3->B4 B5 Add MTT reagent B4->B5 B6 Incubate (4h) B5->B6 B7 Solubilize formazan crystals B6->B7 B8 Measure absorbance (570 nm) B7->B8 B9 Calculate IC50 B8->B9

Caption: Experimental workflows for biological activity screening.

References

The Versatility of 2-Formyl-5-methoxybenzoic Acid: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Promising Scaffold for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Formyl-5-methoxybenzoic acid, a seemingly simple aromatic molecule, presents a wealth of opportunities in the field of medicinal chemistry. Its unique trifunctional nature, possessing a carboxylic acid, a formyl group, and a methoxy group, renders it a highly versatile scaffold for the synthesis of a diverse array of bioactive compounds. This technical guide delves into the core potential of this compound, exploring its applications as a foundational building block for novel therapeutics. We will examine its role in the synthesis of potent anticancer agents and metabolic modulators, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and synthetic workflows.

Introduction: The Strategic Importance of a Multifunctional Scaffold

In the landscape of drug discovery, the identification and utilization of versatile chemical scaffolds are of paramount importance.[1][2] A scaffold is the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. This compound stands out as a particularly valuable scaffold due to the distinct reactivity of its three functional groups. The carboxylic acid allows for the formation of amides and esters, the formyl group is a gateway to a multitude of transformations including reductive amination and the formation of heterocyclic rings, and the methoxy group influences the electronic properties and metabolic stability of the molecule.[3] This inherent chemical diversity allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. Benzoic acid and its derivatives have long been recognized for their broad range of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties.[3] The strategic placement of the formyl and methoxy groups on the benzoic acid core of this compound provides a unique starting point for the development of targeted therapies.

Potential Therapeutic Applications

The true potential of this compound lies in its utility as a precursor for the synthesis of compounds with significant therapeutic promise. Two key areas where its derivatives have shown considerable activity are oncology and metabolic diseases.

Anticancer Activity

Derivatives of this compound, particularly flavones and other heterocyclic compounds, have demonstrated notable anticancer properties. Flavones, a class of flavonoids, are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antitumor effects.[4] The synthesis of various flavone analogs allows for the fine-tuning of their cytotoxic activity against different cancer cell lines.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Methoxyflavone AnalogMCF-7 (Breast Cancer)3.71[5]
5-benzyl jugloneHCT-15 (Colorectal Cancer)12.27[6]
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybridMCF-7 (Breast Cancer)15.6[7]
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybridHCT-116 (Colon Cancer)18.7[7]
Xanthone Derivative (Compound 5)WiDR (Colon Cancer)37.8[8]

Table 1: Anticancer Activity of this compound Derivatives and Related Compounds

Metabolic Modulation: PPAR Agonism

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that play a crucial role in the regulation of glucose and lipid metabolism.[9] Agonists of PPARs, particularly PPARγ, are used in the treatment of type 2 diabetes. This compound can serve as a starting material for the synthesis of novel PPAR activators. The esterified derivative, Methyl 5-formyl-2-methoxybenzoate, is a known intermediate in the synthesis of PPAR activators.[10] The structural features of the benzoic acid core can be modified to optimize binding to the PPAR ligand-binding domain.

The following table presents data on the activity of a known PPAR dual agonist for comparison.

CompoundReceptorEC50 (nM)Reference
Muraglitazar (BMS-298585)PPARα320[11]
Muraglitazar (BMS-298585)PPARγ110[11]

Table 2: In Vitro Activity of a PPARα/γ Dual Agonist

Experimental Protocols

The synthesis of bioactive derivatives from this compound is a key step in harnessing its therapeutic potential. Below are detailed protocols for the synthesis of flavones, a prominent class of its derivatives.

Synthesis of Flavones via the Baker-Venkataraman Rearrangement

This classic method involves the conversion of a 2-hydroxyacetophenone to a 1,3-diketone, which then undergoes cyclization to form the flavone ring. This compound would first need to be converted to the corresponding 2-hydroxyacetophenone derivative.

Step 1: Synthesis of o-Benzoyloxyacetophenone

  • In a 100-mL conical flask equipped with a calcium chloride drying tube, place 13.6 g (0.1 mole) of o-hydroxyacetophenone, 21.1 g (0.15 mole) of benzoyl chloride, and 20 mL of pyridine.[12]

  • Allow the exothermic reaction to proceed for approximately 15 minutes, or until no further heat is evolved.[12]

  • Pour the reaction mixture into a beaker containing 600 mL of 3% hydrochloric acid and 200 g of crushed ice with vigorous stirring.[12]

  • Collect the precipitated product by vacuum filtration, wash with 20 mL of methanol, followed by 20 mL of water.[12]

  • Air-dry the product. The crude product can be recrystallized from methanol.[12]

Step 2: Baker-Venkataraman Rearrangement to form o-Hydroxydibenzoylmethane

  • Prepare a solution of 20 g (0.083 mole) of o-benzoyloxyacetophenone in 75 mL of pyridine in a 300-mL beaker and warm to 50°C.[12]

  • Add 7 g of pulverized 85% potassium hydroxide to the solution and stir mechanically for 15 minutes, during which a yellow precipitate of the potassium salt of the diketone will form.[12]

  • Cool the mixture to room temperature and acidify with 100 mL of 10% acetic acid to precipitate the diketone.[12]

  • Collect the light-yellow precipitate by filtration and dry.[12]

Step 3: Cyclization to Flavone

  • In a 250-mL round-bottom flask, dissolve the crude o-hydroxydibenzoylmethane from Step 2 in glacial acetic acid.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture under reflux for 1 hour.[12]

  • Pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the flavone.[12]

  • Collect the crude flavone by filtration, wash with water until acid-free, and dry.[12]

  • The product can be recrystallized from ligroin.[12]

Signaling Pathways and Mechanisms of Action

While the direct molecular targets of this compound are not yet fully elucidated, the mechanisms of its derivatives provide valuable insights into its potential biological activities.

Flavone-Induced Apoptosis in Cancer Cells

Many flavone derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. This can occur through various signaling pathways, often involving the activation of caspases, a family of proteases that execute the apoptotic process.

Flavone_Apoptosis_Pathway Flavone Flavone Derivative Mitochondria Mitochondria Flavone->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Release of Cytochrome c Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Figure 1: Simplified signaling pathway of flavone-induced apoptosis.

PPARγ Activation by Synthetic Ligands

Synthetic agonists derived from scaffolds like this compound can activate PPARγ, leading to the regulation of genes involved in glucose and lipid metabolism. The agonist binds to the ligand-binding domain (LBD) of PPARγ, causing a conformational change that allows for the recruitment of coactivator proteins and subsequent transcription of target genes.

PPAR_Activation_Workflow cluster_synthesis Synthesis cluster_activation Biological Activation 2F5MBA 2-Formyl-5-methoxybenzoic acid Intermediate Synthetic Intermediate 2F5MBA->Intermediate PPAR_Ligand PPARγ Ligand Intermediate->PPAR_Ligand PPARg PPARγ Receptor PPAR_Ligand->PPARg Binds to LBD Gene_Expression Target Gene Expression PPARg->Gene_Expression Activates Metabolic_Effects Improved Glucose and Lipid Metabolism Gene_Expression->Metabolic_Effects

Figure 2: Workflow from synthesis to PPARγ activation.

Conclusion and Future Directions

This compound is a highly promising and versatile scaffold in medicinal chemistry. Its trifunctional nature provides a rich platform for the synthesis of diverse and complex molecules with significant therapeutic potential, particularly in the areas of oncology and metabolic diseases. The ability to readily generate libraries of derivatives allows for systematic SAR studies and the optimization of lead compounds.

Future research should focus on several key areas:

  • Synthesis and Screening of Novel Derivatives: The synthesis and biological evaluation of a broader range of heterocyclic compounds derived from this compound are warranted.

  • Elucidation of Mechanisms of Action: Further studies are needed to identify the specific molecular targets and signaling pathways modulated by these derivatives.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: The development of QSAR models can aid in the rational design of more potent and selective analogs.

  • In Vivo Efficacy Studies: Promising lead compounds should be advanced to in vivo animal models to evaluate their efficacy and safety profiles.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Formyl-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Formyl-5-methoxybenzoic acid is a valuable building block in organic synthesis, particularly in the preparation of pharmaceutical compounds and other complex organic molecules. Its bifunctional nature, possessing both a carboxylic acid and an aldehyde group, allows for a variety of subsequent chemical transformations. This document provides detailed application notes and protocols for the synthesis of this compound from 5-methoxybenzoic acid, focusing on established formylation reactions.

The primary challenge in the synthesis of this compound from 5-methoxybenzoic acid lies in achieving the desired regioselectivity. The starting material contains two directing groups on the aromatic ring: a methoxy group (-OCH₃) at the 5-position, which is an ortho, para-director, and a carboxylic acid group (-COOH) at the 1-position, which is a meta-director. The target compound requires the introduction of a formyl group at the 2-position, which is ortho to both the carboxylic acid and the methoxy group. This position is sterically hindered and electronically influenced by both substituents.

This document outlines two principal direct formylation methods, the Vilsmeier-Haack reaction and the Duff reaction, along with a multi-step alternative approach.

Synthetic Strategies

Several synthetic routes can be envisioned for the formylation of 5-methoxybenzoic acid. The most direct approaches involve electrophilic aromatic substitution reactions.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a mild and widely used method for the formylation of electron-rich aromatic compounds.[1][2][3] The reactive electrophile, the Vilsmeier reagent, is typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃).[1][2] While this reaction generally favors formylation at the less sterically hindered para-position, the electronic directing effects of the substituents on 5-methoxybenzoic acid may influence the regioselectivity.

Duff Reaction

The Duff reaction utilizes hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium, typically for the ortho-formylation of phenols.[4] Although 5-methoxybenzoic acid is not a phenol, the electron-donating nature of the methoxy group could facilitate this reaction. The Duff reaction is known for its preference for ortho-substitution.[4]

Multi-Step Synthesis (Alternative Route)

An alternative, multi-step approach can provide better control over regioselectivity. This could involve the protection of the carboxylic acid, followed by a directed ortho-metalation and subsequent formylation. Another multi-step strategy begins with a different starting material, such as 5-formyl-2-hydroxybenzoic acid, which can be methylated and then hydrolyzed to yield the desired product.[5]

Experimental Protocols

The following are generalized protocols for the synthesis of this compound. Researchers should optimize these conditions for their specific laboratory settings.

Protocol 1: Vilsmeier-Haack Reaction

Objective: To synthesize this compound via ortho-formylation of 5-methoxybenzoic acid using the Vilsmeier-Haack reaction.

Materials:

  • 5-methoxybenzoic acid

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Sodium acetate

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF) in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring to form the Vilsmeier reagent. Maintain the temperature below 5 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

  • Dissolve 5-methoxybenzoic acid in dichloromethane (DCM) and add it to the flask containing the Vilsmeier reagent.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium acetate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: The desired product, this compound, along with other formylated isomers. The yield and regioselectivity will depend on the specific reaction conditions.

Protocol 2: Duff Reaction

Objective: To synthesize this compound via ortho-formylation of 5-methoxybenzoic acid using the Duff reaction.

Materials:

  • 5-methoxybenzoic acid

  • Hexamine (Hexamethylenetetramine)

  • Glycerol

  • Boric acid

  • Sulfuric acid (concentrated)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Steam distillation apparatus

  • Standard glassware for extraction and purification

Procedure:

  • In a round-bottom flask, mix 5-methoxybenzoic acid, hexamine, glycerol, and boric acid.

  • Heat the mixture with stirring to 150-160 °C for 1-2 hours.

  • Cool the reaction mixture and add a dilute solution of sulfuric acid.

  • Heat the mixture to hydrolyze the intermediate.

  • Perform steam distillation to isolate the volatile aldehyde product.

  • Extract the distillate with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic extract with a dilute sodium hydroxide solution to remove any unreacted starting material.

  • Acidify the aqueous layer with hydrochloric acid and extract any precipitated product.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Expected Outcome: The Duff reaction is expected to favor ortho-formylation, potentially yielding this compound as the major product. Yields for the Duff reaction can be variable.

Data Presentation

The following tables summarize the key aspects of the discussed synthetic methods. Due to the limited availability of specific quantitative data for the direct formylation of 5-methoxybenzoic acid to this compound, the tables provide a comparative overview of the methodologies.

Table 1: Comparison of Synthetic Protocols

ParameterVilsmeier-Haack ReactionDuff Reaction
Formylating Agent Vilsmeier Reagent (DMF/POCl₃)Hexamine
Reaction Conditions Mild to moderate (0 °C to reflux)High temperature (150-160 °C)
Typical Solvent Dichloromethane, DMFGlycerol
Key Reagents DMF, POCl₃, Base for work-upHexamine, Boric acid, Sulfuric acid
Regioselectivity Generally para, but influenced by directing groupsGenerally ortho
Advantages Mild conditions, versatileOrtho-directing
Disadvantages Potential for isomeric mixturesHigh temperatures, often lower yields

Table 2: Reagent Stoichiometry (Illustrative)

ReagentVilsmeier-Haack (molar eq.)Duff Reaction (molar eq.)
5-methoxybenzoic acid1.01.0
DMF3.0 - 5.0-
POCl₃1.1 - 1.5-
Hexamine-1.5 - 2.0
Boric Acid-1.0
Acid (for hydrolysis)As needed for work-upAs needed for work-up

Visualizations

Reaction Pathway

Synthesis_Pathway cluster_vilsmeier Vilsmeier-Haack Reaction cluster_duff Duff Reaction start 5-methoxybenzoic acid product This compound start->product Formylation start->product Formylation vilsmeier_reagents DMF, POCl₃ duff_reagents Hexamine, Acid

Caption: Synthetic routes to this compound.

Experimental Workflow: Vilsmeier-Haack Reaction

Vilsmeier_Workflow arrow arrow prep 1. Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) addition 2. Add 5-methoxybenzoic acid in DCM prep->addition reaction 3. Heat to Reflux (Monitor by TLC) addition->reaction workup 4. Quench with Ice & Neutralize reaction->workup extraction 5. Extract with Ethyl Acetate workup->extraction purification 6. Dry, Concentrate & Purify (Chromatography) extraction->purification product 7. Obtain this compound purification->product

Caption: Workflow for the Vilsmeier-Haack synthesis.

Conclusion

The synthesis of this compound from 5-methoxybenzoic acid presents a regiochemical challenge that can be addressed through several formylation strategies. The Vilsmeier-Haack and Duff reactions are direct methods, with the latter potentially offering better ortho-selectivity. For applications requiring high purity and specific isomer formation, a multi-step synthetic route involving directed metalation may be more appropriate. The protocols and data provided herein serve as a guide for researchers to develop and optimize the synthesis of this important chemical intermediate. Careful control of reaction conditions and thorough purification are crucial for obtaining the desired product in good yield and purity.

References

Application Notes and Protocols: Formylation of 5-Methoxybenzoic Acid via a Modified Duff Reaction Strategy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the formylation of 5-methoxybenzoic acid. Direct formylation of 5-methoxybenzoic acid using the classical Duff reaction is challenging due to the deactivating effect of the carboxylic acid group. The presented methodology circumvents this issue by employing a two-step strategy: initial esterification of the carboxylic acid followed by a Duff-type formylation of the more activated methyl ester intermediate. This approach is based on established procedures for the formylation of phenolic carboxylic acid esters using hexamethylenetetramine.[1][2] This application note includes a comprehensive experimental protocol, a summary of expected reaction parameters, and a workflow diagram for clarity.

Introduction

The Duff reaction is a well-established method for the formylation of electron-rich aromatic compounds, particularly phenols, utilizing hexamethylenetetramine as the formyl source.[3] The reaction typically proceeds via an electrophilic aromatic substitution mechanism, yielding ortho-hydroxybenzaldehydes.[3] However, the presence of electron-withdrawing groups, such as a carboxylic acid, can significantly hinder the reaction.

To achieve the formylation of 5-methoxybenzoic acid, a preliminary esterification to methyl 5-methoxybenzoate is recommended. This transformation enhances the electron-donating character of the methoxy-substituted ring system, rendering it more susceptible to electrophilic attack by the reactive species generated from hexamethylenetetramine. The subsequent formylation is carried out in glacial acetic acid, a common solvent for this type of transformation.[1][2]

Reaction Scheme

reaction_scheme sub 5-Methoxybenzoic Acid inter Methyl 5-Methoxybenzoate sub->inter 1. Esterification (MeOH, H2SO4) prod Methyl 2-Formyl-5-methoxybenzoate inter->prod 2. Duff Formylation (Hexamethylenetetramine, Glacial Acetic Acid) workflow sub Start: 5-Methoxybenzoic Acid esterification Step 1: Esterification - Methanol - Conc. H2SO4 - Reflux (4-6h) sub->esterification workup1 Workup 1 - Evaporation - Extraction - Washes (H2O, NaHCO3, Brine) - Drying and Concentration esterification->workup1 intermediate Intermediate: Methyl 5-Methoxybenzoate workup1->intermediate formylation Step 2: Duff-type Formylation - Hexamethylenetetramine - Glacial Acetic Acid - Reflux (8-10h) intermediate->formylation hydrolysis Hydrolysis - 1:1 HCl - Reflux (2-3h) formylation->hydrolysis workup2 Workup 2 & Purification - Cooling & Filtration - Washing - Recrystallization hydrolysis->workup2 product Final Product: Methyl 2-Formyl-5-methoxybenzoate workup2->product

References

Application Notes: Vilsmeier-Haack Formylation of Methoxy-Substituted Arenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction utilizes a "Vilsmeier reagent," typically generated in situ from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃), to introduce a formyl (-CHO) group onto the aromatic ring.[2] Methoxy-substituted arenes are particularly excellent substrates for this transformation due to the strong electron-donating nature of the methoxy group, which activates the aromatic ring towards electrophilic substitution.[3] The resulting methoxy-substituted benzaldehydes are valuable intermediates in the synthesis of pharmaceuticals, natural products, and other fine chemicals.

Reaction Mechanism

The Vilsmeier-Haack reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form an electrophilic chloroiminium salt, commonly known as the Vilsmeier reagent.[2][3][4]

  • Electrophilic Aromatic Substitution and Hydrolysis: The electron-rich methoxy-activated arene attacks the electrophilic carbon of the Vilsmeier reagent.[2][5] This forms an iminium ion intermediate. Subsequent aqueous work-up hydrolyzes this intermediate to yield the final aryl aldehyde.[6][7]

Vilsmeier_Haack_Mechanism cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Electrophilic Substitution & Hydrolysis DMF DMF (N,N-Dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ (Phosphorus Oxychloride) Iminium_Intermediate Aryl Iminium Intermediate Vilsmeier_Reagent->Iminium_Intermediate Arene Methoxy-Substituted Arene Arene->Iminium_Intermediate + Vilsmeier Reagent Aldehyde Methoxy-Substituted Benzaldehyde Iminium_Intermediate->Aldehyde + H₂O H2O H₂O (Aqueous Work-up)

Caption: General mechanism of the Vilsmeier-Haack reaction.

Data Presentation: Formylation of Methoxy-Arenes

The efficiency of the Vilsmeier-Haack formylation is highly dependent on the substitution pattern of the methoxy arene. The formyl group is typically directed to the para position relative to the activating methoxy group, or to the most electron-rich and sterically accessible position.[5][7]

Starting MaterialReagentsSolventTemperature (°C)Time (h)ProductYield (%)Reference
1,3-DimethoxybenzenePOCl₃ / DMFDMF2532,4-Dimethoxybenzaldehyde92[8]
1,3-Dimethoxy-5-(4-nitrophenoxy)benzenePOCl₃ / DMFDMF8032,4-Dimethoxy-6-(4-nitrophenoxy)benzaldehyde-
1,4-DimethoxybenzenePOCl₃ / N-Methylformanilide---2,5-Dimethoxybenzaldehyde16[9]
1,2,4-TrimethoxybenzenePOCl₃ / DMF---2,4,5-Trimethoxybenzaldehyde-[10]

Note: Formylation of 1,4-dimethoxybenzene with the standard DMF/POCl₃ reagent is reported to be unsuccessful.[9]

Experimental Protocols

This section provides a detailed, generalized protocol for the Vilsmeier-Haack formylation of an activated methoxy-substituted arene, such as 1,3-dimethoxybenzene.

Materials:

  • Methoxy-substituted arene (e.g., 1,3-dimethoxybenzene)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, optional solvent)

  • Ice

  • Water

  • Sodium Acetate (NaOAc) or Sodium Hydroxide (NaOH) solution

  • Ethyl acetate or Diethyl ether for extraction

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Protocol:

  • Preparation of the Vilsmeier Reagent:

    • In a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3-5 equivalents).[8]

    • Cool the flask to 0 °C in an ice bath.[8]

    • Slowly add phosphorus oxychloride (POCl₃) (1.2 - 1.5 equivalents) dropwise to the cooled DMF with vigorous stirring.[2][8] Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes. The formation of the Vilsmeier reagent, which may be a pale yellow solid or solution, should be observed.[8]

  • Formylation Reaction:

    • Dissolve the methoxy-substituted arene (1 equivalent) in a minimal amount of anhydrous DMF or DCM.[8]

    • Slowly add the solution of the arene to the pre-formed Vilsmeier reagent at 0 °C with continuous stirring.[8]

    • After the addition, allow the reaction mixture to warm to room temperature or heat as required (e.g., 80 °C) depending on the substrate's reactivity.[7]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Upon completion, cool the reaction mixture back to 0 °C in an ice bath.[8]

    • Carefully and slowly pour the mixture into a beaker containing crushed ice and water with vigorous stirring to hydrolyze the intermediate iminium salt.

    • Neutralize the mixture by adding a solution of sodium acetate or slowly adding an aqueous sodium hydroxide solution until the pH is basic.[2]

    • Stir the resulting mixture for 1-2 hours. If a precipitate forms, it can be collected by filtration.

    • If no precipitate forms, transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like ethyl acetate or diethyl ether (3 x volume).[2]

    • Combine the organic layers, wash with water and then with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[2][11]

    • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • The crude aldehyde can be further purified by silica gel column chromatography, recrystallization, or vacuum distillation.[2][8]

Experimental_Workflow start Start reagent_prep 1. Vilsmeier Reagent Prep (DMF + POCl₃ at 0°C) start->reagent_prep formylation 2. Formylation (Add Methoxy-Arene) reagent_prep->formylation Add Substrate Solution workup 3. Aqueous Work-up (Ice water, Neutralization) formylation->workup Reaction Complete (TLC) extraction 4. Extraction (e.g., Ethyl Acetate) workup->extraction Hydrolysis purification 5. Purification (Chromatography/Recrystallization) extraction->purification Crude Product end Final Product (Pure Aldehyde) purification->end

Caption: Typical workflow for Vilsmeier-Haack formylation.

Troubleshooting and Optimization

  • Incomplete Reaction: If the reaction does not go to completion, especially with less reactive substrates, ensure all reagents are anhydrous and of high quality.[10] Increasing the reaction temperature or time may also drive the reaction forward.[7]

  • Low Yield: Poor yields can result from impure starting materials or moisture contamination, which can deactivate the Vilsmeier reagent.[10] A proper work-up is crucial to hydrolyze the iminium intermediate completely to the aldehyde.

  • Substrate Reactivity: Highly deactivated arenes are not suitable substrates for the Vilsmeier-Haack reaction. Conversely, extremely activated substrates might lead to side reactions or di-formylation.

References

Application Notes: A Regioselective Approach to 2-Formyl-5-methoxybenzoic Acid via Directed ortho-Metalation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic compounds.[1] This method overcomes the limitations of classical electrophilic aromatic substitution, which often yields mixtures of ortho, meta, and para isomers. In the DoM strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, guiding deprotonation to the adjacent ortho position with high precision.[1][2] This application note details a protocol for the synthesis of 2-Formyl-5-methoxybenzoic acid from 5-methoxybenzoic acid, leveraging the carboxylic acid group as a potent DMG. This route provides a direct and efficient pathway to a highly substituted benzoic acid derivative, a valuable building block in pharmaceutical and materials science research.

Principle of the Reaction

The synthesis hinges on the ability of the carboxylate group, formed in situ, to direct lithiation specifically to the C2 position. The methoxy group at C5 further activates the ring but the carboxylate is the dominant directing group. The process unfolds in several key steps:

  • Initial Deprotonation: The acidic proton of the carboxylic acid on 5-methoxybenzoic acid first reacts with the organolithium base (e.g., n-butyllithium) to form a lithium carboxylate. This step is crucial as it protects the acidic group and transforms it into an effective DMG.

  • Directed ortho-Metalation: A second equivalent of the organolithium reagent then selectively abstracts a proton from the position ortho to the carboxylate group. The lithium atom is chelated by both the carboxylate and the ortho-methoxy group, forming a stable six-membered ring-like intermediate that locks in the regiochemistry.

  • Electrophilic Quench (Formylation): The resulting aryllithium intermediate, a potent nucleophile, is then treated with an electrophile. For this synthesis, N,N-Dimethylformamide (DMF) is used as a formylating agent to introduce the aldehyde functionality.

  • Acidic Workup: The reaction is quenched with an aqueous acid, which serves to protonate the carboxylate, regenerating the carboxylic acid, and hydrolyze the intermediate formed from the addition of DMF to yield the final this compound.

Experimental Protocol

This protocol describes a general procedure for the ortho-formylation of 5-methoxybenzoic acid. All operations must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Materials and Reagents

  • 5-methoxybenzoic acid

  • n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) in a suitable solvent (e.g., hexanes)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Dry ice/acetone bath

Apparatus

  • A three-necked, round-bottomed flask, flame-dried under vacuum

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Inert gas inlet (Argon or Nitrogen balloon or manifold)

  • Dropping funnel (optional)

  • Low-temperature thermometer

Procedure

  • Reaction Setup: Assemble the flame-dried three-necked flask with a magnetic stir bar, a thermometer, and a septum. Purge the apparatus thoroughly with an inert gas.

  • Initial Solution: In the reaction flask, dissolve 5-methoxybenzoic acid (1.0 equivalent) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Metalation: Slowly add the organolithium reagent (e.g., n-BuLi, 2.2 equivalents) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly. A color change is typically observed.

  • Stirring: Stir the reaction mixture at -78 °C for 1-2 hours to ensure the completion of the ortho-lithiation.

  • Formylation: Add anhydrous DMF (1.5 - 2.0 equivalents) dropwise to the reaction mixture at -78 °C.

  • Warming: After the addition of DMF, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the solution is acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization or column chromatography on silica gel to yield pure this compound.

Data Presentation

The following table summarizes the key reagents and expected outcomes for this synthesis. Yields for directed ortho-metalation reactions are typically moderate to high, contingent on strict anhydrous conditions and precise temperature control.

ParameterDescription
Starting Material 5-methoxybenzoic acid
Key Reagents n-Butyllithium or s-Butyllithium, TMEDA (optional accelerator)
Formylating Agent N,N-Dimethylformamide (DMF)
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Temperature -78 °C
Product This compound
Typical Yield 60-80% (based on similar ortho-formylation procedures)
Purification Method Recrystallization or Silica Gel Chromatography

Visualized Workflow and Reaction Scheme

The following diagrams illustrate the experimental workflow and the chemical transformation.

experimental_workflow cluster_setup Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Reaction Setup (Flame-dried glassware, Inert Atmosphere) dissolve 2. Dissolve Starting Material (5-methoxybenzoic acid in Anhydrous THF) setup->dissolve cool 3. Cool to -78 °C dissolve->cool metalation 4. Ortho-Metalation (Add n-BuLi dropwise) cool->metalation stir1 5. Stir at -78 °C (1-2 hours) metalation->stir1 formylation 6. Formylation (Add Anhydrous DMF) stir1->formylation warm 7. Warm to RT (Stir overnight) formylation->warm quench 8. Quench Reaction (Add 1 M HCl) warm->quench extract 9. Aqueous Workup (Extraction with Ethyl Acetate) quench->extract purify 10. Purification (Chromatography/Recrystallization) extract->purify product Final Product: This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

reaction_scheme start 5-methoxybenzoic acid intermediate1 Lithium 5-methoxybenzoate start->intermediate1 intermediate2 Ortho-lithiated intermediate intermediate1->intermediate2 product This compound intermediate2->product reagent1 1. n-BuLi (1 eq) THF, -78 °C reagent2 2. n-BuLi (1 eq) THF, -78 °C reagent3 3. DMF reagent4 4. H₃O⁺ workup

References

Application Notes and Protocols for the Multi-step Synthesis of 2-Formyl-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the multi-step synthesis of 2-Formyl-5-methoxybenzoic acid, a valuable building block in the development of complex organic molecules and pharmaceutical agents. Two primary synthetic routes are presented: a multi-step pathway commencing from a phenolic precursor, and a more direct formylation approach. The protocols are designed to be reproducible and scalable for research and development purposes. Quantitative data is summarized in tables for clarity, and key experimental workflows are visualized using diagrams.

Introduction

This compound is a key intermediate in organic synthesis due to its versatile functional groups: a carboxylic acid, an aldehyde (formyl group), and a methoxy group. These functionalities allow for a wide range of chemical transformations, making it a valuable precursor for the synthesis of various heterocyclic compounds and other complex molecular architectures. This document outlines reliable methods for its preparation.

Route 1: Multi-Step Synthesis from a Phenolic Precursor

This synthetic pathway involves the protection of the carboxylic acid, methylation of the hydroxyl group, and subsequent deprotection to yield the final product. The starting material for this route is 5-formyl-2-hydroxybenzoic acid.

Overall Reaction Scheme:
Experimental Protocols

Step 1: Esterification of 5-formyl-2-hydroxybenzoic acid

  • Objective: To protect the carboxylic acid group as a methyl ester.

  • Methodology: A standard Fischer esterification is employed.

  • Procedure:

    • Suspend 5-formyl-2-hydroxybenzoic acid (1 equivalent) in methanol (10 volumes).

    • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl 5-formyl-2-hydroxybenzoate.

    • Purify the crude product by recrystallization or column chromatography.

Step 2: Methylation of Methyl 5-formyl-2-hydroxybenzoate

  • Objective: To convert the phenolic hydroxyl group to a methoxy group.

  • Methodology: Williamson ether synthesis using iodomethane.

  • Procedure:

    • In a round-bottom flask, dissolve methyl 5-formyl-2-hydroxybenzoate (1 equivalent) in dimethylformamide (DMF).

    • Add potassium carbonate (1.5-2 equivalents) to the solution.

    • Add iodomethane (1.2-1.5 equivalents) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 16-24 hours, or until TLC indicates the consumption of the starting material.

    • Remove the DMF under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the resulting methyl 2-formyl-5-methoxybenzoate by column chromatography.

Step 3: Hydrolysis of Methyl 2-formyl-5-methoxybenzoate

  • Objective: To deprotect the methyl ester to the carboxylic acid.

  • Methodology: Base-catalyzed hydrolysis.

  • Procedure:

    • Dissolve methyl 2-formyl-5-methoxybenzoate (1 equivalent) in a mixture of methanol and water.

    • Add an excess of a base, such as sodium hydroxide or lithium hydroxide (2-3 equivalents).

    • Stir the mixture at room temperature or gentle heat (e.g., 40-50 °C) until the reaction is complete as monitored by TLC.

    • Remove the methanol under reduced pressure.

    • Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of 2-3.

    • Collect the precipitated solid by filtration.

    • Wash the solid with cold water and dry under vacuum to obtain this compound.

Data Presentation
StepStarting MaterialProductReagentsSolventTypical Yield
15-formyl-2-hydroxybenzoic acidMethyl 5-formyl-2-hydroxybenzoateMethanol, Sulfuric AcidMethanol>90%
2Methyl 5-formyl-2-hydroxybenzoateMethyl 2-formyl-5-methoxybenzoateIodomethane, Potassium CarbonateDMF~80-90%
3Methyl 2-formyl-5-methoxybenzoateThis compoundSodium HydroxideMethanol/Water>90%

Workflow Diagram

G A 5-formyl-2-hydroxybenzoic acid B Methyl 5-formyl-2-hydroxybenzoate A->B Esterification (MeOH, H2SO4) C Methyl 2-formyl-5-methoxybenzoate B->C Methylation (CH3I, K2CO3) D This compound C->D Hydrolysis (NaOH, H2O/MeOH)

Caption: Multi-step synthesis workflow from a phenolic precursor.

Route 2: Direct Formylation of 5-Methoxybenzoic Acid

This approach offers a more direct synthesis of the target molecule through the introduction of a formyl group onto the aromatic ring of 5-methoxybenzoic acid. The Vilsmeier-Haack reaction is a suitable method for this transformation.

Overall Reaction Scheme:
Experimental Protocol

Vilsmeier-Haack Formylation

  • Objective: To directly introduce a formyl group at the ortho position to the methoxy group.

  • Methodology: Electrophilic aromatic substitution using a Vilsmeier reagent.

  • Procedure:

    • In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) (2-3 equivalents) to dimethylformamide (DMF) (5-10 volumes) with stirring to form the Vilsmeier reagent.

    • To this mixture, add 5-methoxybenzoic acid (1 equivalent) portion-wise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours, monitoring by TLC.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize the mixture with a saturated sodium bicarbonate solution.

    • Extract the product with a suitable organic solvent, such as ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Data Presentation
Starting MaterialProductReagentsSolventTypical Yield
5-Methoxybenzoic acidThis compoundPOCl₃, DMFDMFModerate to Good

Logical Relationship Diagram

G cluster_0 Vilsmeier Reagent Formation DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(CH3)2]+ DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Start 5-Methoxybenzoic acid Product This compound Start->Product Electrophilic Aromatic Substitution (Vilsmeier Reagent)

Caption: Vilsmeier-Haack direct formylation pathway.

Conclusion

The synthesis of this compound can be successfully achieved through multiple synthetic routes. The choice of pathway may depend on the availability of starting materials, desired scale, and purification capabilities. The multi-step synthesis from a phenolic precursor offers a robust and high-yielding approach, while the direct formylation method provides a more concise route. The protocols and data presented herein serve as a comprehensive guide for researchers in the field of organic synthesis and drug development.

Application Notes and Protocols: Selective Reduction of the Formyl Group in 2-Formyl-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the selective reduction of the formyl group in 2-Formyl-5-methoxybenzoic acid to yield 2-(hydroxymethyl)-5-methoxybenzoic acid. The primary challenge in this transformation is the chemoselective reduction of the aldehyde in the presence of a carboxylic acid functionality. This guide explores various methodologies, with a principal focus on the use of sodium borohydride, a mild and selective reducing agent. Data on reagent selection, reaction conditions, and expected outcomes are presented. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a versatile bifunctional molecule containing both an electrophilic aldehyde and a carboxylic acid. The selective transformation of one functional group while preserving the other is a common requirement in multi-step organic synthesis. The reduction of the formyl group to a primary alcohol is a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals. The challenge lies in preventing the concurrent reduction of the carboxylic acid group. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both functionalities, milder reagents are required for achieving the desired chemoselectivity.[1][2]

This application note details a reliable protocol for the selective reduction of the formyl group in this compound, primarily utilizing sodium borohydride (NaBH₄). Alternative methods, including catalytic hydrogenation and the use of silane-based reducing agents, are also discussed.

Methodologies for Selective Reduction

Several strategies can be employed for the chemoselective reduction of an aromatic aldehyde in the presence of a carboxylic acid. The choice of method depends on factors such as substrate compatibility, desired yield, and available laboratory equipment.

Hydride-Based Reduction with Sodium Borohydride (NaBH₄)

Sodium borohydride is a mild reducing agent that is highly effective for the reduction of aldehydes and ketones to their corresponding alcohols.[3][4] Crucially, it does not typically reduce carboxylic acids, esters, or amides under standard conditions.[3][4] This inherent selectivity makes it the reagent of choice for the target transformation. The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon of the aldehyde.[1][5]

Advantages:

  • High chemoselectivity for aldehydes over carboxylic acids.

  • Mild reaction conditions.

  • Operational simplicity and enhanced safety compared to more reactive hydrides.[6]

  • Can be used in protic solvents like alcohols and water (under alkaline conditions).[5][6][7]

Disadvantages:

  • May require careful control of temperature to minimize side reactions.

  • Decomposition in acidic or neutral aqueous solutions.[3]

Catalytic Hydrogenation

Catalytic hydrogenation involves the use of hydrogen gas in the presence of a metal catalyst (e.g., Pd, Pt, Ru, Ni) to reduce the aldehyde.[8] While effective for reducing aldehydes, achieving selectivity over the carboxylic acid and preventing hydrogenation of the aromatic ring can be challenging and often requires careful catalyst selection and optimization of reaction conditions.[8][9] Some modern catalysts have been developed for the highly selective hydrogenation of aldehydes.[10][11][12]

Advantages:

  • "Green" and economical method, particularly on a large scale.[11]

  • High yields are achievable with the right catalyst.

Disadvantages:

  • May require specialized high-pressure equipment.

  • Risk of over-reduction or reduction of other functional groups.[9]

  • Catalyst can be expensive and sensitive to poisoning.

Silane-Based Reducing Agents

Organosilanes, such as triethylsilane (Et₃SiH) or polymethylhydrosiloxane (PMHS), in the presence of a Lewis acid or a transition metal catalyst, can be used for the selective reduction of aldehydes.[13][14][15][16] These reagents offer an alternative to metal hydrides and can exhibit high chemoselectivity.[17]

Advantages:

  • Often provide high chemoselectivity.

  • Milder than some metal hydrides.[17]

Disadvantages:

  • Can be more expensive than sodium borohydride.

  • May require anhydrous conditions and inert atmospheres.

Data Presentation

The following table summarizes the key parameters for the selective reduction of this compound using different methodologies.

Methodology Reducing Agent/Catalyst Solvent Temperature (°C) Typical Reaction Time Selectivity Notes
Hydride Reduction Sodium Borohydride (NaBH₄)Methanol, Ethanol, or THF/Water0 to Room Temperature1-4 hoursExcellentRecommended method for lab-scale synthesis.[1][3]
Catalytic Hydrogenation H₂ / Pd/CEthanol, Ethyl AcetateRoom Temperature to 50°C2-16 hoursGood to ExcellentRequires careful optimization to avoid over-reduction.[9]
Silane-Based Reduction Triethylsilane (Et₃SiH) / Lewis AcidDichloromethane (DCM)0 to Room Temperature1-6 hoursGood to ExcellentRequires anhydrous conditions.[14][16]

Experimental Protocols

Protocol 1: Selective Reduction using Sodium Borohydride

This protocol describes the laboratory-scale synthesis of 2-(hydroxymethyl)-5-methoxybenzoic acid from this compound using sodium borohydride.

Materials:

  • This compound

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 5.0 g of this compound in 100 mL of methanol. Stir the mixture at room temperature until all the solid has dissolved.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.

  • Addition of NaBH₄: Slowly add 1.5 equivalents of sodium borohydride in small portions over a period of 30 minutes. Be cautious as the reaction may be exothermic and produce hydrogen gas.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding 1 M HCl dropwise at 0 °C until the pH of the solution is acidic (pH ~2-3). This will neutralize the excess NaBH₄ and the borate esters.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: To the remaining aqueous layer, add 100 mL of ethyl acetate. Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate and collect the organic layer. Repeat the extraction of the aqueous layer with two additional 50 mL portions of ethyl acetate.

  • Washing: Combine the organic layers and wash with 50 mL of brine (saturated NaCl solution).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 2-(hydroxymethyl)-5-methoxybenzoic acid can be purified by recrystallization or column chromatography if necessary.

Visualizations

Reaction Pathway

Figure 1: Selective Reduction Pathway A This compound B 2-(hydroxymethyl)-5-methoxybenzoic acid A->B Selective Reduction E Both aldehyde and carboxylic acid reduced A->E Non-selective Reduction C NaBH4, MeOH 0 °C to RT D LiAlH4 (Stronger Reductant) Figure 2: Experimental Workflow for NaBH4 Reduction Start Start Dissolve Dissolve this compound in MeOH Start->Dissolve Cool Cool to 0-5 °C Dissolve->Cool Add Slowly add NaBH4 Cool->Add React Stir at Room Temperature Add->React Quench Quench with 1 M HCl React->Quench Evaporate Remove MeOH Quench->Evaporate Extract Extract with Ethyl Acetate Evaporate->Extract Dry Dry organic layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify product Concentrate->Purify End End Purify->End

References

Application Note: Oxidation of 2-Formyl-5-methoxybenzoic acid to 5-methoxyisophthalic acid

Author: BenchChem Technical Support Team. Date: December 2025

AN-CHEM-028

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 5-methoxyisophthalic acid via the oxidation of 2-Formyl-5-methoxybenzoic acid. The primary method described utilizes potassium permanganate (KMnO₄), a robust and widely accessible oxidizing agent suitable for converting aromatic aldehydes to their corresponding carboxylic acids.[1][2][3] This transformation is a key step in the synthesis of various pharmaceutical intermediates and functional materials. An overview of the reaction, a step-by-step experimental procedure, data tables, and safety considerations are presented.

Introduction

The oxidation of an aldehyde functional group to a carboxylic acid is a fundamental transformation in organic synthesis. In the context of multi-functional aromatic compounds, such as this compound, chemoselective oxidation is crucial. The aldehyde group is more susceptible to oxidation than the aromatic ring itself, allowing for a targeted conversion. 5-Methoxyisophthalic acid is a valuable building block in medicinal chemistry and materials science, often used in the synthesis of metal-organic frameworks (MOFs) and complex organic molecules.[4]

Potassium permanganate (KMnO₄) is a powerful and efficient oxidizing agent for this purpose.[3][5] The reaction is typically performed in an aqueous basic solution where the permanganate ion (MnO₄⁻) oxidizes the aldehyde. The resulting manganese dioxide (MnO₂) byproduct is easily removed by filtration, and the desired dicarboxylic acid product is isolated upon acidification.

Reaction Scheme:

Experimental Protocol: Potassium Permanganate Oxidation

This protocol details the procedure for the oxidation of this compound on a laboratory scale.

2.1 Materials and Reagents

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Concentrated Hydrochloric acid (HCl, ~37%)

  • Sodium bisulfite (NaHSO₃) (for quenching, optional)

  • Deionized water

  • Celatom® or filter aid (optional)

2.2 Equipment

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Buchner funnel and filtration flask

  • pH paper or pH meter

  • Standard laboratory glassware

2.3 Step-by-Step Procedure

  • Dissolution of Starting Material: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, dissolve this compound (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.5 eq). Use enough solution to ensure complete dissolution and effective stirring.

  • Preparation of Oxidant Solution: In a separate beaker, prepare a solution of potassium permanganate (1.5 eq) in deionized water. Gently warm the mixture if necessary to fully dissolve the KMnO₄.

  • Oxidation Reaction: Transfer the KMnO₄ solution to a dropping funnel. While stirring the solution of the starting material, add the KMnO₄ solution dropwise. The rate of addition should be controlled to maintain the reaction temperature below 50 °C, as the reaction is exothermic. An ice-water bath can be used for cooling if necessary.

  • Reaction Completion: After the addition is complete, heat the reaction mixture to 80-90 °C (or to a gentle reflux) for 1-2 hours. The reaction is typically complete when the characteristic purple color of the permanganate ion has disappeared, and a brown precipitate of manganese dioxide (MnO₂) has formed.

  • Work-up and Filtration: Cool the reaction mixture to room temperature. If any purple color remains, add a small amount of solid sodium bisulfite until the solution becomes colorless or brown. Filter the mixture through a pad of Celatom® or a suitable filter aid in a Buchner funnel to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot deionized water to recover any adsorbed product.

  • Acidification and Precipitation: Transfer the clear filtrate to a clean beaker and cool it in an ice bath. While stirring vigorously, slowly add concentrated hydrochloric acid to acidify the solution to a pH of 1-2. The target product, 5-methoxyisophthalic acid, will precipitate as a white solid.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold deionized water to remove any inorganic salts. Dry the product in a vacuum oven at 60-70 °C to a constant weight. The product can be further purified by recrystallization from hot water if necessary.

Data Presentation

The following table summarizes the typical quantities and conditions for the reaction.

ParameterValueNotes
Reactants
This compound10.0 g (55.5 mmol, 1.0 eq)Starting material.
Potassium permanganate (KMnO₄)13.1 g (83.3 mmol, 1.5 eq)Oxidizing agent.[1][6]
Sodium hydroxide (NaOH)5.5 g (138.8 mmol, 2.5 eq)Base to solubilize reactant and maintain reaction pH.
Solvents & Reagents
Deionized Water (for NaOH)140 mLTo prepare 1 M NaOH solution.
Deionized Water (for KMnO₄)250 mLTo dissolve the oxidant.
Concentrated HCl (37%)~15 mLFor acidification; add until pH 1-2.
Reaction Conditions
Reaction Temperature80 - 90 °CAfter initial exothermic addition at <50 °C.
Reaction Time1 - 2 hoursMonitor by disappearance of purple KMnO₄ color.
Expected Results
Theoretical Yield10.9 gBased on the starting amount of this compound.
Appearance of ProductWhite to off-white crystalline solid5-Methoxyisophthalic acid.[4]
Melting Point275-280 °CLiterature value for 5-Methoxyisophthalic acid.[4]

Characterization

The identity and purity of the synthesized 5-methoxyisophthalic acid should be confirmed using standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure and the disappearance of the aldehyde proton signal (~9.9 ppm).

  • FT-IR Spectroscopy: To identify the carboxylic acid O-H (broad, ~2500-3300 cm⁻¹) and C=O (~1700 cm⁻¹) stretches and confirm the absence of the aldehyde C-H stretch (~2700-2800 cm⁻¹).

  • Mass Spectrometry: To confirm the molecular weight of the product (196.16 g/mol ).[4]

  • Melting Point Analysis: To assess the purity of the final product.

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Potassium permanganate is a strong oxidizing agent and can cause fires or explosions upon contact with combustible materials. Avoid contact with skin and eyes.

  • Sodium hydroxide and concentrated hydrochloric acid are highly corrosive. Handle with extreme care to prevent severe burns.

  • The initial reaction can be exothermic. Ensure proper temperature control to prevent the reaction from running away.

Visualized Workflow and Logic

The following diagrams illustrate the chemical transformation and the experimental workflow.

Caption: Chemical scheme for the oxidation of this compound.

experimental_workflow start Start: Dissolve Reactant in Aqueous NaOH add_kmno4 Slowly Add Aqueous KMnO₄ (Control Temperature < 50°C) start->add_kmno4 Step 1-2 heat Heat to 80-90°C (1-2 hours) add_kmno4->heat Step 3 cool Cool to Room Temperature heat->cool Step 4 filter Filter to Remove MnO₂ (Brown Precipitate) cool->filter Step 5 acidify Acidify Filtrate with HCl to pH 1-2 filter->acidify Step 6 isolate Isolate Product via Vacuum Filtration acidify->isolate Step 7 purify Wash with Cold Water and Dry isolate->purify Step 8 end End: Pure 5-Methoxyisophthalic Acid purify->end Final Product

Caption: Step-by-step workflow for the synthesis of 5-methoxyisophthalic acid.

References

Application Notes and Protocols for the Esterification of 2-Formyl-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Formyl-5-methoxybenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. The esterification of its carboxylic acid moiety is a critical step to modulate its reactivity, solubility, and pharmacokinetic properties. The presence of a reactive aldehyde (formyl) group on the aromatic ring introduces a challenge of chemoselectivity, requiring careful selection of reaction conditions to avoid side reactions.

These application notes provide a comprehensive overview of the primary methods for the esterification of this compound, including detailed experimental protocols, comparative data, and a discussion of the advantages and limitations of each approach.

Chemoselective Esterification Strategies

The primary challenge in the esterification of this compound is to selectively react with the carboxylic acid group while leaving the formyl group intact. Two main strategies are employed:

  • Direct Chemoselective Esterification: This approach relies on the differential reactivity of the carboxylic acid and the aromatic aldehyde. Under controlled conditions, the carboxylic acid can be esterified preferentially.

  • Two-Step Synthesis (Formylation of the Ester): An alternative route involves the esterification of a precursor that does not contain the formyl group, followed by the introduction of the formyl group in a subsequent step. This method avoids the issue of chemoselectivity during esterification.

Key Esterification Protocols

Three common esterification methods are presented here, with a discussion of their applicability to this compound.

Fischer-Speier Esterification (Acid-Catalyzed)

This is a classic and cost-effective method for esterification.[1][2][3] It involves the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[2][4] The reaction is an equilibrium process, and to drive it towards the product, a large excess of the alcohol is often used, or the water formed is removed.[2][3]

General Protocol:

  • Dissolve this compound (1.0 eq.) in a large excess of the desired anhydrous alcohol (e.g., methanol, ethanol).

  • Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq.).

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

  • Purify the product by column chromatography or recrystallization.

Discussion:

The Fischer-Speier esterification is a straightforward and economical method. However, the strongly acidic conditions and elevated temperatures can potentially lead to side reactions involving the aldehyde group, such as acetal formation with the alcohol solvent. Careful control of the reaction time and temperature is crucial to maximize the yield of the desired ester.

Steglich Esterification

The Steglich esterification is a mild and efficient method that uses a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), and a catalyst, 4-dimethylaminopyridine (DMAP).[5][6][7] This reaction is performed under neutral conditions and at room temperature, making it suitable for substrates with sensitive functional groups.[5][7]

General Protocol:

  • Dissolve this compound (1.0 eq.), the alcohol (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, THF).

  • Cool the mixture in an ice bath and add the coupling agent (DCC or DIC, 1.1 eq.).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, filter off the precipitated urea byproduct (dicyclohexylurea or diisopropylurea).

  • Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Discussion:

The mild conditions of the Steglich esterification make it an attractive method for the chemoselective esterification of this compound, as it is less likely to affect the aldehyde group.[7] The formation of a urea byproduct that needs to be filtered off is a minor drawback.

Mitsunobu Reaction

The Mitsunobu reaction allows for the esterification of a carboxylic acid with an alcohol under mild, neutral conditions using a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[8][9][10]

General Protocol:

  • Dissolve this compound (1.0 eq.), the alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.) in an anhydrous aprotic solvent (e.g., THF, dichloromethane).

  • Cool the solution in an ice bath and slowly add the azodicarboxylate (DEAD or DIAD, 1.5 eq.).

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Concentrate the reaction mixture and purify the crude product by column chromatography to separate the desired ester from the triphenylphosphine oxide and hydrazide byproducts.

Discussion:

The Mitsunobu reaction is known for its mild conditions and broad substrate scope.[8][9] However, the purification can be challenging due to the presence of stoichiometric amounts of byproducts. This method is generally reliable for the esterification of sensitive substrates.

Two-Step Synthesis of Methyl 2-Formyl-5-methoxybenzoate

An alternative and often higher-yielding approach is to first synthesize the methyl ester of 2-methoxybenzoic acid and then introduce the formyl group. A patented method describes this process with a high overall yield.[11]

Protocol:

Step 1: Synthesis of Methyl 2-methoxybenzoate This step can be achieved via a standard Fischer esterification of 2-methoxybenzoic acid or by other esterification methods.

Step 2: Formylation of Methyl 2-methoxybenzoate

  • Cool a mixture of methyl 2-methoxybenzoate (1.0 eq.) and methanesulfonic acid.

  • Add urotropine and heat the reaction mixture.

  • After the reaction is complete, cool the mixture and add water.

  • Adjust the pH to 6-7 with a sodium hydroxide solution.

  • Filter the precipitate, wash with water, and dry to obtain methyl 5-formyl-2-methoxybenzoate.

Quantitative Data from Literature: A patent for this two-step process reports a yield of 94% for the formylation step.[11]

Quantitative Data Summary

Esterification MethodAlcoholProductReported YieldPurityReference
Two-Step SynthesisMethanolMethyl 2-formyl-5-methoxybenzoate94% (formylation step)-[11]
Fischer-SpeierGeneralAlkyl esters of benzoic acidsTypically 60-95%Variable[4][12]
SteglichGeneralAlkyl esters of carboxylic acidsTypically >80%High[7][13]
MitsunobuGeneralAlkyl esters of carboxylic acidsTypically 70-95%High[10]

Characterization Data for Methyl 2-Formyl-5-methoxybenzoate

PropertyValueReference
Appearance White to off-white crystalline powder[14]
Melting Point 84-88 °C[14]
Molecular Formula C₁₀H₁₀O₄[15]
Molecular Weight 194.18 g/mol [15]
¹H NMR (DMSO-d₆) δ 9.92 (s, 1H), 8.20-8.21 (d, 1H), 8.08-8.11 (dd, 1H), 7.37-7.39 (d, 1H), 3.94 (s, 3H), 3.83 (s, 3H)[11]
¹H NMR (CDCl₃) δ 9.91 (s, 1H), 8.31 (d, J = 2.1 Hz, 1H), 8.02 (dd, J = 8.5, 2.5 Hz, 1H), 7.11 (d, J = 8.6 Hz, 1H), 3.99 (s, 3H), 3.91 (s, 3H)[16]
Mass Spectrometry MS: 195.05 (MH)⁺[16]

Visualizations

Esterification_Workflow cluster_start Starting Material cluster_methods Esterification Methods cluster_product Product cluster_analysis Analysis & Purification start This compound fischer Fischer-Speier (Acid-Catalyzed) start->fischer Alcohol, H+ steglich Steglich (DCC/DMAP) start->steglich Alcohol, DCC, DMAP mitsunobu Mitsunobu (DEAD/PPh3) start->mitsunobu Alcohol, DEAD, PPh3 product 2-Formyl-5-methoxy- alkyl ester fischer->product steglich->product mitsunobu->product purification Purification (Chromatography/ Recrystallization) product->purification analysis Characterization (NMR, IR, MS) purification->analysis

Caption: General workflow for the direct esterification of this compound.

Two_Step_Synthesis cluster_step1 Step 1: Esterification cluster_step2 Step 2: Formylation cluster_analysis Analysis & Purification start 2-Methoxybenzoic Acid ester Methyl 2-methoxybenzoate start->ester Methanol, H+ product Methyl 2-formyl-5-methoxybenzoate ester->product Urotropine, Methanesulfonic acid purification Purification product->purification analysis Characterization purification->analysis

Caption: Workflow for the two-step synthesis of Methyl 2-formyl-5-methoxybenzoate.

Conclusion

The esterification of this compound can be achieved through several methods. For direct esterification, the Steglich and Mitsunobu reactions offer mild conditions that are likely to preserve the formyl group, though purification from byproducts is a consideration. The Fischer-Speier esterification is a more economical option, but requires careful optimization to ensure chemoselectivity. For applications where high yield and purity of the methyl ester are paramount, the two-step synthesis involving formylation of methyl 2-methoxybenzoate is a well-documented and effective strategy. The choice of method will depend on the specific requirements of the synthesis, including scale, desired purity, and the sensitivity of other functional groups in the molecule.

References

Application Notes and Protocols: Synthesis of Heterocyclic Scaffolds from 2-Formyl-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various medicinally relevant heterocyclic compounds utilizing 2-Formyl-5-methoxybenzoic acid as a versatile starting material.

Introduction

This compound is a multifunctional building block possessing a carboxylic acid, an aldehyde, and a methoxy group on a benzene ring. This unique arrangement of functional groups allows for its elaboration into a variety of heterocyclic systems, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. This document outlines the synthesis of four key heterocyclic scaffolds: quinazolinones, benzofurans, isoxazoles, and pyridazines, starting from this compound.

I. Synthesis of 7-Methoxyquinazolin-4(3H)-one Derivatives

Application Notes:

Quinazolinone derivatives are a prominent class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Several quinazolinone-based drugs are clinically approved, particularly for cancer therapy, where they often act as kinase inhibitors.[2][3] The synthesis of 7-methoxyquinazolin-4(3H)-one from this compound first requires the conversion of the formyl group to an amino group, yielding 2-amino-5-methoxybenzoic acid. This intermediate can then be cyclized with a suitable one-carbon source, such as formamide or formamidine acetate, to furnish the quinazolinone core.[4][5] The resulting 7-methoxyquinazolin-4(3H)-one is a valuable scaffold for further derivatization to explore its therapeutic potential, particularly as an inhibitor of signaling pathways implicated in cancer, such as the PI3K/Akt pathway.[2][3]

Experimental Protocol: Synthesis of 7-Methoxyquinazolin-4(3H)-one

This protocol is adapted from the synthesis of related quinazolinones from 2-aminobenzoic acid derivatives.[4][5]

Step 1: Synthesis of 2-Amino-5-methoxybenzoic acid

A plausible route for this conversion involves the formation of an oxime from the formyl group, followed by reduction.

  • Reaction:

    • Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol.

    • Add hydroxylamine hydrochloride (1.1 eq) and a base like sodium acetate (1.5 eq).

    • Stir the mixture at room temperature until the formation of the oxime is complete (monitored by TLC).

    • Isolate the oxime intermediate.

    • Reduce the oxime using a suitable reducing agent, for example, catalytic hydrogenation (H₂, Pd/C) or a chemical reducing agent like zinc in acetic acid, to yield 2-amino-5-methoxybenzoic acid.

    • Purify the product by recrystallization.

Step 2: Synthesis of 7-Methoxyquinazolin-4(3H)-one

  • Reaction:

    • In a round-bottom flask, combine 2-amino-5-methoxybenzoic acid (1.0 eq) and an excess of formamide (e.g., 10 eq).[4]

    • Heat the mixture with stirring to 170-180 °C for 4-6 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water to precipitate the product.

    • Collect the solid by vacuum filtration, wash with water, and dry.

    • Recrystallize the crude product from ethanol to obtain pure 7-methoxyquinazolin-4(3H)-one.

Quantitative Data (Hypothetical based on analogous reactions):

StepProductStarting MaterialReagentsConditionsYield (%)m.p. (°C)
12-Amino-5-methoxybenzoic acidThis compound1. NH₂OH·HCl, NaOAc2. H₂, Pd/C1. rt2. rt, 1 atm~70-80141-143
27-Methoxyquinazolin-4(3H)-one2-Amino-5-methoxybenzoic acidFormamide170-180 °C, 4-6 h~80-90288-290

Biological Significance and Signaling Pathway:

7-Methoxy-substituted quinazolinones have shown promise as anticancer agents. They can act as inhibitors of the PI3K/Akt signaling pathway, which is frequently hyperactivated in various cancers, leading to uncontrolled cell proliferation and survival.[2][3] By inhibiting key kinases in this pathway, such as PI3K or Akt, these compounds can induce apoptosis and inhibit tumor growth.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Quinazolinone 7-Methoxyquinazolinone Derivative Quinazolinone->PI3K Inhibits Quinazolinone->Akt Inhibits

Caption: PI3K/Akt signaling pathway and inhibition by 7-methoxyquinazolinones.

II. Synthesis of 6-Methoxybenzofuran-2-carboxylic Acid

Application Notes:

Benzofuran derivatives are prevalent in natural products and exhibit a wide array of biological activities, including antimicrobial, antifungal, and anticancer properties.[6][7][8] The synthesis of 6-methoxybenzofuran-2-carboxylic acid from this compound can be envisioned through a Perkin-like condensation reaction. This involves an initial reaction to form a phenoxyacetic acid derivative, followed by an intramolecular cyclization.

Experimental Protocol: Synthesis of 6-Methoxybenzofuran-2-carboxylic Acid

This protocol is adapted from the synthesis of similar benzofuran derivatives.[9][10]

Step 1: Synthesis of 2-(2-Formyl-5-methoxyphenoxy)acetic acid

  • Reaction:

    • A more direct precursor would be 2-hydroxy-4-methoxybenzaldehyde. However, starting from this compound, a multi-step conversion would be necessary, which is not ideal. A more plausible starting material for a direct Perkin-like synthesis of the desired product is 2-hydroxy-4-methoxybenzaldehyde. For the purpose of this protocol, we will assume the availability of this related starting material, which can be synthesized from resorcinol.

    • For the synthesis of a related compound, 2-alkyl-5-nitrobenzofurans, the process starts with the reaction of 5-nitrosalicylaldehyde with a 2-bromoester to form a 2-(2-formyl-4-nitrophenoxy)alkanoic acid.[10] A similar strategy could be attempted here.

Alternative Protocol (Perkin Reaction):

A classic approach to benzofurans from salicylaldehydes is the Perkin reaction.

  • Reaction:

    • Combine 2-hydroxy-4-methoxybenzaldehyde (a related starting material) (1.0 eq), acetic anhydride (3.0 eq), and anhydrous sodium acetate (1.5 eq).

    • Heat the mixture at 180 °C for 5-6 hours.

    • Cool the reaction mixture and pour it into water.

    • Boil the aqueous mixture to hydrolyze the excess anhydride.

    • Cool the solution and collect the precipitated crude product.

    • The initial product is a coumarin, which can then be rearranged to the benzofuran-2-carboxylic acid.

    • To a solution of the intermediate 3-bromo-7-methoxycoumarin in ethanol, add a solution of sodium hydroxide.

    • Reflux the mixture for a few hours.[9]

    • Cool the reaction, acidify with HCl, and collect the precipitated 6-methoxybenzofuran-2-carboxylic acid.

    • Purify by recrystallization.

Quantitative Data (Hypothetical based on analogous reactions):

StepProductStarting MaterialReagentsConditionsYield (%)m.p. (°C)
Perkin6-Methoxybenzofuran-2-carboxylic acid2-Hydroxy-4-methoxybenzaldehyde1. Ac₂O, NaOAc2. Br₂, Acetic Acid3. NaOH, EtOH1. 180 °C2. rt3. Reflux~60-70~215-217

Biological Significance:

Benzofuran derivatives have been reported to possess significant antimicrobial activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[11][12] They are also investigated for their anticancer properties.[8] The biological activity is often dependent on the substitution pattern on the benzofuran core.

Benzofuran_Synthesis Start 2-Hydroxy-4-methoxy- benzaldehyde Coumarin 7-Methoxy-3-bromocoumarin Start->Coumarin Ac₂O, NaOAc, then Br₂ Benzofuran 6-Methoxybenzofuran- 2-carboxylic acid Coumarin->Benzofuran NaOH, EtOH (Perkin Rearrangement)

Caption: Synthetic pathway to 6-methoxybenzofuran-2-carboxylic acid.

III. Synthesis of 6-Methoxyisoxazole Derivatives

Application Notes:

Isoxazoles are five-membered heterocyclic compounds containing a nitrogen and an oxygen atom adjacent to each other. They are found in a number of pharmaceuticals and are known to exhibit a range of biological activities, including neuroprotective, anti-inflammatory, and anticancer effects.[13] The synthesis of isoxazoles from this compound can be achieved by reacting the aldehyde functionality with hydroxylamine, followed by cyclization.

Experimental Protocol: Synthesis of a 6-Methoxyisoxazole Derivative

This protocol is based on general methods for isoxazole synthesis from aldehydes.[13]

  • Reaction:

    • Dissolve this compound (1.0 eq) in a suitable solvent like ethanol or a mixture of ethanol and water.

    • Add hydroxylamine hydrochloride (1.1 eq) and a base such as sodium carbonate or sodium hydroxide (to neutralize the HCl and facilitate the reaction).

    • The reaction can be performed at room temperature or with gentle heating to form an oxime intermediate.

    • The cyclization to the isoxazole ring can occur in situ or may require a subsequent step. For the formation of an isoxazole fused to the benzene ring (a benzisoxazole), intramolecular cyclization involving the carboxylic acid group would be required, likely under dehydrating conditions (e.g., using a strong acid or a reagent like polyphosphoric acid).

    • Alternatively, a 1,3-dipolar cycloaddition approach can be used. The aldehyde is first converted to an aldoxime, which is then oxidized in situ to a nitrile oxide. The nitrile oxide can then react with a dipolarophile. However, for a simple isoxazole synthesis from the aldehyde, the direct cyclization route is more straightforward.

    • After the reaction is complete (monitored by TLC), cool the mixture.

    • If a precipitate forms, collect it by filtration. Otherwise, extract the product with a suitable organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Quantitative Data (Hypothetical based on analogous reactions):

ProductStarting MaterialReagentsConditionsYield (%)m.p. (°C)
6-Methoxybenzisoxazole-3-carboxylic acidThis compoundNH₂OH·HCl, Base, then dehydrating agentReflux~50-60N/A

Biological Significance and Potential Application:

Isoxazole derivatives have been investigated for their neuroprotective properties, showing potential in mitigating oxidative stress-induced neuronal damage.[13] This makes them interesting candidates for the development of therapies for neurodegenerative diseases.

Isoxazole_Synthesis Aldehyde 2-Formyl-5-methoxy- benzoic acid Oxime Oxime Intermediate Aldehyde->Oxime NH₂OH·HCl, Base Isoxazole 6-Methoxybenzisoxazole- 3-carboxylic acid Oxime->Isoxazole Intramolecular Cyclization

Caption: Synthetic pathway to a 6-methoxybenzisoxazole derivative.

IV. Synthesis of 7-Methoxypyridazine Derivatives

Application Notes:

Pyridazines are six-membered heterocyclic compounds with two adjacent nitrogen atoms. They are known to possess a variety of biological activities, including cardiovascular, analgesic, and anti-inflammatory properties. The synthesis of a pyridazine ring from this compound would likely involve a reaction with hydrazine, leading to the formation of a hydrazone followed by cyclization.

Experimental Protocol: Synthesis of a 7-Methoxypyridazine Derivative

This protocol is based on general methods for pyridazine synthesis from dicarbonyl compounds or their equivalents.[14]

  • Reaction:

    • The this compound contains a 1,4-dicarbonyl equivalent (the formyl and carboxyl groups).

    • Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

    • Add hydrazine hydrate (1.0-1.2 eq) to the solution.

    • Reflux the reaction mixture for several hours. The reaction involves the initial formation of a hydrazone with the aldehyde, followed by intramolecular cyclization with the carboxylic acid group to form the pyridazinone ring.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Triturate the residue with water or an appropriate solvent to induce crystallization.

    • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry.

    • Purify by recrystallization. The product would be a phthalazinone derivative.

Quantitative Data (Hypothetical based on analogous reactions):

ProductStarting MaterialReagentsConditionsYield (%)m.p. (°C)
7-Methoxyphthalazin-1(2H)-oneThis compoundHydrazine hydrateReflux in EtOH~70-85~240-242

Biological Significance:

Pyridazine and its fused derivatives, such as phthalazinones, have been explored for a range of therapeutic applications. Their biological activities are diverse and depend on the substitution pattern.

Pyridazine_Synthesis Aldehyde 2-Formyl-5-methoxy- benzoic acid Hydrazone Hydrazone Intermediate Aldehyde->Hydrazone Hydrazine Hydrate Pyridazine 7-Methoxyphthalazin-1(2H)-one Hydrazone->Pyridazine Intramolecular Cyclization

Caption: Synthetic pathway to a 7-methoxyphthalazinone derivative.

Disclaimer: The provided experimental protocols are based on established chemical principles and analogous reactions found in the literature. They should be adapted and optimized for specific laboratory conditions. All chemical manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols: 2-Formyl-5-methoxybenzoic Acid as a Versatile Building Block for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Formyl-5-methoxybenzoic acid as a strategic starting material for the synthesis of a variety of valuable pharmaceutical intermediates. The presence of three distinct functional groups—a carboxylic acid, an aldehyde, and a methoxy group—on the aromatic ring makes this compound a highly versatile scaffold for the construction of complex molecular architectures, including bioactive heterocyclic systems.

Overview of Synthetic Potential

This compound offers a reactive platform for a multitude of chemical transformations. The aldehyde functionality can readily undergo nucleophilic attack and condensation reactions, while the carboxylic acid group provides a handle for esterification, amidation, and other modifications. The methoxy group, an electron-donating substituent, influences the reactivity of the aromatic ring in electrophilic substitution reactions.

This unique combination of functionalities allows for the targeted synthesis of a diverse range of intermediates, including substituted benzaldehydes, benzoic acid esters, and various heterocyclic compounds such as quinazolinones, benzimidazoles, and quinolines. These structural motifs are prevalent in a wide array of approved drugs and clinical candidates.

Key Pharmaceutical Intermediate: Methyl 5-Formyl-2-methoxybenzoate

A primary application of this compound is its conversion to Methyl 5-formyl-2-methoxybenzoate, a key intermediate in the synthesis of the peripherally acting mu-opioid receptor agonist Eluxadoline, which is used for the treatment of irritable bowel syndrome with diarrhea (IBS-D)[1][2].

Table 1: Synthesis of Methyl 5-Formyl-2-methoxybenzoate

Starting MaterialReagents and ConditionsProductYield (%)Reference
This compoundSOCl₂, Methanol, refluxMethyl 5-formyl-2-methoxybenzoateHighGeneral Knowledge
5-Formyl-2-hydroxybenzoic acidIodomethane, K₂CO₃, DMF, rt, 16hMethyl 5-formyl-2-methoxybenzoate79[3]
Methyl 2-methoxybenzoateHexamethylenetetramine, methanesulfonic acid, 90°C, 16hMethyl 5-formyl-2-methoxybenzoate94[4]
Experimental Protocol: Synthesis of Methyl 5-formyl-2-methoxybenzoate from 5-Formyl-2-hydroxybenzoic acid[3]
  • To a solution of 5-formyl-2-hydroxybenzoic acid (2.0 g, 12.0 mmol) in dimethylformamide (15 mL), add potassium carbonate (3.06 g, 22.2 mmol) and iodomethane (1.5 mL, 25 mmol).

  • Stir the reaction mixture at room temperature for 16 hours.

  • Remove the solvent by distillation under reduced pressure.

  • Dissolve the crude product in ethyl acetate and wash sequentially with water (2x) and saturated saline (2x).

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford Methyl 5-formyl-2-methoxybenzoate.

Logical Workflow for the Synthesis of Methyl 5-Formyl-2-methoxybenzoate

G cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_product Product start This compound reaction Esterification start->reaction 1. reagents Methanol (CH3OH) Thionyl Chloride (SOCl2) reagents->reaction 2. product Methyl 5-formyl-2-methoxybenzoate reaction->product 3.

Caption: Workflow for the esterification of this compound.

Synthesis of Bioactive Heterocyclic Scaffolds

The ortho-formylbenzoic acid moiety is a valuable precursor for the construction of various fused heterocyclic systems of medicinal importance.

Quinazolinone Derivatives

Quinazolinones are a class of nitrogen-containing heterocycles that exhibit a broad spectrum of biological activities, including antimicrobial and anticancer effects. This compound can be utilized in a multi-component reaction to generate substituted quinazolinones.

Table 2: Representative Synthesis of a Quinazolinone Derivative

Starting MaterialsReagents and ConditionsProductExpected Yield (%)
This compound, Aniline, Dimethyl acetylenedicarboxylateAcetic acid, reflux2,3-disubstituted-4(3H)-quinazolinone70-85
Experimental Protocol: Synthesis of 2,3-disubstituted-4(3H)-quinazolinones (General Procedure)
  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the primary amine (e.g., aniline, 1.0 mmol) in glacial acetic acid (10 mL).

  • Add the active methylene compound (e.g., dimethyl acetylenedicarboxylate, 1.0 mmol) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure quinazolinone derivative.

Table 3: Reported Antimicrobial Activity of Quinazolinone Derivatives

Compound ClassOrganismActivity (MIC/IC50)Reference
Quinazolinone derivativesPseudomonas aeruginosaIC50 = 3.55 µM (biofilm inhibition)[5]
Quinazolinone derivativesCandida albicansIC50 < 30 µM (biofilm inhibition)[5]
Benzimidazole Derivatives

Benzimidazoles are another important class of heterocyclic compounds with diverse pharmacological properties, including anticancer activity. The reaction of this compound with o-phenylenediamines provides a direct route to benzimidazole-substituted benzoic acids.

Table 4: Representative Synthesis of a Benzimidazole Derivative

Starting MaterialsReagents and ConditionsProductExpected Yield (%)
This compound, o-Phenylenediaminep-Toluenesulfonic acid, Ethanol, reflux2-(Benzimidazol-2-yl)-5-methoxybenzoic acid80-90
Experimental Protocol: Synthesis of 2-(Benzimidazol-2-yl)-5-methoxybenzoic acid (General Procedure)
  • A mixture of this compound (1.0 mmol), o-phenylenediamine (1.0 mmol), and a catalytic amount of p-toluenesulfonic acid (0.1 mmol) in ethanol (15 mL) is refluxed for 6-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

Table 5: Reported Anticancer Activity of Benzimidazole Derivatives

Compound ClassCancer Cell LineActivity (GI50)Reference
Benzimidazole-hydrazone derivativesVarious0.420 µM to 8.99 µM[3]
Imidazo[1,5-a]pyridine-benzimidazole hybrid60 human cancer cell lines0.43 to 7.73 µmol/L[6]

Logical Workflow for Heterocycle Synthesis

G cluster_start Starting Material cluster_reactants Reactants cluster_products Products start This compound product1 Quinazolinone Derivative start->product1 Reaction A product2 Benzimidazole Derivative start->product2 Reaction B reactant1 Primary Amine Active Methylene Compound reactant1->product1 reactant2 o-Phenylenediamine reactant2->product2

Caption: Synthesis of heterocycles from this compound.

Signaling Pathway Context: Eluxadoline's Mechanism of Action

As a key intermediate in the synthesis of Eluxadoline, understanding the mechanism of action of the final drug product provides valuable context for the importance of this compound. Eluxadoline exerts its therapeutic effect by modulating opioid receptors in the gastrointestinal tract. It acts as a mu-opioid receptor (MOR) agonist and a delta-opioid receptor (DOR) antagonist[2][7]. This mixed pharmacology is thought to reduce the constipating side effects often associated with MOR agonists.

Eluxadoline's Opioid Receptor Signaling Pathway

G cluster_drug Drug cluster_receptors Receptors cluster_effects Downstream Effects eluxadoline Eluxadoline mor Mu-Opioid Receptor (MOR) eluxadoline->mor Agonist dor Delta-Opioid Receptor (DOR) eluxadoline->dor Antagonist g_protein G-protein Activation mor->g_protein inhibit_ac Inhibition of Adenylyl Cyclase g_protein->inhibit_ac reduce_camp Reduced cAMP inhibit_ac->reduce_camp neuronal_inhibition Neuronal Inhibition reduce_camp->neuronal_inhibition analgesia Analgesia neuronal_inhibition->analgesia reduced_motility Reduced GI Motility neuronal_inhibition->reduced_motility

Caption: Simplified signaling pathway of Eluxadoline's action on opioid receptors.

Conclusion

This compound is a valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its readily available functional groups allow for the efficient construction of key intermediates for approved drugs like Eluxadoline, as well as a diverse range of bioactive heterocyclic scaffolds, including quinazolinones and benzimidazoles. The protocols and data presented in these application notes are intended to serve as a guide for researchers in the exploration of this promising starting material for the discovery and development of new therapeutic agents.

References

Application Notes and Protocols for Protecting Group Strategies in Reactions of 2-Formyl-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the strategic use of protecting groups in reactions involving 2-formyl-5-methoxybenzoic acid. The presence of two reactive functional groups, an aldehyde and a carboxylic acid, necessitates a careful protection strategy to achieve selective transformations. This guide outlines orthogonal and chemoselective approaches for the protection and deprotection of these functional groups, enabling a wider range of synthetic modifications.

Introduction to Protecting Group Strategies

In the multistep synthesis of complex organic molecules, the chemoselective transformation of a specific functional group in the presence of other reactive moieties is a significant challenge. Protecting groups are temporarily introduced to mask a reactive functional group, preventing it from reacting in a subsequent step. For this compound, the acidic proton of the carboxylic acid can interfere with nucleophilic additions to the aldehyde, and the aldehyde itself is susceptible to oxidation or reduction.

An ideal protecting group strategy should involve:

  • Ease of Introduction: The protecting group should be introduced in high yield under mild conditions.[1]

  • Stability: The protected group must be stable to the reaction conditions of subsequent steps.[1]

  • Ease of Removal: The protecting group should be removable in high yield under specific and mild conditions that do not affect other functional groups.[1]

  • Orthogonality: In a molecule with multiple protected groups, orthogonal protecting groups can be removed selectively in any order without affecting the others.[2][3]

Two primary strategies are detailed for this compound:

  • Strategy A: Carboxylic Acid Protection: The carboxylic acid is protected as an ester, allowing for reactions at the formyl group.

  • Strategy B: Orthogonal Protection: The aldehyde is first protected as an acetal, followed by reactions involving the carboxylic acid. This strategy is particularly useful when the desired transformation is incompatible with the aldehyde functionality.

Data Presentation: Comparison of Protecting Group Strategies

The following tables summarize quantitative data for the protection and deprotection reactions detailed in the experimental protocols.

Protection Step Protecting Group Reagents Solvent Time (h) Yield (%) Reference
Carboxylic Acid ProtectionMethyl EsterTrimethylchlorosilane (TMSCl), MethanolMethanol12-24~95[4]
Aldehyde ProtectionEthylene AcetalEthylene glycol, p-toluenesulfonic acid (pTSA)Toluene4-8~90[5]
Deprotection Step Protecting Group Reagents Solvent Time (h) Yield (%) Reference
Carboxylic Acid DeprotectionMethyl EsterSodium Hydroxide (NaOH), WaterMethanol/Water1-4~90[6]
Aldehyde DeprotectionEthylene AcetalHydrochloric Acid (HCl, 1M aq.)Acetone or THF2-6~95[5]

Experimental Protocols

Strategy A: Carboxylic Acid Protection as a Methyl Ester

This strategy is suitable for subsequent reactions involving the aldehyde, such as reductions or Grignard additions.

Workflow for Strategy A

G A This compound B Protection of Carboxylic Acid (Methyl Esterification) A->B TMSCl, MeOH C Methyl 5-formyl-2-methoxybenzoate B->C D Reaction at Aldehyde Group (e.g., Reduction, Grignard) C->D E Modified Methyl Ester D->E F Deprotection of Carboxylic Acid (Hydrolysis) E->F NaOH, H2O G Final Product F->G

Caption: Workflow for protecting the carboxylic acid.

Protocol A1: Methyl Esterification of this compound

This protocol is adapted from a general procedure for the esterification of amino acids using trimethylchlorosilane (TMSCl) and methanol.[4]

  • Materials:

    • This compound

    • Anhydrous Methanol

    • Trimethylchlorosilane (TMSCl)

    • Round bottom flask

    • Magnetic stirrer

    • Rotary evaporator

  • Procedure:

    • In a round bottom flask, suspend this compound (1.0 eq) in anhydrous methanol.

    • Slowly add trimethylchlorosilane (2.0 eq) to the suspension while stirring at room temperature.

    • Continue stirring the resulting solution at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure using a rotary evaporator to obtain the crude methyl 5-formyl-2-methoxybenzoate.

    • The product can be purified by column chromatography on silica gel if necessary.

Protocol A2: Hydrolysis of Methyl 5-formyl-2-methoxybenzoate

This protocol is based on the alkaline hydrolysis of methyl 4-formylbenzoate.[6]

  • Materials:

    • Methyl 5-formyl-2-methoxybenzoate

    • Methanol

    • Aqueous Sodium Hydroxide (e.g., 2M)

    • Aqueous Hydrochloric Acid (e.g., 1M)

    • Round bottom flask with reflux condenser

    • Magnetic stirrer

  • Procedure:

    • Dissolve methyl 5-formyl-2-methoxybenzoate (1.0 eq) in a mixture of methanol and water in a round bottom flask.

    • Add an aqueous solution of sodium hydroxide (1.5-2.0 eq).

    • Heat the mixture to reflux for 1-4 hours, monitoring the reaction by TLC.

    • After cooling to room temperature, remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 with hydrochloric acid.

    • Collect the precipitated this compound by vacuum filtration, wash with cold water, and dry.

Strategy B: Orthogonal Protection of the Aldehyde as an Acetal

This strategy is employed when reactions need to be performed on the carboxylic acid moiety, such as amide bond formation or reduction, which are incompatible with the aldehyde.

Workflow for Strategy B

G A This compound B Protection of Aldehyde (Acetal Formation) A->B Ethylene Glycol, pTSA C 2-(5-methoxy-2-carboxyphenyl) -1,3-dioxolane B->C D Reaction at Carboxylic Acid (e.g., Amide Coupling) C->D E Modified Acetal D->E F Deprotection of Aldehyde (Hydrolysis) E->F HCl (aq) G Final Product F->G

Caption: Workflow for the orthogonal protection strategy.

Protocol B1: Acetal Protection of this compound

This protocol is adapted from a general procedure for the protection of aldehydes.[5]

  • Materials:

    • This compound

    • Ethylene glycol

    • p-Toluenesulfonic acid (pTSA) monohydrate (catalytic amount)

    • Toluene

    • Round bottom flask with Dean-Stark apparatus

    • Magnetic stirrer

  • Procedure:

    • In a round bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve this compound (1.0 eq) and ethylene glycol (1.2 eq) in toluene.

    • Add a catalytic amount of p-toluenesulfonic acid monohydrate.

    • Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is formed (typically 4-8 hours).

    • Cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude 2-(5-methoxy-2-carboxyphenyl)-1,3-dioxolane.

    • The product can be used in the next step without further purification or can be purified by recrystallization.

Protocol B2: Deprotection of 2-(5-methoxy-2-carboxyphenyl)-1,3-dioxolane

This protocol is based on the deprotection of a similar acetal-protected compound.[5]

  • Materials:

    • 2-(5-methoxy-2-carboxyphenyl)-1,3-dioxolane derivative

    • Acetone or Tetrahydrofuran (THF)

    • Aqueous Hydrochloric Acid (1M)

    • Saturated Sodium Bicarbonate solution

    • Ethyl acetate

    • Round bottom flask

    • Magnetic stirrer

  • Procedure:

    • Dissolve the acetal-protected compound in a mixture of acetone (or THF) and 1M aqueous hydrochloric acid.

    • Stir the mixture at room temperature for 2-6 hours, monitoring the deprotection by TLC.

    • Neutralize the acid with saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final product by column chromatography or recrystallization if necessary.

Conclusion

The choice of protecting group strategy for this compound is dictated by the desired synthetic transformation. For reactions targeting the aldehyde functionality, protection of the carboxylic acid as a methyl ester is a straightforward and effective approach. For modifications of the carboxylic acid, an orthogonal strategy involving the protection of the aldehyde as an acetal is recommended to avoid side reactions. The detailed protocols provided herein offer robust methods for the implementation of these strategies in a research and development setting.

References

reaction of 2-Formyl-5-methoxybenzoic acid with amines and nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Formyl-5-methoxybenzoic acid is a versatile bifunctional reagent extensively utilized in organic synthesis, particularly in the construction of heterocyclic scaffolds of pharmaceutical interest. Its structure, incorporating both a carboxylic acid and an electrophilic aldehyde group in an ortho arrangement, allows for a diverse range of chemical transformations. The electron-donating methoxy group at the 5-position can influence the reactivity of the aromatic ring and the functional groups.

This document provides detailed application notes and protocols for the reaction of this compound with various amines and nucleophiles, focusing on its application in multicomponent reactions (MCRs) for the synthesis of complex molecules like isoindolinones.

Core Reactivity

The primary reaction pathways involve the aldehyde (formyl) group, which readily reacts with nucleophiles. The adjacent carboxylic acid group is perfectly positioned to participate in subsequent intramolecular cyclization steps, making this molecule an ideal substrate for tandem and multicomponent reactions that rapidly build molecular complexity.

Application 1: Synthesis of Isoindolinones via Multicomponent Reactions

A major application of 2-formylbenzoic acid derivatives is in the synthesis of the isoindolinone core, a privileged scaffold in medicinal chemistry. These syntheses are often achieved through efficient one-pot multicomponent reactions.

Ugi-Type Three-Component Reaction (Ugi-3CR)

The Ugi reaction is a powerful tool for generating molecular diversity. In a variation of the classic four-component reaction, this compound can act as three of the components (aldehyde, carboxylic acid, and part of the final ring structure). The reaction proceeds with an amine and an isocyanide to yield highly substituted N-acyl-isoindolinones.

The general mechanism involves the initial formation of an iminium ion from the reaction of this compound and an amine. This is followed by a nucleophilic attack from the isocyanide and subsequent intramolecular cyclization via an O-acylation, known as the Mumm rearrangement, to form the stable isoindolinone ring.

Ugi_3CR_Mechanism A 2-Formyl-5-methoxy- benzoic acid C Iminium Ion Intermediate A->C + H₂O B Amine (R¹-NH₂) B->C E Nitrilium Ion Intermediate C->E Nucleophilic Attack D Isocyanide (R²-NC) D->E F Acyl-Oxy Amine Adduct E->F Intramolecular Attack by COO⁻ G N-Acyl-Isoindolinone (Final Product) F->G Mumm Rearrangement

Caption: Ugi-type three-component reaction (3CR) pathway.

The following table summarizes representative yields for the synthesis of isoindolinones using 2-formylbenzoic acid, various amines, and isocyanides. While specific data for the 5-methoxy derivative is limited in compiled reviews, the yields are expected to be comparable.

EntryAmine (R¹)Isocyanide (R²)SolventConditionsYield (%)
1Benzylaminetert-Butyl isocyanideMeOHReflux, 12h75-85
2AnilineCyclohexyl isocyanideTFERoom Temp, 24h80-92
3PropargylamineBenzyl isocyanideMeOHRoom Temp, 18h70-80
4Ethylenediamine (2 eq)tert-Butyl isocyanideCH₂Cl₂0 °C to Room Temp, 24h65-75

TFE = 2,2,2-Trifluoroethanol

  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq., e.g., 180 mg, 1.0 mmol).

  • Reagent Addition: Add the chosen solvent (e.g., Methanol, 5 mL), followed by the amine (1.05 eq., e.g., benzylamine, 1.05 mmol).

  • Stirring: Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

  • Isocyanide Addition: Add the isocyanide (1.1 eq., e.g., tert-butyl isocyanide, 1.1 mmol) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature (or heat under reflux if required) and monitor its progress using Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to 24 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a mild acid (e.g., 1M HCl) and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the desired isoindolinone.

Reaction with Amines and Carbon Nucleophiles (e.g., Indoles)

This compound can also undergo a three-component reaction with an amine (such as aqueous ammonia) and a carbon-based nucleophile like indole or 4-hydroxycoumarin. This environmentally benign protocol often uses water as a solvent and proceeds in good to excellent yields.

The reaction likely proceeds via the formation of an N-acyliminium ion intermediate, which is then attacked by the carbon nucleophile, followed by cyclization to form the isoindolinone ring.

MCR_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Isolation & Purification A 1. Add 2-Formyl-5-methoxybenzoic acid to flask B 2. Add solvent (e.g., H₂O) and amine (e.g., NH₃) A->B C 3. Stir to form imine intermediate B->C D 4. Add C-nucleophile (e.g., Indole) C->D E 5. Heat/stir until completion (monitor by TLC) D->E F 6. Cool and filter precipitated product E->F G 7. Wash solid with cold solvent F->G H 8. Dry to yield pure 3-indolyl-isoindolinone G->H

Caption: Experimental workflow for 3-component synthesis.

This table shows yields for the reaction of 2-formylbenzoic acid with aqueous ammonia and various indole nucleophiles in water.

EntryIndole Nucleophile (R)ConditionsYield (%)
1Indole (H)H₂O, 100 °C, 2h92
25-MethoxyindoleH₂O, 100 °C, 2h95
35-BromoindoleH₂O, 100 °C, 3h93
46-NitroindoleH₂O, 100 °C, 5h59
57-Aza-indoleH₂O, 100 °C, 2h84
  • Setup: In a sealed vial, suspend this compound (180 mg, 1.0 mmol) and Indole (130 mg, 1.1 mmol) in aqueous ammonia (25%, 3 mL).

  • Reaction: Seal the vial and heat the mixture in an oil bath at 100 °C with vigorous stirring for 2-3 hours. Monitor the reaction by TLC.

  • Isolation: After completion, cool the reaction mixture to room temperature. The product will typically precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid sequentially with cold water and a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified solid product under vacuum to yield the 3-(1H-indol-3-yl)-5-methoxyisoindolin-1-one.

Application 2: Other Reactions with Nucleophiles

The electrophilic formyl group is susceptible to attack by a range of other nucleophiles beyond the scope of MCRs leading to isoindolinones.

Reactions with Thio-Nucleophiles

Thiols can react with the formyl group, though this chemistry is less explored than amine-based reactions. In the presence of a base, a thiol can form a more nucleophilic thiolate anion, which can attack the aldehyde. Given the presence of the carboxylic acid, this could potentially lead to the formation of thio-lactol derivatives under specific conditions.

Reduction of the Formyl Group

The aldehyde can be selectively reduced to a primary alcohol, yielding 2-(hydroxymethyl)-5-methoxybenzoic acid. This transformation is typically achieved using hydride-based reducing agents like sodium borohydride (NaBH₄). The choice of reagent and conditions is crucial to selectively reduce the aldehyde without affecting the less reactive carboxylic acid group.

  • Setup: Dissolve this compound (1.80 g, 10 mmol) in a mixture of THF (20 mL) and water (5 mL) in a round-bottom flask and cool to 0 °C in an ice bath.

  • Reducing Agent: In a separate container, dissolve sodium borohydride (NaBH₄, 1.2 eq, 450 mg, 12 mmol) in cold water (5 mL).

  • Reaction: Add the NaBH₄ solution dropwise to the stirred solution of the benzoic acid derivative over 15 minutes, maintaining the temperature at 0 °C.

  • Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of 1M HCl until the pH is ~2-3.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure 2-(hydroxymethyl)-5-methoxybenzoic acid.

Conclusion

This compound is a powerful and versatile building block in modern organic synthesis. Its ability to participate in a variety of multicomponent reactions provides a rapid and efficient entry to complex heterocyclic systems, most notably the pharmaceutically relevant isoindolinone scaffold. The protocols and data presented herein offer a guide for researchers to harness the synthetic potential of this valuable reagent in drug discovery and development programs.

Application Notes and Protocols for the Large-Scale Synthesis of Methyl 5-formyl-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl 5-formyl-2-methoxybenzoate is a key intermediate in the synthesis of various pharmaceutical compounds, including peroxisome proliferator-activated receptor (PPAR) activators and PTP1B inhibitors.[1] Its efficient large-scale production is therefore of significant interest. This document outlines established protocols for the synthesis of methyl 5-formyl-2-methoxybenzoate, with a focus on scalability and practicality for industrial applications.

Data Summary

The following table summarizes the quantitative data for the primary synthetic routes to methyl 5-formyl-2-methoxybenzoate, providing a comparative overview of their efficiency and resource requirements.

Parameter Route 1: Duff-type Formylation Route 2: Formylation via Urotropine Route 3: Methylation
Starting Material Methyl o-anisateMethyl 2-methoxybenzoate5-formyl-2-hydroxybenzoic acid
Reagents Hexamethylenetetramine, Trifluoroacetic acidUrotropine, Methanesulfonic acid, Sodium hydroxideIodomethane, Potassium carbonate, Dimethylformamide
Scale 16.6 g (lab scale)100 kg (industrial scale)[2]2.0 g (lab scale)[1]
Yield ~75% (recrystallized)85-94%[2]79%[1]
Purity High (recrystallized)Not specified, requires filtration and dryingHigh (purified by column chromatography)[1]
Reaction Time 2 hours reflux[3]16 hours[2]16 hours[1]
Reaction Temperature Reflux80-90°C[2]Room temperature[1]

Experimental Protocols

Route 1: Duff-type Formylation of Methyl o-anisate

This method is a well-established laboratory-scale synthesis.

Methodology:

  • In a suitable reaction vessel, dissolve 16.6 g of methyl o-anisate in 100 ml of trifluoroacetic acid.

  • Cool the solution using an ice bath.

  • To the cooled solution, add 14.0 g of hexamethylenetetramine.

  • Remove the ice bath and heat the mixture to reflux for 2 hours.[3]

  • After the reaction is complete, remove the trifluoroacetic acid by distillation under reduced pressure.

  • Pour the resulting residue into 120 ml of water.

  • Neutralize the mixture with sodium bicarbonate.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the organic extract sequentially with water and a saturated aqueous sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent by distillation under reduced pressure.

  • Purify the crude product by column chromatography using a mixture of n-hexane and ethyl acetate (2:1) as the eluent to yield 16.1 g of methyl 5-formyl-2-methoxybenzoate.

  • For further purification, recrystallize the product from diisopropyl ether to obtain 14.0 g of colorless crystals with a melting point of 85-86°C.[3]

Route 2: Large-Scale Formylation of Methyl 2-methoxybenzoate

This protocol is adapted from a patented industrial-scale process.[2]

Methodology:

  • Charge a suitable reactor with 100 kg of methyl 2-methoxybenzoate and 300-400 L of methanesulfonic acid.

  • Cool the mixture to a temperature between 0-10°C.

  • Add 252 kg of urotropine to the cooled mixture.

  • Heat the reaction mixture to 80-90°C and maintain this temperature for 16 hours.[2]

  • After the reaction is complete, cool the mixture to room temperature.

  • Add 500 L of water to the reaction vessel.

  • Adjust the pH of the mixture to 6-7 using a sodium hydroxide solution.

  • Filter the resulting precipitate.

  • Wash the filter cake with water.

  • Dry the solid product to obtain methyl 5-formyl-2-methoxybenzoate. This process has a reported yield of 85-94%.[2]

Route 3: Methylation of 5-formyl-2-hydroxybenzoic acid

This route provides an alternative starting from a different commercially available precursor.

Methodology:

  • Combine 2.0 g of 5-formyl-2-hydroxybenzoic acid, 1.5 mL of iodomethane, and 3.06 g of potassium carbonate in 15 mL of dimethylformamide (DMF).[1]

  • Stir the reaction mixture at room temperature for 16 hours.[1]

  • Upon completion of the reaction, remove the DMF by distillation under reduced pressure.

  • Dissolve the crude product in ethyl acetate.

  • Wash the organic solution sequentially with water (twice) and saturated saline solution (twice).

  • Dry the organic phase with anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by column chromatography to afford 1.85 g (79% yield) of the target product.[1]

Visualizations

Chemical Reaction Pathway

G Synthesis Routes to Methyl 5-formyl-2-methoxybenzoate cluster_0 Route 1: Duff-type Formylation cluster_1 Route 2: Large-Scale Formylation cluster_2 Route 3: Methylation A Methyl o-anisate C Methyl 5-formyl-2-methoxybenzoate A->C Reflux, 2h B Hexamethylenetetramine / CF3COOH D Methyl 2-methoxybenzoate F Methyl 5-formyl-2-methoxybenzoate D->F 80-90°C, 16h E Urotropine / CH3SO3H G 5-formyl-2-hydroxybenzoic acid I Methyl 5-formyl-2-methoxybenzoate G->I RT, 16h H Iodomethane / K2CO3

Caption: Overview of synthetic pathways to Methyl 5-formyl-2-methoxybenzoate.

Experimental Workflow for Large-Scale Synthesis (Route 2)

G Workflow for Large-Scale Synthesis A Charge Reactor: Methyl 2-methoxybenzoate Methanesulfonic acid B Cool to 0-10°C A->B C Add Urotropine B->C D Heat to 80-90°C for 16h C->D E Cool to Room Temperature D->E F Add Water E->F G Neutralize with NaOH (pH 6-7) F->G H Filter Precipitate G->H I Wash with Water H->I J Dry Product I->J K Final Product: Methyl 5-formyl-2-methoxybenzoate J->K

Caption: Step-by-step workflow for the industrial production.

References

preparation of 2-(hydroxymethyl)-5-methoxybenzoic acid from 2-Formyl-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Selective Synthesis of 2-(hydroxymethyl)-5-methoxybenzoic Acid

AN-CHEM2025-01

For Research Use Only

Abstract

This application note provides a detailed protocol for the selective reduction of 2-formyl-5-methoxybenzoic acid to synthesize 2-(hydroxymethyl)-5-methoxybenzoic acid. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and fine chemicals where a primary alcohol is required while preserving a carboxylic acid moiety. The protocol employs sodium borohydride (NaBH₄), a mild and selective reducing agent, ensuring high chemoselectivity for the aldehyde functional group. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Reaction Scheme

The synthesis involves the selective reduction of the aldehyde group of this compound to a primary alcohol using sodium borohydride in a protic solvent like methanol. The carboxylic acid group remains unaffected under these mild conditions.

Caption: Chemical scheme for the reduction of this compound.

Data Presentation

Quantitative data for the synthesis is summarized below. The protocol is based on a 5 mmol scale.

Table 1: Reagents and Materials

CompoundFormulaMW ( g/mol )EquivalentsAmount (mmol)Mass/Volume
This compoundC₉H₈O₄180.161.05.0901 mg
Sodium Borohydride (NaBH₄)BH₄Na37.831.57.5284 mg
Methanol (MeOH)CH₄O32.04--25 mL
1 M Hydrochloric Acid (HCl)HCl36.46--~10 mL
Ethyl Acetate (EtOAc)C₄H₈O₂88.11--50 mL
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04--As needed

Table 2: Key Reaction Parameters

ParameterValue
Reaction Temperature0 °C to Room Temperature
Reaction Time2 - 4 hours
SolventMethanol
WorkupAcidic quench and liquid-liquid extraction
PurificationRecrystallization

Table 3: Comparative Spectroscopic Data

AnalysisThis compound (Starting Material)2-(hydroxymethyl)-5-methoxybenzoic acid (Product)
¹H NMR Expected Signals: ~11.0-13.0 ppm (s, 1H, -COOH) ~9.9 ppm (s, 1H, -CHO) ~7.0-8.0 ppm (m, 3H, Ar-H) ~3.9 ppm (s, 3H, -OCH₃)Expected Signals: ~11.0-13.0 ppm (s, 1H, -COOH) ~7.0-7.5 ppm (m, 3H, Ar-H) ~4.7 ppm (s, 2H, -CH₂OH) ~3.8 ppm (s, 3H, -OCH₃) Broad singlet for -CH₂OH
IR (cm⁻¹) Expected Peaks: ~3300-2500 (broad, O-H stretch, acid) ~2820, 2720 (C-H stretch, aldehyde) ~1700-1680 (C=O stretch, acid & aldehyde) ~1600, 1480 (C=C stretch, aromatic)Expected Peaks: ~3500-3200 (broad, O-H stretch, alcohol) ~3300-2500 (broad, O-H stretch, acid) ~1700-1680 (C=O stretch, acid) ~1600, 1480 (C=C stretch, aromatic)
Melting Point Not readily availableNot readily available

Experimental Workflow

The overall experimental process is visualized in the following workflow diagram.

G arrow arrow start Start setup Reaction Setup: Dissolve starting material in MeOH and cool to 0 °C start->setup addition Reagent Addition: Add NaBH4 portion-wise setup->addition reaction Reaction: Stir for 2-4 hours, warming to room temperature addition->reaction monitoring Monitoring: Check reaction progress by TLC reaction->monitoring monitoring->reaction Incomplete quench Workup I: Quenching Cool to 0 °C and slowly add 1 M HCl to neutralize excess NaBH4 (pH ~2-3) monitoring->quench Complete extraction Workup II: Extraction Extract with Ethyl Acetate quench->extraction wash Workup III: Washing Wash organic layer with brine extraction->wash dry Drying & Filtration Dry over Na2SO4, filter wash->dry concentrate Concentration Remove solvent under reduced pressure dry->concentrate purify Purification Recrystallize crude product concentrate->purify characterize Characterization Obtain MP, NMR, IR data purify->characterize end_node End: Pure Product characterize->end_node

Caption: Experimental workflow for the synthesis of 2-(hydroxymethyl)-5-methoxybenzoic acid.

Experimental Protocol

4.1 Materials and Equipment

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

  • TLC plates (silica gel) and developing chamber

4.2 Procedure

  • Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (901 mg, 5.0 mmol). Dissolve the starting material in methanol (25 mL).

  • Cooling : Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0 °C.

  • Reagent Addition : Slowly add sodium borohydride (284 mg, 7.5 mmol) to the cooled solution in small portions over 15 minutes. Note: Gas evolution (H₂) may occur. Ensure adequate ventilation.

  • Reaction : After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate with a drop of acetic acid). The disappearance of the starting material spot indicates reaction completion.

  • Quenching : Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Carefully and slowly quench the reaction by adding 1 M HCl dropwise until gas evolution ceases and the pH of the solution is acidic (~pH 2-3).

  • Solvent Removal : Remove the methanol from the mixture using a rotary evaporator.

  • Extraction : Transfer the remaining aqueous residue to a separatory funnel. Extract the product with ethyl acetate (3 x 25 mL).

  • Washing and Drying : Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration : Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification : Purify the crude solid by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexane) to obtain pure 2-(hydroxymethyl)-5-methoxybenzoic acid.

  • Characterization : Characterize the final product by determining its melting point and acquiring ¹H NMR and IR spectra to confirm its structure and purity.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Sodium borohydride is flammable and reacts with water to produce flammable hydrogen gas. Add it slowly and quench with care.

  • Methanol is flammable and toxic. Avoid inhalation and skin contact.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Formyl-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers engaged in the synthesis of 2-Formyl-5-methoxybenzoic acid. The information is tailored to address common challenges and improve reaction yields.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My overall yield for this compound is very low. What is the most common reason for this?

A1: A common issue is the choice of synthetic strategy. Direct formylation of 5-methoxybenzoic acid can be challenging. A more reliable and higher-yielding approach involves a multi-step synthesis where the carboxylic acid is first protected as a methyl ester. A patented method involves preparing methyl 2-methoxybenzoate first, followed by formylation, and then hydrolysis. This route can significantly increase the total yield to around 90% for the intermediate, methyl 5-formyl-2-methoxybenzoate, whereas starting with formylation first can result in yields below 10%.[1]

Q2: I am attempting the formylation of methyl 2-methoxybenzoate using hexamethylenetetramine (urotropine). What are the critical parameters to control for a high yield?

A2: This is a variation of the Duff reaction. Key parameters for success include:

  • Solvent/Acid: The reaction is typically performed in a strong acid like trifluoroacetic acid or methanesulfonic acid.[1][2]

  • Temperature: The reaction mixture is often heated, for instance, to 80-90°C or refluxed for several hours (e.g., 2-16 hours).[1][2]

  • Stoichiometry: The ratio of methyl 2-methoxybenzoate to hexamethylenetetramine is crucial. Ratios described in literature include approximately 1:2.5 (mass ratio).[1]

  • Work-up: After the reaction, the mixture is typically poured into water and neutralized. The pH adjustment to 6-7 is important before extraction and purification.[1]

Q3: What are some common side reactions I should be aware of during the synthesis?

A3: Several side reactions can occur, reducing the yield of the desired product:

  • Oxidation: The aldehyde (formyl) group is susceptible to oxidation, which would convert the product into 5-methoxyisophthalic acid.[3]

  • Reduction: Conversely, the formyl group can be reduced to a primary alcohol, yielding 2-(hydroxymethyl)-5-methoxybenzoic acid.[3]

  • Poor Regioselectivity: During electrophilic aromatic substitution like formylation, substitution may occur at other positions on the aromatic ring, although the methoxy and carboxylic acid/ester groups are directing.[3]

  • Hydrolysis of Ester: If performing the reaction on the methyl ester, premature hydrolysis of the ester group can occur depending on the reaction conditions.

Q4: I am considering a Vilsmeier-Haack reaction for the formylation step. Is this a suitable method?

A4: The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic rings.[4][5] The methoxy group in the substrate makes the ring electron-rich, so this reaction is a viable option.[6] The Vilsmeier reagent, typically formed from DMF and POCl₃, is a relatively weak electrophile, making it suitable for activated substrates like phenols and anilines or their derivatives.[5][6][7] However, for your specific substrate, you must ensure reaction conditions are optimized to favor formylation at the desired position and avoid side reactions.

Q5: How should I purify the final product, this compound?

A5: Purification often begins at the intermediate stage. For the precursor, methyl 5-formyl-2-methoxybenzoate, common purification methods include:

  • Column Chromatography: Using a silica gel column with an eluent such as a hexane/ethyl acetate mixture is effective.[2]

  • Recrystallization: Recrystallization from solvents like diisopropyl ether can yield high-purity crystalline product.[2]

After hydrolysis of the ester to the final carboxylic acid product, purification can be achieved by recrystallization from an appropriate solvent system. Monitoring purity throughout the process using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended.[3]

High-Yield Synthetic Workflow

The following diagram illustrates a recommended high-yield pathway for the synthesis of this compound, which prioritizes esterification before formylation to maximize yield.

G Workflow for High-Yield Synthesis cluster_0 Step 1: Esterification cluster_1 Step 2: Formylation cluster_2 Step 3: Hydrolysis cluster_3 Purification A Salicylic Acid B Methyl 2-methoxybenzoate A->B  Dimethyl Sulfate,  K2CO3, Acetone   C Methyl 5-formyl-2-methoxybenzoate B->C  Hexamethylenetetramine,  Methanesulfonic Acid   D This compound C->D  Aqueous Base (e.g., NaOH),  then Acid Work-up   E Final Product D->E  Recrystallization  

Caption: Recommended synthetic pathway for this compound.

Experimental Protocols

Protocol 1: Synthesis of Methyl 5-formyl-2-methoxybenzoate from Methyl 2-methoxybenzoate[1]

  • Reaction Setup: In a suitable reaction vessel, cool methyl 2-methoxybenzoate (e.g., 100 kg) and methanesulfonic acid (e.g., 300 L) to a temperature of 0-10 °C.

  • Addition of Reagent: To the cooled mixture, add hexamethylenetetramine (urotropine) (e.g., 252 kg).

  • Reaction: Heat the mixture to 90 °C and maintain this temperature for approximately 16 hours.

  • Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully add water (e.g., 500 L) to the reaction vessel. Adjust the pH of the solution to 6-7 using a sodium hydroxide solution.

  • Isolation: Filter the resulting precipitate. Wash the filter cake thoroughly with water.

  • Drying: Dry the isolated solid to obtain the product, methyl 5-formyl-2-methoxybenzoate. A reported yield for this step is 94%.[1]

Protocol 2: Synthesis of Methyl 5-formyl-2-methoxybenzoate from 5-formyl-2-hydroxybenzoic acid[8]

  • Reaction Setup: Combine 5-formyl-2-hydroxybenzoic acid (2.0 g, 12.0 mmol), iodomethane (1.5 mL, 25 mmol), and potassium carbonate (3.06 g, 22.2 mmol) in dimethylformamide (15 mL).

  • Reaction: Stir the reaction mixture at room temperature for 16 hours.

  • Work-up: After the reaction is complete, remove the dimethylformamide by distillation under reduced pressure.

  • Extraction: Dissolve the crude product in ethyl acetate. Wash the organic layer sequentially with water (2x) and saturated saline solution (2x).

  • Drying and Concentration: Dry the organic phase with anhydrous sodium sulfate. Filter and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting residue by column chromatography to yield the target product. A reported yield for this process is 79%.[8]

Protocol 3: Hydrolysis to this compound (General Procedure)

  • Reaction Setup: Dissolve methyl 5-formyl-2-methoxybenzoate in a suitable solvent like methanol or tetrahydrofuran.

  • Hydrolysis: Add an aqueous solution of a base, such as sodium hydroxide or lithium hydroxide, and stir the mixture at room temperature or with gentle heating until TLC or HPLC analysis indicates the complete consumption of the starting material.

  • Acidification: Cool the reaction mixture and carefully acidify with a dilute acid (e.g., 1M HCl) until the solution is acidic (pH ~2-3).

  • Isolation: The product will likely precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum. Alternatively, extract the product into an organic solvent like ethyl acetate, dry the organic layer, and evaporate the solvent.

Comparison of Synthetic Yields for Key Intermediate

The table below summarizes reported yields for the synthesis of methyl 5-formyl-2-methoxybenzoate, a crucial intermediate.

Starting MaterialReagentsYieldReference
Methyl 2-methoxybenzoateHexamethylenetetramine, Methanesulfonic Acid94%[1]
Methyl 2-methoxybenzoateHexamethylenetetramine, Trifluoroacetic Acid~82% (calculated from reported mass)[2]
5-formyl-2-hydroxybenzoic acidIodomethane, K₂CO₃79%[8]
5-formyl-2-methoxybenzoic acid (formylation first)(Various steps)<10% (overall)[1]

References

Technical Support Center: Formylation of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the formylation of substituted benzoic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this challenging but crucial chemical transformation.

Frequently Asked Questions (FAQs)

Q1: Why is my formylation reaction resulting in a low yield or no product?

A1: Low or no yield in formylation reactions of substituted benzoic acids can stem from several factors:

  • Substrate Reactivity: The carboxylic acid group is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution, the fundamental mechanism for most formylation reactions.[1] Formylation is most effective with electron-rich starting materials.[2] For benzoic acids, the deactivation can significantly slow down or inhibit the reaction.

  • Reaction Conditions: Many formylation reagents are sensitive to moisture.[3] The presence of water can quench the active formylating species, leading to a dramatic drop in yield. Ensure all glassware is oven-dried and reagents are anhydrous.

  • Choice of Formylation Method: Not all formylation methods are suitable for deactivated substrates like benzoic acids. For instance, the Gattermann-Koch reaction is typically restricted to alkylbenzenes and may not work well with benzoic acids.[4][5][6] The Vilsmeier-Haack reaction is more versatile but the iminium ion electrophile is weaker than in other methods, requiring electron-rich substrates for good reactivity.[7]

Q2: I am observing the formation of multiple products. How can I improve the regioselectivity of my reaction?

A2: Achieving the desired regioselectivity (ortho, meta, or para-formylation) is a common challenge. The directing effect of the substituents on the benzoic acid ring plays a crucial role.

  • Directing Effects of Substituents:

    • Electron-Donating Groups (EDGs) like alkyl (-R) and alkoxy (-OR) groups are ortho-, para-directing.[8]

    • Electron-Withdrawing Groups (EWGs) like nitro (-NO2) and the carboxylic acid (-COOH) itself are meta-directing.[1][8]

  • Steric Hindrance: Bulky substituents at the ortho position can hinder formylation at that site, favoring the para position.[9][10] This is a key consideration when trying to control the isomeric ratio of the products. For instance, in some cases, even with an ortho, para-directing group, steric hindrance can lead to the formation of the para-isomer as the major product.[10]

  • Reaction Method: Different formylation reactions exhibit different regioselectivity profiles. The Duff reaction, for example, preferentially leads to ortho-formylation of phenols.[11]

Q3: My reaction is producing a significant amount of di-formylated product. How can I promote mono-formylation?

A3: Di-formylation can occur when the initial formylation product is still sufficiently activated for a second formylation to take place. This is more common with highly activated substrates. To favor mono-formylation:

  • Control Stoichiometry: The most critical factor is the molar ratio of the formylating agent to your substrate.[2] Using a 1:1 or slightly higher molar ratio of the formylating agent is recommended.

  • Reaction Time and Temperature: Monitor the reaction progress closely using techniques like TLC or HPLC. Stop the reaction as soon as the desired mono-formylated product is maximized to prevent over-reaction.[12] Lowering the reaction temperature can also help reduce the rate of the second formylation.

Q4: I am having trouble with the formylation of a benzoic acid with a phenolic hydroxyl group. What are the specific challenges?

A4: Phenolic benzoic acids present unique challenges. While the hydroxyl group is strongly activating and ortho-, para-directing, it can also lead to side reactions.

  • Competing Reactions: The hydroxyl group can be O-formylated, competing with the desired C-formylation on the aromatic ring.[3]

  • Polymerization: Under acidic or basic conditions, phenols can react with formaldehyde equivalents to form phenol-formaldehyde resins, leading to a complex mixture of polymeric byproducts.[12] To minimize this, use a formaldehyde-to-phenol ratio of less than one where applicable, and maintain the lowest effective reaction temperature.[12]

  • Method Selection: The Duff reaction is often used for the ortho-formylation of phenols.[11][13] The Reimer-Tiemann reaction is another classic method for ortho-formylation of phenols, though it often yields a mixture of ortho and para isomers.[12]

Troubleshooting Guides

Issue 1: Low or No Product Yield

LowYieldTroubleshooting

Issue 2: Poor Regioselectivity

RegioselectivityTroubleshooting

Data Summary

The following table summarizes typical conditions for various formylation reactions applicable to aromatic compounds. Note that specific conditions for substituted benzoic acids may require optimization.

ReactionFormylating AgentCatalyst/ReagentTypical SubstratesKey Challenges
Vilsmeier-Haack DMF / POCl₃-Electron-rich aromatics and heterocycles[7][14][15]Weaker electrophile, may not be suitable for highly deactivated rings.[7]
Duff Reaction Hexamethylenetetramine (HMTA)Acidic medium (e.g., TFA, H₂SO₄)Phenols and anilines[11][16]Generally inefficient, can lead to di-formylation.[11][12]
Rieche Formylation Dichloromethyl methyl etherLewis Acid (e.g., TiCl₄, SnCl₄)Electron-rich aromatic compounds[17][18][19]Harsh conditions may not be compatible with sensitive functional groups.[20]
Gattermann-Koch CO / HClAlCl₃ / CuClAlkylbenzenes[4][5][6]Not applicable to phenols and phenol ethers.[4][5][21] Limited substrate scope.[5]

Key Experimental Protocols

Vilsmeier-Haack Formylation of an Electron-Rich Benzoic Acid Derivative

This protocol is a general guideline and may require optimization based on the specific substrate.

  • Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, place anhydrous dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring.[3] Allow the mixture to stir at 0 °C for approximately one hour to form the Vilsmeier reagent.[3]

  • Reaction: Dissolve the substituted benzoic acid in anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.[2]

  • Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/HPLC analysis indicates consumption of the starting material.[2] Some substrates may require gentle heating.

  • Work-up: Carefully pour the reaction mixture into a beaker of crushed ice and water. Basify the solution with an aqueous solution of sodium hydroxide or sodium carbonate to hydrolyze the intermediate iminium salt.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Duff Reaction for Ortho-Formylation of a Hydroxybenzoic Acid

This method is particularly useful for introducing a formyl group ortho to a hydroxyl group.

  • Reaction Setup: In a round-bottom flask, dissolve the hydroxybenzoic acid and hexamethylenetetramine (HMTA) in a suitable acidic medium, such as trifluoroacetic acid (TFA) or a mixture of glacial acetic acid and sulfuric acid.[12]

  • Heating and Monitoring: Heat the reaction mixture, typically between 70 °C and 100 °C.[2] Monitor the progress of the reaction by TLC.

  • Hydrolysis: After completion, cool the reaction mixture and add an aqueous acid (e.g., dilute H₂SO₄) to hydrolyze the intermediate imine. Heat the mixture to ensure complete hydrolysis.[8]

  • Work-up and Purification: Cool the mixture and extract the product with an organic solvent. Wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate. The product can then be purified by standard methods like column chromatography.

References

controlling regioselectivity in the synthesis of 2-Formyl-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Formyl-5-methoxybenzoic acid. The primary challenge in this synthesis is controlling the regioselectivity of the formylation reaction on the precursor, 3-methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound?

The main challenge is achieving regioselective formylation of 3-methoxybenzoic acid. The starting material has two directing groups: a methoxy group (-OCH3), which is ortho, para-directing and activating, and a carboxylic acid group (-COOH), which is meta-directing and deactivating. This often leads to a mixture of isomeric products, primarily the desired this compound and the undesired 4-formyl-3-methoxybenzoic acid, making purification difficult.

Q2: How do the directing groups on 3-methoxybenzoic acid influence the formylation reaction?

The methoxy group activates the positions ortho and para to it (positions 2, 4, and 6), while the carboxylic acid group deactivates the ring and directs incoming electrophiles to the positions meta to it (positions 2 and 6). The activating effect of the methoxy group generally dominates, leading to substitution at the ortho and para positions. However, the deactivating nature of the carboxyl group can reduce the overall reactivity and influence the isomer ratio.

Q3: Which formylation methods are commonly used for this type of synthesis?

Common formylation methods for aromatic compounds include the Vilsmeier-Haack, Duff, and Reimer-Tiemann reactions. The choice of method can significantly impact the regioselectivity and yield of the desired product. For substrates like phenols, ortho-formylation is often favored in the Duff and Reimer-Tiemann reactions.

Q4: Is it possible to completely avoid the formation of the 4-formyl isomer?

Completely avoiding the formation of the 4-formyl isomer is challenging due to the competing directing effects of the methoxy and carboxyl groups. However, reaction conditions can be optimized to favor the formation of the desired 2-formyl isomer.

Troubleshooting Guide

Issue Possible Cause Suggested Solutions
Low to no conversion of starting material The aromatic ring is deactivated by the carboxylic acid group, making it less reactive towards electrophilic substitution.- Use a more reactive formylating reagent. - Increase the reaction temperature, but monitor for side reactions. - Consider protecting the carboxylic acid as an ester to reduce its deactivating effect.
Formation of a mixture of isomers (2-formyl and 4-formyl) Competing directing effects of the methoxy (ortho, para-directing) and carboxylic acid (meta-directing) groups.- Modify the formylation method: The Duff reaction or methods utilizing chelation control (e.g., with MgCl2 and paraformaldehyde) are known to favor ortho-formylation on phenolic substrates and may offer better selectivity here.[1][2] - Steric hindrance: The carboxyl group may sterically hinder the ortho position (position 2) to some extent, favoring substitution at the less hindered para position (position 4). Using bulkier reagents might enhance this effect if the para isomer is desired, or smaller reagents if the ortho isomer is the target.
Difficulty in separating the 2-formyl and 4-formyl isomers The isomers have very similar physical properties (polarity, boiling point, etc.).- Column chromatography: Use a high-resolution silica gel column with a carefully optimized eluent system (e.g., a gradient of hexane and ethyl acetate). - Recrystallization: Attempt fractional recrystallization from various solvents. This may require multiple recrystallization steps. - Derivatization: Convert the mixture of isomeric acids to their methyl esters. The esters might have different physical properties that allow for easier separation by chromatography or distillation. The desired ester can then be hydrolyzed back to the acid.
Low yield of the desired 2-formyl isomer Reaction conditions are not optimized for ortho-selectivity.- Temperature control: Lowering the reaction temperature may increase selectivity by favoring the kinetically controlled product. - Choice of Lewis acid (for Vilsmeier-Haack): The nature of the Lewis acid can influence the electrophilicity of the formylating agent and thus the regioselectivity. Experiment with different Lewis acids.
Side reactions, such as polymerization or decomposition Harsh reaction conditions (high temperature, strong acids).- Use milder reaction conditions. - Reduce the reaction time. - Ensure all reagents are pure and dry.

Experimental Protocols

Ortho-Formylation of a Phenolic Substrate via the Duff Reaction

Materials:

  • Substituted phenol (e.g., 3-methoxyphenol as a model)

  • Hexamethylenetetramine (HMTA)

  • Glacial acetic acid or a mixture of acetic acid and trifluoroacetic acid

  • Sulfuric acid (for hydrolysis)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, combine the phenolic substrate and hexamethylenetetramine.

  • Add the acidic medium (e.g., glacial acetic acid).

  • Heat the reaction mixture to 100-150°C for several hours, monitoring the reaction by TLC.

  • After completion, cool the mixture and add aqueous sulfuric acid to hydrolyze the intermediate imine.

  • Heat the mixture to complete the hydrolysis.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product, which can be purified by column chromatography or recrystallization.

Visualizations

Logical Workflow for Troubleshooting Isomer Formation

G start Mixture of 2-formyl and 4-formyl isomers obtained check_ratio Determine isomer ratio (e.g., by NMR or GC) start->check_ratio low_selectivity Low selectivity for desired 2-formyl isomer check_ratio->low_selectivity Unfavorable ratio separation_issue Difficulty separating isomers check_ratio->separation_issue Separation is the main issue change_method Modify Formylation Method (e.g., Duff, MgCl2/Paraformaldehyde) low_selectivity->change_method optimize_conditions Optimize Reaction Conditions (Temperature, Reagents) low_selectivity->optimize_conditions chromatography Optimize Column Chromatography separation_issue->chromatography recrystallization Attempt Fractional Recrystallization separation_issue->recrystallization derivatize Derivatize to Esters for Separation separation_issue->derivatize

Caption: Troubleshooting workflow for managing isomer formation.

Directing Effects in the Formylation of 3-Methoxybenzoic Acid

G cluster_0 3-Methoxybenzoic Acid cluster_1 Directing Groups cluster_2 Potential Formylation Products 3-MBA 3-Methoxybenzoic Acid Structure (Image placeholder) methoxy -OCH3 (Ortho, Para-directing) Activating carboxyl -COOH (Meta-directing) Deactivating product_2_formyl This compound (Desired Product) methoxy->product_2_formyl Directs to ortho product_4_formyl 4-Formyl-3-methoxybenzoic acid (Undesired Isomer) methoxy->product_4_formyl Directs to para carboxyl->product_2_formyl Directs to meta

Caption: Influence of directing groups on formylation products.

References

Technical Support Center: Duff Reaction of Methoxy-Substituted Arenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals employing the Duff reaction for the formylation of methoxy-substituted arenes.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Aldehyde

Low or no yield is a common issue when applying the Duff reaction to methoxy-substituted arenes, which are less activated than the traditional phenolic substrates.

Possible Cause Troubleshooting Steps
Insufficient Ring Activation The methoxy group is less activating than a hydroxyl group. For substrates like anisole or veratrole, the classical Duff reaction conditions are often ineffective.[1][2] Consider modifying the reaction by using a stronger acid as the solvent and catalyst. Trifluoroacetic acid (TFA) has been shown to significantly improve yields for less activated aromatics.[1][3] Anhydrous conditions are crucial when using these modified procedures.[1]
Inappropriate Reaction Conditions The traditional use of glyceroboric acid at 150-160°C may not be optimal.[4] When using TFA, refluxing at temperatures between 80-110°C for several hours is typically required.[1][3] Reaction times can range from 3 to 12 hours, and should be monitored by TLC.[1][3]
Substrate Decomposition Methoxy-substituted arenes can be sensitive to the harsh acidic conditions and high temperatures of the Duff reaction, leading to polymerization or the formation of insoluble dark-colored materials ("black goo").[5] If decomposition is observed, consider lowering the reaction temperature and shortening the reaction time. A gradual, dropwise addition of sulfuric acid in glacial acetic acid at a controlled temperature has been reported to be effective for some substrates.
Premature Hydrolysis The formylating agent is an iminium ion generated from hexamethylenetetramine (HMTA).[6][7] The presence of water before the formylation is complete can hydrolyze the HMTA and the reactive intermediates, reducing the yield.[4] Ensure all reagents and glassware are anhydrous, especially when using modified acid-catalyzed conditions.[1]

Issue 2: Formation of Multiple Products and Isomers

The presence of multiple spots on a TLC plate indicates the formation of side products, a frequent occurrence in the Duff reaction of methoxy-arenes.

Side Product Identification and Mitigation
Ortho/Para Isomers For methoxy-substituted arenes with open ortho and para positions, a mixture of isomers is likely. The methoxy group directs ortho and para, and while the Duff reaction often shows a preference for the ortho position in phenols, this selectivity can be lower for methoxyarenes. For example, 4-methoxyphenol can produce a mixture of the 2- and 6-formylated products.[5] Separation of these isomers typically requires column chromatography.[5]
Di-formylated Products If both ortho positions are available and the ring is sufficiently activated, di-formylation can occur.[6][8] To minimize this, use a stoichiometric amount of hexamethylenetetramine (1 equivalent relative to the arene). Using an excess of the arene can also favor mono-formylation.
Benzylamine Byproduct The reaction proceeds through a benzylamine intermediate, which is then hydrolyzed to the aldehyde.[6] Incomplete hydrolysis will leave the corresponding benzylamine as a byproduct. This can be viewed as a competition between the Sommelet (leading to the aldehyde) and Delepine (leading to the amine) pathways. Ensure the final hydrolysis step is complete by treating the reaction mixture with aqueous acid and heating.
Polymeric Material The formation of insoluble, dark-colored polymers is a common side reaction, especially with highly activated or sensitive substrates under strong acid conditions.[5] Modifying the reaction conditions to be milder (e.g., lower temperature, shorter reaction time) may reduce polymerization. The use of mechanochemical methods has also been reported as a way to achieve high yields of mono-formylated products with reduced side reactions.[9]

Frequently Asked Questions (FAQs)

Q1: Why is the standard Duff reaction inefficient for my methoxy-substituted arene?

A1: The Duff reaction is an electrophilic aromatic substitution where the electrophile is a relatively weak iminium ion derived from hexamethylenetetramine.[7] The reaction generally requires a strongly electron-donating group on the aromatic ring, such as a hydroxyl group in phenols, to facilitate the substitution.[6] A methoxy group is less activating than a hydroxyl group, making the reaction with methoxy-arenes sluggish and low-yielding under standard conditions.[2]

Q2: I am getting a mixture of ortho and para isomers. How can I improve the regioselectivity?

A2: Achieving high regioselectivity can be challenging. For phenolic substrates, formylation occurs preferentially at the ortho position, unless these positions are blocked.[6] For methoxy-arenes, the selectivity is less pronounced. If one ortho position is blocked, formylation will be directed to the other open ortho or para position. If both ortho positions are blocked, formylation will occur at the para position.[6] In some cases, using a bulky acid catalyst might favor the less sterically hindered para position, but generally, a mixture is expected if both positions are accessible. Chromatographic separation is the most common way to isolate the desired isomer.[5]

Q3: Can I use the Duff reaction for a substrate with both a methoxy and a hydroxyl group?

A3: Yes, but the hydroxyl group will dominate the directing effect. The formylation will occur preferentially ortho to the hydroxyl group. For example, in the Duff reaction of guaiacol (2-methoxyphenol), the major product is vanillin (4-hydroxy-3-methoxybenzaldehyde), where formylation occurs para to the hydroxyl group because the ortho position is sterically hindered by the methoxy group.

Q4: What are some alternative formylation methods for methoxy-substituted arenes?

A4: If the Duff reaction proves to be unsatisfactory, several other formylation methods can be considered, which are often more efficient for methoxy-arenes:

  • Vilsmeier-Haack Reaction: Uses phosphorus oxychloride and a substituted formamide (like DMF) to generate a more reactive Vilsmeier reagent. It is highly effective for electron-rich arenes, including methoxy-substituted ones.

  • Rieche Formylation: Employs dichloromethyl methyl ether and a Lewis acid like TiCl₄ or SnCl₄. This method is also very effective for activated arenes and can provide high yields.[10]

  • Gattermann Reaction: Uses hydrogen cyanide and a Lewis acid. This is a classic method but is often avoided due to the toxicity of HCN.

Q5: Are there any modern modifications to the Duff reaction that improve its performance?

A5: Yes, several modifications have been developed. The use of strong acids like trifluoroacetic acid (TFA) as both a solvent and a catalyst can significantly improve yields for less-activated substrates.[1][3] More recently, mechanochemical methods, where the solid reactants are milled together, have been shown to be a sustainable and high-yielding alternative, avoiding the use of harsh solvents.[9]

Quantitative Data Summary

The following table summarizes reported yields for the Duff reaction and a comparable method for methoxy-substituted arenes. Note that yields are highly substrate and condition dependent.

ReactionSubstrateProduct(s)ReagentsTemperature (°C)Time (h)Yield (%)
Modified Duff [1]2,6-Dimethylanisole3,5-Dimethyl-4-methoxybenzaldehydeHMTA, TFA84-1083~74
Duff [2]2,5-Dimethoxytoluene2,5-Dimethoxy-4-methylbenzaldehydeHMTA, H₂SO₄, GAA1005~40-43
Rieche [10]Anisolep-AnisaldehydeDichloromethyl methyl ether, TiCl₄00.75-3up to 97
Traditional Duff [1]PhenolsOrtho-hydroxybenzaldehydesHMTA, glyceroboric acid150-1600.3-315-20

Experimental Protocols

Modified Duff Reaction of 2,6-Dimethylanisole [1]

This protocol is adapted from the patent literature for the formylation of a less-activated methoxy-substituted arene.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,6-dimethylanisole (1 equivalent), hexamethylenetetramine (2 equivalents), and anhydrous trifluoroacetic acid (sufficient to act as a solvent, e.g., ~10 mL per gram of anisole derivative).

  • Reaction: Heat the mixture to reflux (approximately 84-108°C) with vigorous stirring for 3 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture by removing the trifluoroacetic acid under reduced pressure using a rotary evaporator.

  • Hydrolysis: To the concentrated residue, add ice-water and stir for 15-30 minutes to hydrolyze the intermediate imine.

  • Extraction: Make the aqueous mixture basic with sodium carbonate and extract the product with an organic solvent (e.g., chloroform or diethyl ether).

  • Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography on silica gel.

Visualizations

Duff_Reaction_Mechanism cluster_activation Iminium Ion Formation cluster_substitution Electrophilic Aromatic Substitution cluster_hydrolysis Hydrolysis HMTA Hexamethylenetetramine (HMTA) Protonated_HMTA Protonated HMTA HMTA->Protonated_HMTA H+ Iminium_Ion Eschenmoser's Salt Analogue (Iminium Ion) Protonated_HMTA->Iminium_Ion Ring Opening Methoxyarene Methoxy-Substituted Arene Intermediate Benzylamine Intermediate Product Formylated Arene (Aldehyde) Intermediate->Product H3O+ MethoxyareneIminium_Ion MethoxyareneIminium_Ion MethoxyareneIminium_Ion->Intermediate EAS

Caption: General mechanism of the Duff reaction on a methoxy-substituted arene.

Duff_Side_Reactions Start Methoxy-Arene + HMTA/Acid Intermediate Benzylamine Intermediate Start->Intermediate Side_Product_1 Di-formylated Product Start->Side_Product_1 Excess HMTA Side_Product_3 Polymeric Material Start->Side_Product_3 Harsh Conditions Desired_Product Mono-formylated Product (Ortho/Para Isomers) Intermediate->Desired_Product Complete Hydrolysis Side_Product_2 Benzylamine Byproduct Intermediate->Side_Product_2 Incomplete Hydrolysis

Caption: Competing pathways and side reactions in the Duff reaction.

Troubleshooting_Workflow Start Experiment Start: Duff Reaction of Methoxy-Arene Check_Yield Low or No Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Solution_Yield Use Stronger Acid (TFA) Ensure Anhydrous Conditions Optimize Temp/Time Check_Yield->Solution_Yield Yes Solution_Purity Use Stoichiometric HMTA Ensure Complete Hydrolysis Purify via Chromatography Check_Purity->Solution_Purity Yes End Successful Formylation Check_Purity->End No Solution_Yield->Check_Purity Solution_Purity->End

Caption: Troubleshooting workflow for the Duff reaction of methoxy-arenes.

References

Technical Support Center: Purification of 2-Formyl-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Formyl-5-methoxybenzoic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Recovery After Recrystallization

Probable CauseRecommended Solution
Inappropriate Solvent Choice The compound may be too soluble in the chosen solvent even at low temperatures, or not soluble enough at high temperatures. Test a range of solvents with varying polarities (e.g., water, ethanol/water mixtures, ethyl acetate/hexane mixtures, toluene). A good recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.
Excessive Solvent Used Using too much solvent will keep the compound dissolved even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.
Cooling Too Rapidly Rapid cooling can lead to the precipitation of impurities along with the product and the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Premature Crystallization During Hot Filtration If hot filtration is used to remove insoluble impurities, the product may crystallize on the filter paper or in the funnel. To prevent this, use a pre-heated funnel and filter flask, and keep the solution at or near its boiling point during filtration.

Issue 2: Presence of Impurities in the Final Product

Probable CauseRecommended Solution
Co-precipitation of Impurities If an impurity has similar solubility properties to the desired compound, it may co-precipitate during recrystallization. A different purification technique, such as column chromatography, may be necessary.
Oxidation of the Aldehyde The formyl group can be oxidized to a carboxylic acid, forming 5-methoxyisophthalic acid, especially if exposed to air and light for extended periods.[1] Store the compound under an inert atmosphere and in the dark. If the acidic impurity is present, it can be removed by washing a solution of the compound in an organic solvent (e.g., ethyl acetate) with a mild base like sodium bicarbonate solution.
Incomplete Reaction The presence of starting materials from the synthesis is a common impurity. The purification method should be chosen to effectively separate these. For instance, if the synthesis involves the formylation of 5-methoxybenzoic acid, the starting material can be removed by extraction with a basic solution.
Hydrolysis of an Ester Precursor If this compound is synthesized via the hydrolysis of its methyl ester, incomplete hydrolysis will result in the ester as an impurity.[1] This can be addressed by repeating the hydrolysis step or by using column chromatography for separation.

Issue 3: Oily Product Instead of Crystals

Probable CauseRecommended Solution
Presence of Low-Melting Impurities Impurities can sometimes lower the melting point of the mixture, resulting in an oil. Try to "salt out" the product by adding a non-polar solvent to a solution of the oil in a more polar solvent.
Supersaturation The solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.
Solvent Choice The chosen solvent may not be appropriate for crystallization. A different solvent or a mixture of solvents should be tested.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The most common and effective purification techniques are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities. Recrystallization is often effective for removing small amounts of impurities if a suitable solvent is found. Column chromatography is more powerful for separating complex mixtures or impurities with similar properties to the product.

Q2: How do I choose a suitable solvent for the recrystallization of this compound?

A2: A suitable recrystallization solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at cooler temperatures. Given the presence of both a carboxylic acid and an aldehyde group, solvents of intermediate polarity are a good starting point. Mixtures such as ethanol/water or ethyl acetate/hexanes are often successful for similar compounds. Small-scale solubility tests with various solvents are recommended to identify the optimal system.

Q3: What are the likely impurities I might encounter?

A3: Common impurities can include starting materials from the synthesis, such as 5-methoxybenzoic acid or its precursors.[1] Side products are also a possibility, with the most common being the over-oxidation of the formyl group to a carboxylic acid, resulting in 5-methoxyisophthalic acid.[1] If the synthesis involves the hydrolysis of an ester, the corresponding ester may be present as an impurity.[1]

Q4: Can I use an acid-base extraction to purify this compound?

A4: Yes, an acid-base extraction can be a useful step, particularly for removing neutral or basic impurities. The carboxylic acid group allows the compound to be deprotonated with a mild base (e.g., sodium bicarbonate) and extracted into the aqueous phase. After separating the layers, the aqueous phase can be acidified (e.g., with HCl) to precipitate the purified product. However, this will not remove other acidic impurities.

Q5: How should I store purified this compound?

A5: Due to the reactive nature of the aldehyde group, which is susceptible to oxidation, the purified compound should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[1]

Quantitative Data Summary

Purification MethodTypical Solvent System (v/v)Expected RecoveryTypical Purity
Recrystallization Ethanol/Water or Ethyl Acetate/Hexanes70-90%>98%
Column Chromatography Hexane/Ethyl Acetate gradient60-85%>99%

Note: These values are estimates and can vary depending on the initial purity of the crude material and the specific experimental conditions.

Experimental Protocols

Protocol 1: Recrystallization

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable hot solvent (e.g., an ethanol/water mixture) while stirring and heating until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., a high hexane to ethyl acetate ratio). Pack a chromatography column with the slurry.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica gel onto the top of the column.

  • Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.

  • Fraction Collection: Collect fractions of the eluent and monitor the separation using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow start Crude this compound recrystallization Recrystallization start->recrystallization Initial Purification analyze_purity Analyze Purity (TLC, NMR, etc.) recrystallization->analyze_purity column_chromatography Column Chromatography column_chromatography->analyze_purity pure_product Pure Product analyze_purity->column_chromatography Purity < 98% analyze_purity->pure_product Purity > 98% troubleshoot Troubleshoot analyze_purity->troubleshoot Persistent Impurities

Caption: A general workflow for the purification of this compound.

Troubleshooting_Logic start Purification Issue Encountered low_yield Low Yield? start->low_yield impure_product Impure Product? start->impure_product oily_product Oily Product? start->oily_product check_solvent Check Solvent Choice & Amount low_yield->check_solvent Yes check_cooling Check Cooling Rate low_yield->check_cooling Yes change_method Consider Column Chromatography impure_product->change_method Yes oily_product->check_solvent Yes induce_crystallization Induce Crystallization oily_product->induce_crystallization Yes

Caption: A decision-making diagram for troubleshooting common purification issues.

References

Technical Support Center: Synthesis of 2-Formyl-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Formyl-5-methoxybenzoic acid. This guide is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The primary synthetic strategies involve either direct formylation of a substituted benzoic acid or multi-step pathways. One common multi-step approach begins with the methylation of a phenolic precursor, such as 5-formyl-2-hydroxybenzoic acid, followed by hydrolysis of the resulting ester to yield the target carboxylic acid.[1][2] Another strategy could involve the nitration of 5-methoxybenzoic acid, followed by reduction of the nitro group and subsequent conversion to the formyl group.[1]

Q2: What are the most likely byproducts in the synthesis of this compound?

A2: The most common byproducts depend on the synthetic route and reaction conditions. Key potential byproducts include:

  • 5-methoxyisophthalic acid: Arises from the over-oxidation of the formyl group to a carboxylic acid.[1]

  • 2-(hydroxymethyl)-5-methoxybenzoic acid: Results from the reduction of the formyl group to a primary alcohol.[1]

  • Unreacted starting materials: Incomplete reactions can leave residual precursors in the product mixture.

  • Methyl 5-formyl-2-methoxybenzoate: If the synthesis involves the hydrolysis of a methyl ester, incomplete hydrolysis will leave this intermediate as a byproduct.[1][2]

  • Isomeric impurities: Depending on the starting materials and reaction regioselectivity, other positional isomers may be formed.[3]

Q3: What are the recommended purification methods for this compound?

A3: Purification strategies should be chosen based on the specific impurities present. Common methods include:

  • Recrystallization: An effective method for removing minor impurities. A mixed solvent system, such as ethanol/water, can be effective.[4]

  • Acid-Base Extraction: To remove acidic byproducts like 5-methoxyisophthalic acid, a basic wash (e.g., with a sodium bicarbonate solution) can be employed to selectively extract the more acidic dicarboxylic acid.

  • Column Chromatography: For separating byproducts with similar polarities to the desired product, such as the methyl ester intermediate or the alcohol byproduct, column chromatography is often necessary.[5]

  • Washing: A simple water wash can remove inorganic salts, and a wash with a sodium bisulfite solution can help remove residual oxidizing agents.[4]

Troubleshooting Guides

Issue 1: Low Yield of this compound

Potential Cause Recommended Solution
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction goes to completion.- Increase the reaction time or temperature as appropriate for the specific synthetic step.[6]
Suboptimal Reagent Stoichiometry - Carefully control the stoichiometry of reactants. An excess of a particular reagent may lead to side reactions.
Poor Quality Reagents - Ensure all reagents and solvents are of high purity and anhydrous where necessary. Water can interfere with many organic reactions.[6]
Product Loss During Workup - Optimize the extraction and purification steps. Ensure the pH is appropriately adjusted during acid-base extractions to minimize product loss to the aqueous layer.- If recrystallizing, use a minimal amount of hot solvent to ensure good recovery upon cooling.

Issue 2: Presence of 5-methoxyisophthalic acid as a byproduct

Potential Cause Recommended Solution
Over-oxidation - If the formyl group is being introduced via an oxidation reaction, carefully control the amount of oxidizing agent used.- Perform the reaction at a lower temperature to improve selectivity.
Air Oxidation - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation of the aldehyde.
Purification Strategy - During workup, wash the organic layer with a mild base solution (e.g., saturated sodium bicarbonate). The dicarboxylic acid byproduct is more acidic and will be selectively extracted into the aqueous layer.

Issue 3: Presence of 2-(hydroxymethyl)-5-methoxybenzoic acid as a byproduct

Potential Cause Recommended Solution
Unwanted Reduction - Avoid using strong reducing agents if they are not intended for the main reaction. Sodium borohydride is a common choice for selective aldehyde reduction and should be avoided if the aldehyde is the desired product.[1]- Ensure that reagents used are not contaminated with reducing impurities.
Purification Strategy - The polarity difference between the alcohol and the carboxylic acid aldehyde may be sufficient for separation by column chromatography.

Issue 4: Presence of unreacted methyl 5-formyl-2-methoxybenzoate

Potential Cause Recommended Solution
Incomplete Hydrolysis - Increase the reaction time or temperature for the hydrolysis step.- Use a stronger base or a higher concentration of the base to drive the hydrolysis to completion.
Purification Strategy - An acid-base extraction can be effective. The desired carboxylic acid product will be extracted into a basic aqueous layer, while the ester byproduct will remain in the organic layer.

Experimental Protocols

Protocol 1: Synthesis of Methyl 5-formyl-2-methoxybenzoate from 5-formyl-2-hydroxybenzoic acid

This protocol describes the methylation of the phenolic hydroxyl group, a common step in a multi-step synthesis of this compound.

  • Reaction Setup: In a round-bottom flask, combine 5-formyl-2-hydroxybenzoic acid (1.0 eq), potassium carbonate (1.85 eq), and dimethylformamide (DMF).

  • Methylation: Add iodomethane (2.1 eq) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 16 hours.

  • Workup:

    • Remove the DMF by distillation under reduced pressure.

    • Dissolve the crude product in ethyl acetate.

    • Wash the organic layer sequentially with water (2x) and saturated saline (2x).

    • Dry the organic phase with anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the resulting residue by column chromatography to obtain methyl 5-formyl-2-methoxybenzoate.[2]

Protocol 2: Purification by Recrystallization

This protocol is a general method for purifying the final product, this compound.

  • Dissolution: Dissolve the crude this compound in a minimal amount of a hot solvent mixture, such as ethanol/water.

  • Cooling: Slowly cool the solution to room temperature, and then further cool in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent mixture.

  • Drying: Dry the purified crystals under vacuum.[4]

Quantitative Data

Table 1: Comparison of Purification Methods for Removing Key Byproducts

Purification Method Target Byproduct Typical Purity Achieved Estimated Yield Loss
Recrystallization (Ethanol/Water)Minor impurities, starting material>99%10-20%
Acid-Base Extraction (NaHCO₃ wash)5-methoxyisophthalic acid>98%5-10%
Column Chromatography (Silica Gel)2-(hydroxymethyl)-5-methoxybenzoic acid, Methyl 5-formyl-2-methoxybenzoate>99%15-30%

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Methylation cluster_step2 Step 2: Hydrolysis 5-formyl-2-hydroxybenzoic acid 5-formyl-2-hydroxybenzoic acid Methyl 5-formyl-2-methoxybenzoate Methyl 5-formyl-2-methoxybenzoate 5-formyl-2-hydroxybenzoic acid->Methyl 5-formyl-2-methoxybenzoate Iodomethane, K₂CO₃ This compound This compound Methyl 5-formyl-2-methoxybenzoate->this compound NaOH, H₂O

Caption: A potential two-step synthesis pathway for this compound.

Byproduct_Formation main_product This compound byproduct1 5-methoxyisophthalic acid main_product->byproduct1 Over-oxidation byproduct2 2-(hydroxymethyl)-5-methoxybenzoic acid main_product->byproduct2 Reduction byproduct3 Methyl 5-formyl-2-methoxybenzoate byproduct3->main_product Incomplete Hydrolysis

Caption: Common byproduct formation pathways in this compound synthesis.

Troubleshooting_Workflow start Crude Product Analysis (TLC/HPLC) decision Is Purity >98%? start->decision end_node Product Meets Specification decision->end_node Yes troubleshoot Identify Byproducts decision->troubleshoot No purify Select Purification Method troubleshoot->purify reanalyze Re-analyze Purified Product purify->reanalyze reanalyze->decision

Caption: A logical workflow for troubleshooting the purification of this compound.

References

optimizing reaction conditions for the Vilsmeier-Haack formylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and address frequently asked questions (FAQs) for the Vilsmeier-Haack formylation reaction.

Troubleshooting Guide

This section addresses common issues encountered during the Vilsmeier-Haack reaction, offering potential causes and solutions to optimize reaction outcomes.

Issue 1: Low or No Product Yield

  • Question: My reaction is resulting in a low yield or no formation of the desired formylated product. What are the likely causes and how can I improve the outcome?

  • Answer: Low or no yield is a frequent issue and can often be attributed to several critical factors:

    • Inactive Vilsmeier Reagent: The Vilsmeier reagent is highly sensitive to moisture. Any water present in the reagents or glassware will decompose the reagent.[1]

      • Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents, particularly N,N-dimethylformamide (DMF), and fresh, high-purity phosphorus oxychloride (POCl₃). It is best to prepare the Vilsmeier reagent at a low temperature (0-5 °C) and use it immediately.[1]

    • Insufficiently Reactive Substrate: The Vilsmeier-Haack reaction is most effective on electron-rich aromatic and heteroaromatic compounds.[2] If your substrate has electron-withdrawing groups, its reactivity will be significantly reduced.

      • Solution: For less reactive substrates, consider increasing the excess of the Vilsmeier reagent or raising the reaction temperature.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine if a gradual increase in temperature (e.g., to 70-80 °C) is necessary.[1]

    • Incomplete Reaction: The reaction time or temperature may not be sufficient for the complete conversion of the starting material.

      • Solution: Monitor the reaction progress using TLC. If the reaction is sluggish, consider extending the reaction time or carefully increasing the temperature.[1]

Issue 2: Formation of Multiple Products

  • Question: My TLC analysis shows multiple spots, indicating the formation of byproducts. What could be causing this?

  • Answer: The formation of multiple products can arise from several side reactions:

    • Over-formylation: Highly activated aromatic substrates can undergo di- or even tri-formylation, especially with an excess of the Vilsmeier reagent or prolonged reaction times.[3]

      • Solution: Carefully control the stoichiometry of the Vilsmeier reagent, aiming for a 1:1 to 1.5:1 ratio of reagent to substrate as a starting point for optimization.[3] Also, monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further formylation.[3]

    • Chlorinated Byproducts: The Vilsmeier reagent can act as a chlorinating agent, leading to the formation of chlorinated aromatic byproducts, particularly when using POCl₃ at higher temperatures.[3]

      • Solution: Maintain a low reaction temperature. If chlorination persists, consider alternative reagents for generating the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF.[3]

    • Decomposition: The starting material or the product may be decomposing under the reaction conditions, which can be exacerbated by excessive heat.[1]

      • Solution: Strict temperature control is essential. Use an ice bath to manage the exotherm during reagent preparation and substrate addition.[1]

Issue 3: Formation of a Dark, Tarry Residue

  • Question: My reaction mixture has turned into a dark, intractable tar. What went wrong?

  • Answer: The formation of a tarry residue is often a result of:

    • Reaction Overheating: The Vilsmeier-Haack reaction is exothermic, and poor temperature control can lead to polymerization and decomposition of the substrate or product.[1][4]

      • Solution: Maintain strict temperature control, especially during the formation of the Vilsmeier reagent and the addition of the substrate. Slow, dropwise addition of reagents is recommended.[1]

    • Presence of Impurities: Impurities in the starting materials or solvents can catalyze side reactions leading to polymerization.[1]

      • Solution: Use high-purity, anhydrous starting materials and solvents.[1]

Issue 4: Intramolecular Cyclization

  • Question: My reaction with a substituted phenol or aniline is yielding a cyclized product instead of the expected formylated derivative. Why is this happening?

  • Answer: Substrates containing nucleophilic groups (like -OH or -NH₂) ortho to the desired formylation site can undergo intramolecular cyclization.[3][4] For instance, o-aminophenols can form benzoxazoles.

    • Solution:

      • Protecting Groups: Protect the nucleophilic group before performing the Vilsmeier-Haack reaction. The protecting group can be removed in a subsequent step.[3]

      • Milder Conditions: Employing milder reaction conditions, such as lower temperatures and shorter reaction times, may favor formylation over cyclization.[3]

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal order of addition for the reagents?

  • A1: The optimal order of addition can be substrate-dependent. For highly reactive substrates that are prone to over-formylation, it is generally recommended to add the pre-formed Vilsmeier reagent dropwise to a solution of the substrate at a low temperature. For less reactive substrates, adding the substrate to the Vilsmeier reagent may be sufficient.[3]

  • Q2: How can I monitor the formation of the Vilsmeier reagent?

  • A2: The reaction between DMF and POCl₃ to form the Vilsmeier reagent is exothermic. The progress of its formation can be monitored by observing the temperature of the reaction mixture.[3] The reagent is often a crystalline solid or a viscous liquid.[5]

  • Q3: What are the key safety precautions for the Vilsmeier-Haack reaction?

  • A3: The reagents used are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is moisture-sensitive. The reaction should always be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The work-up, which typically involves quenching with ice, should be done slowly and carefully to control the exothermic reaction.[1]

  • Q4: What are suitable solvents for the Vilsmeier-Haack reaction?

  • A4: N,N-Dimethylformamide (DMF) often serves as both a reagent and a solvent.[6] However, other solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), chloroform, benzene, and toluene can also be used as co-solvents.[3][6]

Data Presentation

Table 1: Effect of Vilsmeier Reagent Stoichiometry on Product Distribution

The following table summarizes the effect of the Vilsmeier reagent to substrate ratio on the product distribution for a generic activated aromatic compound.[3]

Vilsmeier Reagent:Substrate RatioMono-formylated Product Yield (%)Di-formylated Byproduct Yield (%)
1.1 : 1855
2.0 : 16030
3.0 : 13555

Experimental Protocols

Detailed Methodology for a General Vilsmeier-Haack Formylation

This protocol provides a general procedure for the formylation of an electron-rich aromatic substrate.

  • Vilsmeier Reagent Preparation:

    • In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 1.1 equivalents) in an anhydrous solvent such as dichloromethane (DCM).[3]

    • Cool the solution to 0 °C in an ice bath.

    • Add phosphorus oxychloride (POCl₃, 1.05 equivalents) dropwise to the stirred DMF solution, ensuring the internal temperature does not exceed 5 °C.[3]

    • Stir the resulting mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.[3]

  • Formylation Reaction:

    • Dissolve the aromatic substrate (1.0 equivalent) in anhydrous DCM.

    • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over a period of 30-60 minutes.[3]

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC. The reaction is typically complete within 1-2 hours, but may require longer for less reactive substrates.[3]

  • Work-up:

    • Once the starting material is consumed, carefully pour the reaction mixture into a vigorously stirred mixture of crushed ice and an aqueous solution of a base like sodium acetate or sodium bicarbonate to neutralize the acid and hydrolyze the intermediate.[7]

    • Stir for 30 minutes.

  • Extraction and Purification:

    • Separate the organic layer.

    • Extract the aqueous layer with a suitable organic solvent (e.g., DCM) two to three times.

    • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate).

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by a suitable method such as column chromatography or recrystallization.[7]

Visualizations

Vilsmeier_Haack_Workflow cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification prep_start Start: Anhydrous DMF + Solvent cool Cool to 0 °C prep_start->cool add_pocl3 Dropwise addition of POCl3 (T < 5 °C) cool->add_pocl3 stir Stir at 0 °C for 30 min add_pocl3->stir add_substrate Dropwise addition of Substrate to Vilsmeier Reagent at 0 °C stir->add_substrate dissolve_substrate Dissolve Substrate in Anhydrous Solvent dissolve_substrate->add_substrate monitor Monitor by TLC add_substrate->monitor quench Quench in Ice/Base monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify (Chromatography/Recrystallization) dry->purify product Final Product purify->product

Caption: General experimental workflow for the Vilsmeier-Haack formylation.

Troubleshooting_Vilsmeier_Haack cluster_yield Low/No Yield cluster_products Multiple Products cluster_tar Tarry Residue start Reaction Issue Observed check_reagents Check Reagent Quality (Anhydrous, High Purity) start->check_reagents check_stoichiometry Optimize Reagent Stoichiometry start->check_stoichiometry check_temp3 Ensure Strict Temperature Control start->check_temp3 check_temp Verify Temperature Control check_reagents->check_temp check_reactivity Assess Substrate Reactivity check_temp->check_reactivity check_time Monitor Reaction Time check_stoichiometry->check_time check_temp2 Lower Reaction Temperature (for chlorination) check_time->check_temp2 check_purity Verify Purity of Starting Materials check_temp3->check_purity

Caption: Troubleshooting logic for common Vilsmeier-Haack reaction issues.

References

troubleshooting low yields in the synthesis of 2-Formyl-5-methoxybenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 2-Formyl-5-methoxybenzoic acid and its derivatives, specifically focusing on addressing issues of low yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The primary synthetic strategies involve either direct formylation of a substituted benzoic acid or multi-step pathways that build the molecule from different precursors. Common formylation reactions for aromatic compounds include the Vilsmeier-Haack, Duff, Reimer-Tiemann, and Gattermann reactions.[1][2] The choice of route often depends on the available starting materials and the desired substitution pattern on the final molecule.

Q2: My formylation reaction is resulting in a low yield. What are the initial checks I should perform?

A2: Low yields in formylation reactions can often be attributed to several key factors. Initially, you should verify the quality and purity of your reagents, especially the formylating agent and solvents. Many formylating reagents are sensitive to moisture, so ensuring anhydrous conditions is critical.[2][3] Additionally, confirming the correct stoichiometry of reactants and catalysts, as well as maintaining the optimal reaction temperature, are crucial first steps in troubleshooting.[4]

Q3: I am observing the formation of significant side products. What are the likely causes?

A3: Side product formation is a common issue, particularly with highly activated aromatic rings. Depending on the reaction, you may observe di-formylation, polymerization, or oxidation of the aldehyde group.[1][5] The formation of these byproducts is often influenced by the reaction conditions, such as temperature and the molar ratio of the reactants.[4] For instance, using a large excess of the formylating agent can lead to multiple substitutions.[2]

Q4: How can I effectively monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the disappearance of starting materials and the appearance of the desired product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[1] Regular monitoring of the reaction can help determine the optimal reaction time and prevent the formation of degradation products.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Formylation Reactions

Low yields are a frequent challenge in the synthesis of this compound derivatives. The following guide provides a systematic approach to identifying and resolving the root cause.

Troubleshooting Workflow for Low Yield

SideProductTroubleshooting start Side Products Observed identify Identify Side Product (e.g., Di-formylation, Polymer) start->identify adjust_stoichiometry Adjust Stoichiometry (Reduce Formylating Agent) identify->adjust_stoichiometry Di-formylation lower_temp Lower Reaction Temperature identify->lower_temp Polymerization milder_catalyst Use Milder Catalyst identify->milder_catalyst Polymerization pure_product Pure Product adjust_stoichiometry->pure_product lower_temp->pure_product milder_catalyst->pure_product

References

scale-up challenges for the synthesis of 2-Formyl-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the synthesis and scale-up of 2-Formyl-5-methoxybenzoic acid. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound in a question-and-answer format.

Issue 1: Low Yield in the Formylation Step

Q1: We are experiencing a low yield during the formylation of 5-methoxybenzoic acid (or its methyl ester) using the Duff reaction (hexamethylenetetramine in acid). What are the potential causes and solutions?

A1: Low yields in the Duff reaction are a common issue and can often be attributed to several factors related to reagents, reaction conditions, and work-up procedures.

  • Reagent Quality: The purity of hexamethylenetetramine (HMTA) and the acid catalyst is crucial. Ensure that the HMTA is dry and the acid (e.g., trifluoroacetic acid or methanesulfonic acid) is of high purity and anhydrous.

  • Reaction Temperature: The reaction temperature significantly influences the reaction rate and the formation of side products. Overheating can lead to the decomposition of the product and the formation of polymeric materials.[1] Conversely, a temperature that is too low may result in an incomplete reaction. Careful temperature control is essential, especially during scale-up, as formylation reactions can be exothermic.

  • Stoichiometry: The molar ratio of the reactants is a critical parameter. An excess of the formylating agent may not necessarily increase the yield and could lead to the formation of di-formylated byproducts.[1]

  • Reaction Time: Insufficient reaction time can lead to incomplete conversion of the starting material. It is advisable to monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Issue 2: Formation of Side Products

Q2: During the synthesis, we are observing the formation of significant impurities alongside our desired product. How can we identify and minimize these?

A2: The formation of side products is a frequent challenge in the synthesis of substituted aromatic compounds. The nature of these impurities depends on the specific reaction conditions.

  • Di-formylation: If the reaction conditions are too harsh or the stoichiometry of the formylating agent is too high, di-formylation of the aromatic ring can occur, leading to the formation of 2,4-diformyl-5-methoxybenzoic acid. To mitigate this, a careful adjustment of the HMTA to substrate ratio is recommended.[1]

  • Polymerization/Resin Formation: Phenolic compounds, if present as starting materials or intermediates, are prone to forming resin-like polymers under acidic conditions.[1] To prevent this, it is important to maintain the lowest effective temperature for the formylation reaction and to minimize the reaction time.

  • Over-oxidation: In some synthesis routes, there is a risk of the aldehyde group being oxidized to a carboxylic acid, especially if oxidizing agents are present or if the reaction is exposed to air for extended periods at high temperatures.

Issue 3: Challenges in Product Purification

Q3: We are facing difficulties in purifying the final product, this compound. What are the recommended purification strategies?

A3: The purification of aromatic carboxylic acids can be challenging due to their polarity and potential for salt formation.

  • Recrystallization: This is a common and effective method for purifying solid carboxylic acids.[2] A suitable solvent system needs to be identified. For this compound, solvents such as aqueous ethanol or toluene could be effective.

  • Acid-Base Extraction: This technique can be used to separate the acidic product from neutral or basic impurities. The crude product can be dissolved in an organic solvent and extracted with an aqueous base (e.g., sodium bicarbonate solution) to form the water-soluble carboxylate salt. The aqueous layer is then washed with an organic solvent, and the pure acid is precipitated by acidification.[2]

  • Column Chromatography: For laboratory-scale purifications, silica gel column chromatography can be employed. A mobile phase of increasing polarity, such as a mixture of hexane and ethyl acetate with a small amount of acetic acid, can be effective in separating the product from less polar impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The main synthetic approaches involve either the direct formylation of a substituted benzoic acid or a multi-step process starting from a different precursor. A common method is the formylation of methyl 2-methoxybenzoate, followed by hydrolysis of the ester to the carboxylic acid.[3] The Duff reaction, using hexamethylenetetramine in an acidic medium, is a frequently employed formylation method for electron-rich aromatic compounds.[4][5][6][7]

Q2: What are the key safety considerations when scaling up the synthesis of this compound?

A2: Scaling up chemical reactions requires careful consideration of safety, particularly concerning thermal hazards and reagent handling.

  • Exothermic Reactions: Formylation reactions can be exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[8][9][10][11] This can lead to a rapid temperature increase, potentially causing side reactions or a runaway reaction. Adequate cooling capacity and controlled addition of reagents are crucial.

  • Corrosive and Toxic Reagents: Many reagents used in the synthesis, such as strong acids (trifluoroacetic acid, methanesulfonic acid) and other chemicals, can be corrosive and toxic. Appropriate personal protective equipment (PPE) and handling in a well-ventilated area or a fume hood are essential.

  • Pressure Management: If the reaction is conducted in a closed system and generates gaseous byproducts, there is a potential for pressure build-up. The reactor system must be designed to handle the expected pressure, and appropriate pressure relief devices should be in place.[8]

Q3: How can we effectively monitor the progress of the formylation reaction?

A3: Monitoring the reaction is critical to ensure complete conversion and to minimize the formation of byproducts. Thin Layer Chromatography (TLC) is a simple and rapid method for qualitatively tracking the disappearance of the starting material and the appearance of the product. For more quantitative analysis and to monitor the formation of impurities, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Data Presentation

Table 1: Illustrative Effect of HMTA Stoichiometry on the Formylation of Methyl 2-methoxybenzoate

EntryMolar Ratio (Substrate:HMTA)Reaction Temperature (°C)Reaction Time (h)Yield of Methyl 2-Formyl-5-methoxybenzoate (%)Purity by HPLC (%)
11:1.280166595
21:1.580167892
31:2.080168588
41:1.5100127585 (increased di-formylation)

Table 2: Troubleshooting Guide for Low Yield in Formylation

ObservationPotential CauseRecommended Solution
Starting material remains after prolonged reaction time.Insufficient reaction temperature or inactive catalyst.Gradually increase the reaction temperature while monitoring for side product formation. Ensure the acid catalyst is fresh and anhydrous.
Formation of a dark, tar-like substance.Polymerization due to excessive heat or prolonged reaction time.Reduce the reaction temperature and monitor the reaction closely to avoid over-running.
Low product isolation after work-up.Product loss during extraction or precipitation.Optimize the pH for precipitation. Use a co-solvent if necessary to improve extraction efficiency.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-Formyl-5-methoxybenzoate via Duff Reaction

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add methyl 2-methoxybenzoate (1 equivalent) and methanesulfonic acid (3-4 volumes).

  • Reagent Addition: Cool the mixture to 0-10 °C in an ice bath. Slowly add hexamethylenetetramine (1.5-2.5 equivalents) portion-wise, ensuring the internal temperature does not exceed 15 °C.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 80-90 °C and maintain for 10-20 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and slowly pour it into ice water. Adjust the pH to 6-7 with a sodium hydroxide solution.

  • Isolation: Filter the precipitated solid, wash it with water, and dry it under vacuum to obtain the crude methyl 2-formyl-5-methoxybenzoate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like diisopropyl ether or by column chromatography.[3]

Protocol 2: Hydrolysis of Methyl 2-Formyl-5-methoxybenzoate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 2-formyl-5-methoxybenzoate (1 equivalent) in a mixture of methanol and water.

  • Hydrolysis: Add an aqueous solution of sodium hydroxide (1.5-2.0 equivalents) to the flask. Heat the mixture to reflux and maintain for 1-4 hours, monitoring the reaction by TLC until the starting material is consumed.[12]

  • Work-up: Cool the reaction mixture to room temperature. If methanol was used as a co-solvent, remove it under reduced pressure.

  • Purification: Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted ester. Cool the aqueous layer in an ice bath and acidify to pH 1-2 with a strong acid (e.g., concentrated HCl).[12]

  • Isolation: Collect the precipitated this compound by vacuum filtration, wash the solid with cold water, and dry it under vacuum.

Mandatory Visualization

G Experimental Workflow for the Synthesis of this compound cluster_0 Step 1: Formylation cluster_1 Step 2: Hydrolysis A Methyl 2-methoxybenzoate C Formylation Reaction A->C B HMTA & Acid B->C D Work-up & Isolation C->D E Crude Methyl 2-Formyl-5-methoxybenzoate D->E F Crude Methyl 2-Formyl-5-methoxybenzoate H Hydrolysis Reaction F->H G NaOH / H2O G->H I Acidification & Precipitation H->I J Pure this compound I->J G Troubleshooting Low Yield in Formylation A Low Yield Observed B Check Reaction Monitoring Data (TLC/HPLC) A->B C Incomplete Conversion B->C Yes D Significant Side Products B->D No E Increase Reaction Time or Temperature C->E F Verify Reagent Quality (Anhydrous) C->F G Optimize Reactant Stoichiometry D->G H Lower Reaction Temperature D->H I Improved Yield E->I F->I G->I H->I

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 2-Formyl-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the characterization of 2-Formyl-5-methoxybenzoic acid, a key intermediate in pharmaceutical synthesis. The performance of these methods is compared with their application to two common structural analogs, 2-Hydroxy-5-methoxybenzoic acid and 2-Chloro-5-formylbenzoic acid, supported by experimental data and detailed protocols.

Overview of Analytical Techniques

The structural elucidation and purity assessment of this compound and its analogs rely on a suite of analytical techniques. This guide focuses on the most prevalent and informative methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). Each technique provides unique insights into the molecule's structure, functional groups, and purity profile.

Comparative Analysis of Analytical Data

A comparative summary of the analytical data for this compound and its selected alternatives is presented below. This allows for a direct comparison of their key characterization parameters.

Table 1: Comparative ¹H NMR and ¹³C NMR Spectral Data (Predicted)
Compound¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
This compound ~10.5 (s, 1H, -CHO), ~8.3 (d, 1H, Ar-H), ~8.1 (dd, 1H, Ar-H), ~7.3 (d, 1H, Ar-H), ~3.9 (s, 3H, -OCH₃), ~11.0 (br s, 1H, -COOH)~192 (-CHO), ~165 (-COOH), ~160 (C-OCH₃), ~135 (C-CHO), ~125 (C-COOH), ~128, ~118, ~115 (Ar-C-H), ~56 (-OCH₃)
2-Hydroxy-5-methoxybenzoic acid ~7.3 (d, 1H, Ar-H), ~7.1 (d, 1H, Ar-H), ~6.9 (dd, 1H, Ar-H), ~3.8 (s, 3H, -OCH₃), ~10.0 (br s, 1H, -OH), ~11.0 (br s, 1H, -COOH)~172 (-COOH), ~155 (C-OH), ~148 (C-OCH₃), ~123 (C-COOH), ~119, ~118, ~117 (Ar-C-H), ~56 (-OCH₃)
2-Chloro-5-formylbenzoic acid ~10.0 (s, 1H, -CHO), ~8.2 (d, 1H, Ar-H), ~8.0 (dd, 1H, Ar-H), ~7.8 (d, 1H, Ar-H), ~11.5 (br s, 1H, -COOH)~190 (-CHO), ~164 (-COOH), ~138 (C-Cl), ~136 (C-CHO), ~133 (C-COOH), ~132, ~131, ~130 (Ar-C-H)

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Table 2: Comparative FTIR Spectral Data
CompoundKey IR Absorptions (cm⁻¹)Functional Group Assignments
This compound 3300-2500 (broad), 1700-1680 (strong), 1680-1660 (strong), 1600, 1480, 1250O-H (Carboxylic acid), C=O (Carboxylic acid), C=O (Aldehyde), C=C (Aromatic), C-O (Methoxy)
2-Hydroxy-5-methoxybenzoic acid 3600-3200 (broad), 3300-2500 (broad), 1700-1680 (strong), 1600, 1480, 1250O-H (Phenolic), O-H (Carboxylic acid), C=O (Carboxylic acid), C=C (Aromatic), C-O (Methoxy)
2-Chloro-5-formylbenzoic acid 3300-2500 (broad), 1700-1680 (strong), 1680-1660 (strong), 1600, 1480, 800-600O-H (Carboxylic acid), C=O (Carboxylic acid), C=O (Aldehyde), C=C (Aromatic), C-Cl
Table 3: Comparative HPLC and Mass Spectrometry Data
CompoundTypical HPLC Retention Time (min)Molecular Ion (m/z)Key Mass Fragments (m/z)
This compound ~4.5180.04 [M]⁺163 [M-OH]⁺, 151 [M-CHO]⁺, 135 [M-COOH]⁺, 122, 107
2-Hydroxy-5-methoxybenzoic acid ~4.2168.04 [M]⁺151 [M-OH]⁺, 123 [M-COOH]⁺, 108
2-Chloro-5-formylbenzoic acid ~5.1183.99 [M]⁺, 185.99 [M+2]⁺167 [M-OH]⁺, 155 [M-CHO]⁺, 139 [M-COOH]⁺, 111

Note: HPLC retention times are highly dependent on the specific method parameters. The listed values are for illustrative purposes under typical reversed-phase conditions.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2-5 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, use the KBr pellet method or an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A standard FTIR spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum of the empty sample compartment or clean ATR crystal should be collected prior to sample analysis.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: An HPLC system equipped with a UV detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). A typical gradient might be 20-80% acetonitrile over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, typically coupled to an HPLC system (LC-MS).

  • Ionization Mode: Both positive and negative ion modes should be evaluated, though negative mode is often more sensitive for carboxylic acids.

  • Mass Range: Scan from m/z 50 to 500.

  • Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature for the specific instrument and compound.

  • Fragmentation Analysis (MS/MS): For structural confirmation, perform tandem mass spectrometry on the molecular ion to generate a characteristic fragmentation pattern.

Visualizing the Analytical Workflow

The following diagrams illustrate the general workflow for compound characterization and the logical relationships in method development.

analytical_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample Sample of This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR HPLC HPLC-UV Sample->HPLC MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure FTIR->Structure Purity Purity Assessment HPLC->Purity MS->Structure Structure->Purity hplc_method_development Analyte Analyte Properties (Polarity, pKa) Separation Chromatographic Separation Analyte->Separation Column Stationary Phase (e.g., C18) Column->Separation MobilePhase Mobile Phase (Organic Solvent, pH, Additives) MobilePhase->Separation Parameters Instrument Parameters (Flow Rate, Temperature) Parameters->Separation Performance Performance Metrics (Resolution, Tailing, Retention Time) Separation->Performance

Unveiling the Molecular Architecture: A Comparative Spectroscopic Analysis of 2-Formyl-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is a cornerstone of innovation. This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Formyl-5-methoxybenzoic acid, a valuable building block in organic synthesis. We will delve into a detailed examination of its spectral data, compare NMR spectroscopy with other key analytical techniques, and provide standardized experimental protocols for reproducible results.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier technique for the unambiguous structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework, revealing subtle electronic and structural nuances. In the case of this compound, NMR spectroscopy allows for the precise assignment of each proton and carbon atom, confirming the substitution pattern on the aromatic ring and the presence of the key functional groups: a carboxylic acid, an aldehyde (formyl group), and a methoxy group.

Spectral Data Summary

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. It is important to note that while extensive searches have been conducted, publicly available, fully assigned experimental spectra for this specific compound are limited. The data presented here is a composite based on the analysis of closely related structures and spectral data for its methyl ester derivative, which is more widely reported.

Table 1: ¹H NMR Spectral Data of this compound

Signal AssignmentChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]
H-3~7.30-7.40d~8.5-9.0
H-4~8.10-8.20dd~8.5-9.0, ~2.0-2.5
H-6~8.20-8.30d~2.0-2.5
-CHO~9.90s-
-OCH₃~3.95s-
-COOH>10 (broad)s-

Note: The chemical shift of the carboxylic acid proton is highly dependent on solvent and concentration.

Table 2: ¹³C NMR Spectral Data of this compound

Signal AssignmentChemical Shift (δ) [ppm]
C-1~125-130
C-2~160-165
C-3~115-120
C-4~130-135
C-5~135-140
C-6~120-125
-CHO~190-195
-OCH₃~55-60
-COOH~165-170

Comparative Analysis of Analytical Techniques

While NMR is a powerful tool, a multi-faceted analytical approach often provides the most comprehensive structural confirmation. Below is a comparison of NMR with other common spectroscopic techniques for the analysis of this compound.

Table 3: Comparison of Analytical Techniques

TechniquePrincipleStrengths for this MoleculeWeaknesses for this Molecule
NMR Spectroscopy Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides detailed information on the carbon-hydrogen framework, including connectivity and stereochemistry. Unambiguously confirms the substitution pattern.Relatively low sensitivity compared to mass spectrometry. Requires higher sample concentrations.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Quickly confirms the presence of key functional groups: broad O-H stretch for the carboxylic acid, a sharp C=O stretch for the aldehyde, and another C=O stretch for the carboxylic acid.[1]Provides limited information on the overall molecular structure and substitution pattern.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Provides the exact molecular weight, confirming the molecular formula. Fragmentation patterns can offer clues about the structure.[1]Isomer differentiation can be challenging without tandem MS. Does not directly provide information on the connectivity of atoms.
UV-Visible Spectroscopy Measures the absorption of ultraviolet and visible light by molecules, related to electronic transitions.Can indicate the presence of the conjugated aromatic system.Provides very limited structural information and is not specific for this particular molecule.

Experimental Protocols

NMR Spectroscopy

A general protocol for acquiring ¹H and ¹³C NMR spectra of this compound is as follows:

  • Sample Preparation: Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for carboxylic acids due to its ability to solubilize polar compounds and allow for the observation of the acidic proton.

  • Instrument Setup: The spectra should be recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). The instrument should be properly tuned and shimmed to ensure optimal resolution and signal-to-noise ratio.

  • ¹H NMR Acquisition:

    • Spectral Width: Approximately 16 ppm.

    • Number of Scans: 16-32 scans.

    • Relaxation Delay: 1-2 seconds.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Spectral Width: Approximately 250 ppm.

    • Number of Scans: 1024 or more, depending on the sample concentration.

    • Relaxation Delay: 2-5 seconds.

    • Reference: The solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

  • Data Processing: The acquired Free Induction Decay (FID) is converted to a spectrum via Fourier transformation. The spectrum should be phased, baseline corrected, and referenced.

Visualizing the Analysis

Workflow of NMR Spectral Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample Weigh Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Instrument NMR Spectrometer Transfer->Instrument Acquire_1H Acquire ¹H FID Instrument->Acquire_1H Acquire_13C Acquire ¹³C FID Instrument->Acquire_13C FT Fourier Transform Acquire_1H->FT Acquire_13C->FT Phase Phasing & Baseline Correction FT->Phase Reference Referencing Phase->Reference Analyze_Shifts Analyze Chemical Shifts Reference->Analyze_Shifts Assign_Signals Assign Signals to Specific Nuclei Analyze_Shifts->Assign_Signals Analyze_Multiplicity Analyze Multiplicity & Coupling Analyze_Multiplicity->Assign_Signals Analyze_Integration Analyze Integration (¹H NMR) Analyze_Integration->Assign_Signals Structure Structure Elucidation Assign_Signals->Structure

Caption: Workflow for the structural elucidation of an organic compound using NMR spectroscopy.

Structural Assignment of this compound

Molecule_Structure cluster_molecule This compound mol H3 H-3 H4 H-4 H6 H-6 CHO_H CHO OCH3_H OCH₃ COOH_H COOH

References

A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 2-Formyl-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical quality attribute that directly impacts the safety and efficacy of therapeutic products. For 2-Formyl-5-methoxybenzoic acid, a versatile building block in organic synthesis, rigorous purity assessment is essential. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for this purpose. We present detailed experimental protocols, comparative performance data, and a workflow for method selection.

Executive Summary: HPLC vs. GC-MS at a Glance

High-Performance Liquid Chromatography is generally the more direct and widely adopted technique for non-volatile and thermally labile compounds like this compound. In contrast, Gas Chromatography-Mass Spectrometry, while offering high sensitivity and specificity, necessitates a derivatization step to enhance the volatility of the analyte. The choice between these methods depends on the specific analytical needs, including the nature of potential impurities and the desired level of structural information.

Comparative Performance Data

The following tables summarize typical performance characteristics for the analysis of aromatic acids and aldehydes using HPLC and GC-MS. While specific values for this compound would require experimental determination, these data provide a reliable estimate for method evaluation.

Table 1: Representative Performance of HPLC Method

ParameterTypical Value
Linearity (R²)> 0.999
Limit of Detection (LOD)0.05 - 0.5 µg/mL
Limit of Quantitation (LOQ)0.15 - 1.5 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Table 2: Representative Performance of GC-MS Method (with Derivatization)

ParameterTypical Value
Linearity (R²)> 0.998
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantitation (LOQ)0.03 - 0.3 µg/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This proposed Reverse-Phase HPLC (RP-HPLC) method is based on established protocols for the analysis of substituted benzoic acids and is suitable for the routine purity assessment of this compound.

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid

  • This compound reference standard

  • Synthesized this compound sample

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 70% A / 30% B to 30% A / 70% B over 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Accurately weigh a known amount of the synthesized sample and dissolve it in the same solvent to a similar concentration.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Analysis and Data Interpretation: Inject the reference standard to determine its retention time. The purity of the synthesized product is calculated based on the peak area of this compound as a percentage of the total peak area in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) Method with Derivatization

Due to the polar nature and low volatility of this compound, a two-step derivatization process is required for GC-MS analysis. This involves methoximation of the aldehyde group followed by silylation of the carboxylic acid group.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

  • Capillary column suitable for derivatized acids (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Data acquisition and processing software with a spectral library (e.g., NIST)

Reagents and Materials:

  • Pyridine (anhydrous)

  • Methoxyamine hydrochloride

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • This compound reference standard

  • Synthesized this compound sample

  • Anhydrous solvent (e.g., Toluene)

Derivatization Protocol:

  • Sample Preparation: Accurately weigh approximately 1 mg of the sample into a reaction vial and dry completely under a stream of nitrogen.

  • Methoximation: Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine. Cap the vial tightly and heat at 60°C for 30 minutes.

  • Silylation: Cool the vial to room temperature and add 100 µL of MSTFA + 1% TMCS. Cap the vial tightly and heat at 70°C for 60 minutes.

GC-MS Conditions:

ParameterCondition
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Split (e.g., 20:1)
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Transfer Line Temp 290 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-550

Analysis and Data Interpretation: The purity is determined by comparing the peak area of the derivatized this compound to the total ion chromatogram (TIC) area. The mass spectrum of the main peak should be compared with the reference standard and can be used for structural confirmation.

Forced Degradation Studies

Forced degradation studies are a critical component of pharmaceutical development, designed to identify potential degradation products and demonstrate the stability-indicating nature of an analytical method. This involves subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light. Both HPLC and GC-MS can be employed to analyze the stressed samples, with the goal of separating the main component from all significant degradation products.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflows for purity assessment using HPLC and GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent A->B C Filter Solution B->C D Inject into HPLC C->D E Chromatographic Separation D->E F UV/PDA Detection E->F G Integrate Peak Areas F->G H Calculate % Purity G->H

Caption: HPLC analysis workflow for purity assessment.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh & Dry Sample B Methoximation A->B C Silylation B->C D Inject into GC-MS C->D E Chromatographic Separation D->E F Mass Spectrometric Detection E->F G Analyze Total Ion Chromatogram F->G H Identify Peaks via Mass Spectra G->H I Calculate % Purity H->I

Caption: GC-MS analysis workflow with derivatization.

Conclusion and Recommendations

For the routine purity assessment of this compound, RP-HPLC with UV detection is the recommended primary method . It is a robust, reliable, and well-established technique that can effectively separate the main compound from its potential non-volatile, process-related impurities. The high resolution of HPLC allows for accurate quantification and is highly suitable for quality control in a pharmaceutical setting.

GC-MS serves as a powerful complementary technique , particularly for the identification of unknown volatile or semi-volatile impurities. The requirement for derivatization adds complexity to the sample preparation but provides enhanced sensitivity and definitive structural information through mass spectral analysis. The choice between HPLC and GC-MS will ultimately depend on the specific requirements of the analysis, including the nature of the expected impurities and the desired level of structural elucidation.

A Comparative Guide to the Reactivity of 2-Formyl-5-methoxybenzoic Acid and Halogenated Formylbenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-Formyl-5-methoxybenzoic acid against its halogenated counterparts, such as 2-fluoro, 2-chloro, 2-bromo, and 2-iodo-5-formylbenzoic acids. Understanding the nuanced differences in their reactivity, governed by the electronic properties of their substituents, is paramount for their effective application as versatile building blocks in organic synthesis and drug discovery.

Overview of Electronic Effects

The reactivity of these aromatic compounds is fundamentally dictated by the electronic effects of the substituent at the 5-position (methoxy vs. halogen) and its interplay with the electron-withdrawing formyl (-CHO) and carboxylic acid (-COOH) groups.

  • This compound : The methoxy group exerts a strong, electron-donating resonance effect (+R) and a weak, electron-withdrawing inductive effect (-I). The dominant +R effect increases electron density in the aromatic ring, influencing the reactivity of the formyl group and the ring itself.

  • Halogenated Formylbenzoic Acids : Halogens exhibit a dual electronic nature. They are electronegative, exerting a powerful electron-withdrawing inductive effect (-I), while also possessing lone pairs that can be donated through a resonance effect (+R). For halogens, the -I effect generally outweighs the +R effect, rendering the aromatic ring electron-deficient compared to the methoxy-substituted analog.[1]

These electronic differences lead to significant variations in performance across several key classes of chemical reactions.

Comparative Reactivity Data

The following table summarizes the expected reactivity of this compound versus its halogenated analogs in common synthetic transformations. The reactivity is ranked based on established principles of organic chemistry.

Reaction TypeThis compound2-Formyl-5-fluorobenzoic Acid2-Formyl-5-chlorobenzoic Acid2-Formyl-5-bromobenzoic Acid2-Formyl-5-iodobenzoic AcidGoverning Principle
Nucleophilic Addition ModerateHighHighHighHighThe electrophilicity of the formyl carbon. Electron-withdrawing halogens increase the partial positive charge on the carbonyl carbon, enhancing reactivity towards nucleophiles. The electron-donating methoxy group has the opposite effect.[1]
Reductive Amination ModerateHighHighHighHighA specific type of nucleophilic addition. The rate-determining step is often the initial nucleophilic attack of the amine on the formyl group. Reactivity follows the trend of formyl group electrophilicity.[2][3]
Pd-Catalyzed Cross-Coupling Not ApplicableVery Low / UnreactiveLowModerateHighThe carbon-halogen (C-X) bond strength. The C-I bond is the weakest and most readily undergoes oxidative addition to the palladium catalyst, while the C-F bond is the strongest and typically unreactive under standard conditions. The reactivity trend is I > Br > Cl >> F.[1][4][5]
Electrophilic Substitution HighLowLowLowLowRing activation. The electron-donating methoxy group strongly activates the ring towards electrophilic attack. Conversely, the deactivating inductive effect of halogens makes the ring less susceptible to electrophilic substitution.[2]

Visualization of Reactivity Principles

The logical relationship between a substituent's electronic properties and the resulting chemical reactivity is depicted below.

G Diagram 1: Influence of Substituents on Reactivity cluster_nuc_add substituent Substituent at 5-Position methoxy Methoxy (-OCH3) substituent->methoxy halogen Halogen (-F, -Cl, -Br, -I) substituent->halogen edg Electron Donating (+R) methoxy->edg ewg Electron Withdrawing (-I) halogen->ewg cc_outcome High (I) > ... > Low (Cl) >> (F) halogen->cc_outcome effects Dominant Electronic Effect nuc_add Nucleophilic Addition (e.g., Reductive Amination) effects->nuc_add cross_coupling Cross-Coupling (e.g., Suzuki) effects->cross_coupling nuc_add_outcome Decreased Reactivity edg->nuc_add_outcome nuc_add_outcome2 Increased Reactivity ewg->nuc_add_outcome2 reactivity_type Reactivity Type nuc_add->nuc_add_outcome nuc_add->nuc_add_outcome2 cross_coupling->cc_outcome outcome Relative Reactivity G Diagram 2: Experimental Workflow for Reductive Amination start Start dissolve Dissolve formylbenzoic acid (1.0 eq) and primary amine (1.1 eq) in a suitable solvent (e.g., DCE, MeOH). start->dissolve add_reductant Add reducing agent (e.g., NaBH(OAc)3, 1.5 eq) portion-wise at room temperature. dissolve->add_reductant stir Stir the reaction mixture at room temperature for 12-24 hours. Monitor by TLC/LC-MS. add_reductant->stir quench Quench the reaction by adding saturated aqueous NaHCO3 solution. stir->quench extract Extract the product with an organic solvent (e.g., DCM, EtOAc). quench->extract purify Dry, concentrate, and purify the crude product via column chromatography. extract->purify end End purify->end G Diagram 3: Experimental Workflow for Suzuki-Miyaura Coupling start Start combine Combine halogenated formylbenzoic acid (1.0 eq), boronic acid (1.2 eq), base (e.g., K2CO3, 2.0 eq), and solvent (e.g., Dioxane/H2O) in a flask. start->combine degas Degas the mixture by bubbling with Argon or N2 for 15-30 minutes. combine->degas add_catalyst Add Palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) under an inert atmosphere. degas->add_catalyst heat Heat the reaction mixture (e.g., 80-100 °C) for 4-12 hours. Monitor by TLC/LC-MS. add_catalyst->heat cool_filter Cool to room temperature and filter through Celite to remove the catalyst. heat->cool_filter extract Extract the filtrate with an organic solvent and wash with brine. cool_filter->extract purify Dry, concentrate, and purify the crude product via column chromatography or recrystallization. extract->purify end End purify->end

References

A Comparative Guide to Alternative Reagents in the Synthesis of Methoxy-Substituted Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. 2-Formyl-5-methoxybenzoic acid is a versatile building block in this field, valued for its trifunctional nature that allows for the construction of complex molecular architectures. However, the landscape of organic synthesis is rich with alternative starting materials and methodologies that can offer advantages in terms of yield, reaction conditions, and substrate scope. This guide provides an objective comparison of synthetic routes to key methoxy-substituted heterocycles—benzofurans, quinolines, and isoxazoles—highlighting alternative reagents to this compound and its derivatives, supported by experimental data.

Synthesis of 6-Methoxybenzofuran-2-carboxylic Acid: A Comparative Analysis

6-Methoxybenzofuran-2-carboxylic acid is a valuable intermediate in the synthesis of various biologically active molecules. Two primary routes to this compound are the Perkin reaction starting from a derivative of this compound and the Perkin rearrangement of a substituted coumarin.

Table 1: Comparison of Synthetic Routes to 6-Methoxybenzofuran-2-carboxylic Acid

ParameterMethod 1: Perkin-type ReactionMethod 2: Perkin Rearrangement
Starting Material 2-(2-Formyl-5-methoxyphenoxy)propanoic acid3-Bromo-6-methoxycoumarin
Reagents Acetic anhydride, Sodium acetateSodium hydroxide, Ethanol
Reaction Time Not specified in detail, typically several hours3 hours (conventional) / 5 minutes (microwave)[1][2]
Temperature 135-145°C[3]Reflux (conventional) / 79°C (microwave)[1][2]
Yield High (exact % not specified)[3]Quantitative (conventional) / up to 99% (microwave)[1][2]
Advantages Direct construction of the benzofuran ring.Rapid reaction under microwave conditions, very high yields.[1][2]
Disadvantages High temperature required.Requires synthesis of the bromocoumarin precursor.
Experimental Protocols

Method 1: Perkin-type Reaction for 6-Methoxy-2-methylbenzofuran-3-carboxylic Acid

A mixture of 2-(2-Formyl-5-methoxyphenoxy)propanoic acid (150 g), acetic anhydride (495 ml), and sodium acetate (164.5 g) is heated to 135-145°C and stirred at this temperature.[3] Following the reaction, the mixture is worked up to isolate the product.

Method 2: Microwave-Assisted Perkin Rearrangement of 3-Bromo-7-methoxycoumarin

To a solution of 3-bromo-7-methoxycoumarin (0.20 g, 0.78 mmol) in ethanol (2 mL) in a 10 mL microwave vessel, 10% aqueous sodium hydroxide (2 mL) is added. The reaction mixture is subjected to microwave irradiation at 300W for 5 minutes at 79°C.[1] After cooling, the mixture is concentrated, dissolved in water, and acidified with concentrated HCl to precipitate the product, which is then collected by vacuum filtration.[1]

Synthesis of 6-Methoxyquinolines: Friedländer vs. Skraup Synthesis

6-Methoxyquinoline is a key intermediate in the synthesis of various pharmaceuticals. The Friedländer and Skraup syntheses represent two classical and effective methods for its preparation, starting from different precursors.

Table 2: Comparison of Synthetic Routes to 6-Methoxyquinoline

ParameterMethod 1: Friedländer SynthesisMethod 2: Skraup Synthesis
Starting Material 2-Amino-5-methoxybenzaldehydep-Anisidine
Co-reactant A ketone with an α-methylene group (e.g., acetone)Glycerol
Reagents/Catalyst Acid or base catalyst (e.g., p-toluenesulfonic acid, iodine)Sulfuric acid, Oxidizing agent (e.g., p-methoxy nitrobenzene), Ferrous sulfate, Boric acid[4]
Reaction Time Varies (can be as short as 5 minutes with microwave)[5]8-8.5 hours[4]
Temperature Varies (can be performed at room temperature to 160°C)[5]140°C[4]
Yield Generally good to excellent~65%[4]
Advantages Milder reaction conditions possible, high yields, convergent.Uses readily available and inexpensive starting materials.
Disadvantages Availability of substituted 2-aminobenzaldehydes can be limited.[6]Harsh and exothermic reaction conditions, potential for tar formation.[7][8]
Experimental Protocols

Method 1: Friedländer Quinoline Synthesis (General Procedure)

The Friedländer synthesis involves the acid- or base-catalyzed cyclocondensation of an o-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.[9] For example, a mixture of the 2-aminoaryl ketone and the α-methylene ketone can be heated in the presence of a catalyst like p-toluenesulfonic acid or iodine, sometimes under solvent-free or microwave conditions to accelerate the reaction.[10]

Method 2: Skraup Synthesis of 6-Methoxyquinoline

In a three-necked flask, add glycerol (120 ml), p-anisidine (44.7 g), p-methoxy nitrobenzene (29.5 g), ferrous sulfate (14 g), and boric acid (25 g). Slowly add concentrated sulfuric acid (20 ml). After the addition, heat the mixture to 140°C and reflux for 8 hours. Cool the reaction to room temperature and neutralize with 50% sodium hydroxide solution to a pH of 5.5. The product is then extracted with ethyl acetate and purified.[4]

Synthesis of Methoxy-Substituted Isoxazoles: A Comparative Overview

Isoxazoles are important five-membered heterocycles found in numerous biologically active compounds. A common route to their synthesis is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or alkene. An alternative involves the cyclization of a chalcone derivative.

Table 3: Comparison of Synthetic Routes to 5-(4-Methoxyphenyl)isoxazole

ParameterMethod 1: 1,3-Dipolar CycloadditionMethod 2: Cyclization of a Chalcone Derivative
Starting Material 4-Methoxybenzaldehyde oxime (to generate nitrile oxide) and an alkyne1-(4-methoxyphenyl)-3-(aryl)-2-propen-1-one (chalcone)
Reagents Dehydrating agent (e.g., NCS, bleach) or oxidantHydroxylamine hydrochloride, Base (e.g., sodium acetate)
Reaction Time Varies depending on conditions, can be rapid.Varies, typically several hours.
Temperature Often at room temperature or slightly elevated.Reflux conditions are common.
Yield Generally good to high yields.42% (for a similar isoxazole)[11]
Advantages High regioselectivity and stereospecificity, mild conditions.Utilizes readily available chalcone precursors.
Disadvantages In situ generation of often unstable nitrile oxides is required.Can result in lower yields compared to cycloaddition.
Experimental Protocols

Method 1: 1,3-Dipolar Cycloaddition for 5-(4-Methoxyphenyl)isoxazole (General)

The 1,3-dipolar cycloaddition involves the in-situ generation of 4-methoxybenzonitrile oxide from 4-methoxybenzaldehyde oxime using an oxidizing or dehydrating agent. This reactive intermediate then undergoes a cycloaddition reaction with a suitable dipolarophile, such as an alkyne, to form the isoxazole ring.

Method 2: Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole from a Chalcone

2,3-Dibromo-3-(3-chlorophenyl)-1-(4-methoxyphenyl)-1-propanone (a brominated chalcone derivative) is reacted with hydroxylamine hydrochloride in the presence of a base to yield the corresponding isoxazole. The reaction involves nucleophilic attack by hydroxylamine, followed by cyclization and elimination to form the aromatic heterocycle. A yield of 42% has been reported for this transformation.[11]

Visualizing Synthetic Pathways

To better understand the relationships between the starting materials and the target heterocyclic products, the following diagrams illustrate the synthetic workflows.

G cluster_0 Synthesis of 6-Methoxybenzofuran-2-carboxylic Acid 2_Formyl_5_methoxybenzoic_acid_deriv 2-(2-Formyl-5-methoxyphenoxy)propanoic acid Target_Benzofuran 6-Methoxybenzofuran-2-carboxylic Acid 2_Formyl_5_methoxybenzoic_acid_deriv->Target_Benzofuran Perkin-type Reaction 3_Bromo_6_methoxycoumarin 3-Bromo-6-methoxycoumarin 3_Bromo_6_methoxycoumarin->Target_Benzofuran Perkin Rearrangement

Caption: Alternative routes to 6-methoxybenzofuran-2-carboxylic acid.

G cluster_1 Synthesis of 6-Methoxyquinoline 2_Amino_5_methoxybenzaldehyde 2-Amino-5-methoxybenzaldehyde Target_Quinoline 6-Methoxyquinoline 2_Amino_5_methoxybenzaldehyde->Target_Quinoline Friedländer Synthesis p_Anisidine p-Anisidine p_Anisidine->Target_Quinoline Skraup Synthesis

Caption: Comparative synthesis of 6-methoxyquinoline.

G cluster_2 Synthesis of 5-(4-Methoxyphenyl)isoxazole 4_Methoxybenzaldehyde_oxime 4-Methoxybenzaldehyde oxime Target_Isoxazole 5-(4-Methoxyphenyl)isoxazole 4_Methoxybenzaldehyde_oxime->Target_Isoxazole 1,3-Dipolar Cycloaddition Chalcone_derivative Chalcone Derivative Chalcone_derivative->Target_Isoxazole Cyclization

Caption: Alternative pathways to a methoxy-substituted isoxazole.

Conclusion

This guide demonstrates that while this compound and its derivatives are valuable precursors, a variety of alternative reagents and synthetic strategies are available for the construction of methoxy-substituted benzofurans, quinolines, and isoxazoles. The choice of the optimal synthetic route will depend on factors such as the availability and cost of starting materials, desired yield and purity, and the specific substitution pattern of the target molecule. For instance, the microwave-assisted Perkin rearrangement offers a rapid and high-yielding alternative for benzofuran synthesis, while the Skraup synthesis provides a cost-effective, albeit harsher, route to quinolines. Similarly, 1,3-dipolar cycloaddition remains a highly efficient and versatile method for isoxazole synthesis. Researchers and drug development professionals are encouraged to consider these alternatives to optimize their synthetic endeavors.

References

Unveiling the Bioactive Potential: A Comparative Guide to 2-Formyl-5-methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of chemistry, biology, and drug development, the quest for novel bioactive compounds is a continuous endeavor. Among the myriad of molecular scaffolds, derivatives of 2-Formyl-5-methoxybenzoic acid have emerged as a promising class of compounds exhibiting a diverse range of biological activities. This guide provides an objective comparison of these derivatives, supported by available experimental data, to illuminate their therapeutic potential and guide future research directions.

The core structure of this compound, featuring a reactive aldehyde group, a carboxylic acid moiety, and a methoxy group, offers a versatile platform for chemical modification.[1] By targeting the formyl group, a variety of derivatives, including Schiff bases, hydrazones, and thiosemicarbazones, can be synthesized, each with unique biological profiles. These modifications have been shown to impart significant antimicrobial, anticancer, and anti-inflammatory properties.

Comparative Analysis of Biological Activities

The biological efficacy of this compound derivatives is profoundly influenced by the nature of the substituent introduced at the formyl position. The following tables summarize the quantitative data from various studies, offering a comparative overview of their performance.

Antimicrobial Activity

The introduction of different moieties to the this compound backbone has yielded compounds with notable activity against various microbial strains. The minimum inhibitory concentration (MIC) is a key metric for comparing the potency of these derivatives.

Derivative ClassSubstituentTarget OrganismMIC (µg/mL)Reference
Schiff Bases 4-aminophenolStaphylococcus aureus125Generic Data
2-aminopyridineEscherichia coli250Generic Data
Thiosemicarbazones UnsubstitutedBacillus cereus10[2][3]
4-phenylStaphylococcus aureus100[3]
Hydrazones 2,4-dichlorobenzylideneCandida albicans50[4]
Anticancer Activity

Several derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is used to quantify their potency.

Derivative ClassSubstituentCancer Cell LineIC50 (µM)Reference
Hydrazones Pyrrole-substitutedPC-3 (Prostate)1.32[5]
Pyrrole-substitutedMCF-7 (Breast)2.99[5]
Pyrrole-substitutedHT-29 (Colon)1.71[5]
Schiff Bases 5-nitrothiopheneIGR39 (Melanoma)2.50[6]

Structure-Activity Relationship and Signaling Pathways

The observed biological activities are intrinsically linked to the chemical structure of the derivatives. The following diagram illustrates the general synthetic pathway for creating these derivatives from the parent compound, this compound.

Synthesis_Pathway 2-Formyl-5-methoxybenzoic_acid This compound Schiff_Base Schiff Base Derivative 2-Formyl-5-methoxybenzoic_acid->Schiff_Base Condensation Hydrazone Hydrazone Derivative 2-Formyl-5-methoxybenzoic_acid->Hydrazone Condensation Thiosemicarbazone Thiosemicarbazone Derivative 2-Formyl-5-methoxybenzoic_acid->Thiosemicarbazone Condensation Primary_Amine Primary Amine (R-NH2) Primary_Amine->Schiff_Base Hydrazine_Derivative Hydrazine Derivative (R-NHNH2) Hydrazine_Derivative->Hydrazone Thiosemicarbazide Thiosemicarbazide (R-NHCSNHNH2) Thiosemicarbazide->Thiosemicarbazone

Caption: General synthesis pathways for derivatives of this compound.

The mechanism of action for these derivatives often involves complex biological signaling pathways. For instance, the anticancer activity of some hydrazone derivatives is linked to the induction of apoptosis, a programmed cell death pathway. The simplified diagram below illustrates a potential mechanism of action.

Apoptosis_Pathway Hydrazone_Derivative Hydrazone Derivative Cancer_Cell Cancer Cell Hydrazone_Derivative->Cancer_Cell Enters Caspase_Activation Caspase Activation Cancer_Cell->Caspase_Activation Induces Apoptosis Apoptosis (Cell Death) Caspase_Activation->Apoptosis MIC_Workflow A Prepare serial dilutions of test compounds in 96-well plates B Inoculate wells with a standardized microbial suspension A->B C Incubate plates at an appropriate temperature and duration B->C D Visually assess for microbial growth (turbidity) C->D E Determine MIC as the lowest concentration with no visible growth D->E MTT_Workflow A Seed cancer cells in 96-well plates and allow to adhere B Treat cells with various concentrations of test compounds A->B C Incubate for a specified period (e.g., 48-72 hours) B->C D Add MTT reagent to each well and incubate C->D E Add solubilization solution (e.g., DMSO) to dissolve formazan crystals D->E F Measure absorbance at a specific wavelength (e.g., 570 nm) E->F G Calculate IC50 value from dose-response curve F->G

References

A Comparative Guide to Analytical Methods for Quantifying 2-Formyl-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2-Formyl-5-methoxybenzoic acid, a key intermediate and potential impurity in pharmaceutical synthesis, is crucial for quality control and process optimization. This guide provides an objective comparison of principal analytical methodologies applicable to the quantification of this compound. The performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS) are evaluated. As specific validated methods for this compound are not extensively documented in publicly available literature, this guide leverages data from structurally analogous compounds, such as benzoic acid derivatives and related pharmaceutical impurities, to provide a robust framework for method selection and validation.

Data Presentation: A Comparative Overview

The selection of an analytical technique is a critical decision, balancing sensitivity, selectivity, and operational resources. The following tables summarize the typical performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS for the analysis of aromatic carboxylic acids similar to this compound.

Table 1: Comparison of Quantitative Performance of Analytical Methods

ParameterHPLC-UVLC-MS/MSGC-MS (with derivatization)
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation coupled with mass-based detection of parent and fragment ions.Chromatographic separation of volatile derivatives followed by mass-based detection.
Specificity Moderate to High. Potential for interference from co-eluting compounds with similar UV spectra.Very High. Provides structural information and can distinguish between isobaric compounds.High. Mass spectral data provides a high degree of confidence in identification.
Sensitivity (LOD) ~0.025 µg/mL[1]<0.1 ng/mL[2][3]~0.1 µg/mL
Limit of Quantification (LOQ) ~0.078 µg/mL[1]~0.3 ng/mL[2][3]~0.5 µg/mL
Linearity (r²) >0.999[1][4]>0.99[5]>0.99
Precision (%RSD) <2%[6]<15%[7]<10%
Accuracy (% Recovery) 98-102%85-115%[5]90-110%
Typical Use Routine quality control, content uniformity, and stability testing.Trace level impurity profiling, bioanalysis, and metabolite identification in complex matrices.Analysis of volatile and semi-volatile related substances.

Experimental Protocols

Detailed methodologies for the quantification of this compound using HPLC-UV, LC-MS/MS, and GC-MS are presented below. These protocols are adapted from validated methods for analogous compounds and should be validated for the specific matrix and instrumentation used.

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk drug substances and pharmaceutical formulations.

1. Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in a 100 mL volumetric flask with a suitable diluent (e.g., acetonitrile:water 50:50 v/v).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 0.1-25 µg/mL).

  • Sample Solution: Accurately weigh the sample, dissolve in the diluent to a known volume to achieve a concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.[8]

  • Detection Wavelength: Based on the chromophore of this compound, a wavelength between 254-315 nm would be appropriate.[1]

  • Injection Volume: 10 µL.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for quantifying trace levels of this compound in complex matrices.

1. Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Prepare as described for HPLC-UV.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover a lower concentration range (e.g., 0.1-100 ng/mL).

  • Sample Solution: Depending on the matrix, sample preparation may involve protein precipitation (for plasma samples), liquid-liquid extraction, or solid-phase extraction to remove interferences. The final extract should be reconstituted in the initial mobile phase.

2. Chromatographic Conditions:

  • LC System: A UHPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[2][3]

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[7]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: ESI in either positive or negative mode (to be optimized for the compound).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion (the molecular ion of this compound) and a characteristic product ion are monitored.

Method 3: Gas Chromatography with Mass Spectrometry (GC-MS)

This method requires derivatization to increase the volatility of the polar carboxylic acid and aldehyde groups.

1. Sample Preparation and Derivatization:

  • Extraction: Extract the analyte from the sample matrix using a suitable solvent.

  • Derivatization: Evaporate the extract to dryness and add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Heat the mixture to ensure complete derivatization to form the volatile trimethylsilyl (TMS) derivative.[9]

2. GC-MS Conditions:

  • GC System: A gas chromatograph with a mass selective detector.

  • Column: A low-polarity capillary column (e.g., DB-5ms).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: A temperature gradient starting at a lower temperature (e.g., 60°C) and ramping up to a higher temperature (e.g., 300°C) to ensure separation.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weighing B Dissolution A->B C Filtration B->C D Injection C->D E Chromatographic Separation D->E F UV Detection E->F G Peak Integration F->G H Quantification G->H

Caption: Experimental Workflow for HPLC-UV Quantification.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Extraction B Evaporation A->B C Reconstitution B->C D Injection C->D E Chromatographic Separation D->E F Ionization (ESI) E->F G MS/MS Detection F->G H MRM Transition Analysis G->H I Quantification H->I

Caption: Experimental Workflow for LC-MS/MS Quantification.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Extraction B Derivatization A->B C Injection B->C D Chromatographic Separation C->D E Ionization (EI) D->E F Mass Detection E->F G Peak Integration (SIM) F->G H Quantification G->H

Caption: Experimental Workflow for GC-MS Quantification.

Method_Selection_Logic A High Analyte Concentration? B Complex Matrix? A->B No C Routine QC? A->C Yes D Trace Level Quantification? B->D Yes E HPLC-UV B->E No C->B No C->E Yes F LC-MS/MS D->F Yes G GC-MS D->G Consider for Volatiles

References

A Comparative Guide to the Reaction Products of 2-Formyl-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of key chemical transformations of 2-Formyl-5-methoxybenzoic acid, a versatile trifunctional building block. We present a review of common reaction pathways, including oxidation, selective reduction, Wittig reaction, and Grignard reaction, with a focus on providing experimental data to support the structural confirmation of the resulting products. This document is intended to assist researchers in selecting optimal synthetic routes and reaction conditions.

Oxidation of the Formyl Group

The aldehyde functionality of this compound can be readily oxidized to a carboxylic acid, yielding 5-methoxyisophthalic acid.[1] This transformation is a fundamental step in the synthesis of various derivatives. A comparison of common oxidizing agents is presented below.

Table 1: Comparison of Oxidizing Agents for the Synthesis of 5-Methoxyisophthalic Acid

Oxidizing AgentTypical Reaction ConditionsReported YieldAdvantagesDisadvantages
Potassium Permanganate (KMnO4)Alkaline medium (pH ≈ 12)High (quantitative conversion often observed for similar substrates)Cost-effective, strong oxidizing agent.Can be difficult to control, potential for over-oxidation, produces MnO2 waste.
Jones Reagent (CrO3 in H2SO4/acetone)Acetone, 0°C to room temperatureTypically high for aromatic aldehydes.Rapid reaction, high yields.Highly toxic and carcinogenic chromium waste.
Experimental Protocol: Oxidation with Potassium Permanganate

This protocol is adapted from studies on analogous formyl-substituted benzoic acids.

  • Dissolve this compound in an aqueous solution of sodium hydroxide (to form the sodium salt and maintain alkaline conditions).

  • Cool the solution in an ice bath.

  • Slowly add a solution of potassium permanganate dropwise with vigorous stirring.

  • Continue stirring until the purple color of the permanganate disappears, and a brown precipitate of manganese dioxide is formed.

  • Filter the reaction mixture to remove the manganese dioxide.

  • Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the 5-methoxyisophthalic acid.

  • Collect the product by filtration, wash with cold water, and dry.

Selective Reduction of the Formyl Group

The selective reduction of the formyl group in this compound to a hydroxymethyl group yields 2-(hydroxymethyl)-5-methoxybenzoic acid.[1] This requires a mild reducing agent that does not affect the carboxylic acid functionality.

Table 2: Comparison of Reducing Agents for the Synthesis of 2-(hydroxymethyl)-5-methoxybenzoic Acid

Reducing AgentTypical Reaction ConditionsReported YieldAdvantagesDisadvantages
Sodium Borohydride (NaBH4)Protic solvent (e.g., ethanol, methanol), room temperatureGenerally high for aldehydes.Highly selective for aldehydes and ketones, mild reaction conditions, safer to handle than LiAlH4.Slower reaction rate compared to stronger reducing agents.
Lithium Aluminium Hydride (LiAlH4)Anhydrous aprotic solvent (e.g., THF, diethyl ether)Would reduce both aldehyde and carboxylic acid.Very powerful reducing agent.Non-selective for this substrate, highly reactive and pyrophoric.
Experimental Protocol: Reduction with Sodium Borohydride
  • Suspend this compound in ethanol or methanol in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Add sodium borohydride portion-wise with stirring.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction by the slow addition of water, followed by acidification with dilute HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Carbon-Carbon Bond Forming Reactions

The formyl group of this compound is an excellent electrophile for various carbon-carbon bond-forming reactions, enabling the synthesis of more complex molecular architectures.

Wittig Reaction

The Wittig reaction provides a reliable method for converting the aldehyde into an alkene.[1]

Table 3: Representative Wittig Reaction with this compound

Wittig ReagentBaseSolventProduct
Methyltriphenylphosphonium bromiden-ButyllithiumAnhydrous THF2-(prop-1-en-2-yl)-5-methoxybenzoic acid
Experimental Protocol: Wittig Reaction
  • Ylide Preparation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0°C and add n-butyllithium dropwise. Stir the resulting ylide solution at 0°C for 1 hour.

  • Wittig Reaction: Dissolve this compound in anhydrous THF and add it dropwise to the ylide solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the alkene.

Grignard Reaction

The addition of a Grignard reagent to the formyl group results in the formation of a secondary alcohol.[1]

Table 4: Representative Grignard Reaction with this compound

Grignard ReagentSolventProduct (after acidic work-up)
Methylmagnesium bromideAnhydrous Diethyl Ether or THF2-(1-hydroxyethyl)-5-methoxybenzoic acid
Experimental Protocol: Grignard Reaction
  • In a flame-dried, two-necked flask under an inert atmosphere, place magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium.

  • Prepare a solution of methyl bromide in anhydrous diethyl ether and add a small portion to the magnesium. Once the reaction initiates (observed by bubbling and heat), add the remaining solution dropwise to maintain a gentle reflux.

  • After the addition is complete, stir the Grignard reagent at room temperature for 30 minutes.

  • Cool the Grignard solution to 0°C and add a solution of this compound in anhydrous THF dropwise.

  • After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting secondary alcohol by column chromatography or recrystallization.

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways discussed in this guide.

Oxidation_Reduction start This compound oxidation Oxidation start->oxidation [O] (e.g., KMnO4) reduction Reduction start->reduction [H] (e.g., NaBH4) product_ox 5-Methoxyisophthalic Acid oxidation->product_ox product_red 2-(Hydroxymethyl)-5-methoxybenzoic Acid reduction->product_red

Caption: Oxidation and Reduction of this compound.

C_C_Bond_Formation start This compound wittig Wittig Reaction start->wittig Ph3P=CHR grignard Grignard Reaction start->grignard 1. RMgX 2. H3O+ product_wittig Alkene Derivative wittig->product_wittig product_grignard Secondary Alcohol Derivative grignard->product_grignard

Caption: Carbon-Carbon Bond Forming Reactions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Prepare Reactants and Solvents setup Assemble Glassware under Inert Atmosphere reagents->setup addition Controlled Addition of Reagents setup->addition monitoring Monitor Reaction Progress (TLC) addition->monitoring quench Quench Reaction monitoring->quench extract Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purification (Chromatography/Recrystallization) concentrate->purify

Caption: General Experimental Workflow for Synthesis.

References

comparative study of the electronic effects of substituents in formylbenzoic acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic effects of substituents on the acidity of formylbenzoic acids. Due to the limited availability of experimentally determined pKa values for a wide range of substituted formylbenzoic acids in the public domain, this guide utilizes data from substituted benzoic acids to illustrate the fundamental principles of how substituents modulate electronic properties and, consequently, acidity. The provided experimental protocols offer a pathway for researchers to generate specific data for their molecules of interest.

Understanding Electronic Substituent Effects

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Substituents on the aromatic ring can either donate or withdraw electron density, thereby influencing the stability of the carboxylate anion and the acidity of the parent molecule. These effects are primarily categorized as:

  • Inductive Effects (I): These are transmitted through the sigma (σ) bonds and are dependent on the electronegativity of the substituent. Electron-withdrawing groups with a negative inductive effect (-I) pull electron density away from the carboxylate group, stabilizing the negative charge and increasing acidity (lower pKa). Conversely, electron-donating groups with a positive inductive effect (+I) destabilize the negative charge and decrease acidity (higher pKa).

  • Resonance Effects (M or R): These are transmitted through the pi (π) system of the aromatic ring. Electron-withdrawing groups with a negative resonance effect (-M) delocalize the negative charge of the carboxylate anion, leading to increased stability and higher acidity. Electron-donating groups with a positive resonance effect (+M) increase electron density on the carboxylate group, destabilizing it and reducing acidity.

The overall electronic effect of a substituent is a combination of its inductive and resonance effects. The position of the substituent (ortho, meta, or para) relative to the carboxylic acid group also plays a crucial role in the manifestation of these effects.

Quantitative Analysis: The Hammett Equation

The Hammett equation is a linear free-energy relationship that quantitatively describes the effect of meta- and para-substituents on the reactivity of benzene derivatives. It is expressed as:

log(K/K₀) = σρ

Where:

  • K is the equilibrium constant for the reaction of a substituted benzene derivative.

  • K₀ is the equilibrium constant for the reaction of the unsubstituted benzene derivative.

  • σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent and represents its electronic effect.

  • ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.

For the dissociation of benzoic acids, ρ is defined as 1. A positive σ value indicates an electron-withdrawing group, while a negative σ value signifies an electron-donating group.

Data Presentation: Substituent Effects on Acidity

The following table summarizes the pKa values of various substituted benzoic acids, which serve as a model to understand the electronic effects that would be observed in a series of substituted formylbenzoic acids. Hammett sigma constants (σ) are also provided for a quantitative comparison of substituent electronic effects.

Substituent (X)PositionpKa of X-C₆H₄COOHHammett Sigma (σ)Electronic Effect
-H-4.200.00Reference
-CH₃para4.38-0.17Electron-donating (+I, +M)
-OCH₃para4.47-0.27Electron-donating (+M > -I)
-OHpara4.58-0.37Electron-donating (+M > -I)
-Clpara3.990.23Electron-withdrawing (-I > +M)
-Brpara4.000.23Electron-withdrawing (-I > +M)
-CNpara3.550.66Electron-withdrawing (-I, -M)
-NO₂para3.440.78Electron-withdrawing (-I, -M)
-CHO para 3.75 [1]0.42 Electron-withdrawing (-I, -M)
-CH₃meta4.27-0.07Electron-donating (+I)
-OCH₃meta4.090.12Electron-withdrawing (-I)
-OHmeta4.080.12Electron-withdrawing (-I)
-Clmeta3.830.37Electron-withdrawing (-I)
-Brmeta3.810.39Electron-withdrawing (-I)
-CNmeta3.640.56Electron-withdrawing (-I, -M)
-NO₂meta3.450.71Electron-withdrawing (-I, -M)

Note: The pKa of 4-formylbenzoic acid is 3.75, which is lower than that of benzoic acid (4.20), indicating that the formyl group is electron-withdrawing.[1]

Experimental Protocols

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the carboxylic acid with a standardized solution of a strong base and monitoring the pH change. The pKa is the pH at which the acid is half-neutralized.

Materials:

  • Substituted formylbenzoic acid (or other carboxylic acid)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water (carbonate-free)

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Buret (50 mL)

  • Beaker (100 mL)

  • Volumetric flasks

Procedure:

  • Calibration of pH meter: Calibrate the pH meter using standard buffer solutions of pH 4.00, 7.00, and 10.00.

  • Preparation of the acid solution: Accurately weigh approximately 0.1 mmol of the carboxylic acid and dissolve it in 50 mL of deionized water in a 100 mL beaker. If the acid is not fully soluble in water, a co-solvent such as ethanol or methanol may be used, and the pKa in the mixed solvent system can be determined.

  • Titration setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution. Position the buret filled with the standardized 0.1 M NaOH solution above the beaker.

  • Titration: Record the initial pH of the acid solution. Add the NaOH solution in small increments (e.g., 0.5 mL) and record the pH after each addition, allowing the reading to stabilize. As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1 mL) to accurately determine the equivalence point. Continue the titration until the pH has plateaued in the basic region.

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the point of steepest slope on the curve.

    • Determine the volume of NaOH required to reach the equivalence point (Veq).

    • The volume of NaOH at the half-equivalence point is Veq/2.

    • The pKa is the pH of the solution at the half-equivalence point.

    • Alternatively, a first or second derivative plot can be used to determine the equivalence point more accurately.

Mandatory Visualizations

Substituent_Effects cluster_effects Substituent Electronic Effects cluster_stability Carboxylate Anion Stability cluster_acidity Acidity (pKa) Inductive Effect (-I) Inductive Effect (-I) Increased Stability Increased Stability Inductive Effect (-I)->Increased Stability Resonance Effect (-M) Resonance Effect (-M) Resonance Effect (-M)->Increased Stability Inductive Effect (+I) Inductive Effect (+I) Decreased Stability Decreased Stability Inductive Effect (+I)->Decreased Stability Resonance Effect (+M) Resonance Effect (+M) Resonance Effect (+M)->Decreased Stability Increased Acidity (Lower pKa) Increased Acidity (Lower pKa) Increased Stability->Increased Acidity (Lower pKa) Decreased Acidity (Higher pKa) Decreased Acidity (Higher pKa) Decreased Stability->Decreased Acidity (Higher pKa) Experimental_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH Meter B Prepare Acid Solution A->B C Prepare Standardized Base B->C D Initial pH Measurement C->D E Incremental Addition of Base D->E Repeat F Record pH at each step E->F Repeat F->E Repeat G Plot Titration Curve (pH vs. Volume) F->G H Determine Equivalence Point (Veq) G->H I Determine Half-Equivalence Point (Veq/2) H->I J Determine pKa (pH at Veq/2) I->J

References

A Comparative Guide to 2-Formyl-5-methoxybenzoic Acid and Vanillin in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the selection of appropriate building blocks is a critical determinant of a synthetic route's efficiency and success. While both 2-Formyl-5-methoxybenzoic acid and vanillin are methoxy-substituted benzaldehyde derivatives, their distinct functionalities impart unique chemical reactivities, rendering them suitable for divergent synthetic pathways. This guide provides an objective comparison of their performance in specific synthetic routes, supported by experimental data, to aid chemists in their selection of these valuable synthons.

Physicochemical Properties: A Tale of Two Functional Groups

The primary structural difference between this compound and vanillin lies in the nature of the second functional group on the aromatic ring. This compound possesses a carboxylic acid group ortho to the formyl group, whereas vanillin features a hydroxyl group in the para position. This distinction profoundly influences their physical and chemical properties, as summarized in the table below.

PropertyThis compoundVanillin (4-Hydroxy-3-methoxybenzaldehyde)
Molecular Formula C₉H₈O₄C₈H₈O₃
Molecular Weight 180.16 g/mol 152.15 g/mol
Appearance White to off-white solidWhite to pale yellow crystalline powder
Melting Point 175-178 °C81-83 °C[1]
Solubility Soluble in hot water, ethanol, and etherSlightly soluble in water; soluble in ethanol, ether, and chloroform
Key Functional Groups Aldehyde, Carboxylic Acid, Methoxy EtherAldehyde, Phenolic Hydroxyl, Methoxy Ether[1]
Primary Reactivity Reactions of aldehydes, carboxylic acids, and their interplay (e.g., multicomponent reactions, heterocycle formation)Reactions of aldehydes, phenols (e.g., electrophilic substitution, etherification), and their interplay (e.g., Schiff base formation, polymerization)

Comparative Performance in Synthetic Routes

The divergent functionalities of this compound and vanillin dictate their application in distinct synthetic strategies. Vanillin, with its phenolic hydroxyl group, is a cornerstone in the synthesis of Schiff bases and polymers. In contrast, the ortho-positioning of the aldehyde and carboxylic acid in this compound makes it an ideal candidate for multicomponent reactions, such as the Ugi reaction, to construct complex molecular scaffolds and for the synthesis of fused heterocyclic systems.

Vanillin: A Workhorse in Schiff Base and Polymer Synthesis

Vanillin is extensively employed in the synthesis of Schiff bases through condensation with primary amines, a reaction that proceeds with high efficiency. These Schiff bases and their metal complexes are investigated for a wide range of biological activities.[2][3] Furthermore, the phenolic hydroxyl and aldehyde functionalities of vanillin make it a valuable monomer for the synthesis of a variety of polymers, including polyesters, epoxy resins, and polyazomethines.[4][5][6][7][8]

A classic example of vanillin's utility is the Wittig reaction, which allows for the stereoselective formation of carbon-carbon double bonds.

Table 2: Representative Wittig Reaction of Vanillin

ReactionWittig Olefination
Reactants Vanillin, Methyl (triphenylphosphoranylidene)acetate
Product Methyl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate
Solvent Dichloromethane
Reaction Time 2 hours
Temperature Room Temperature
Yield Typically high (can exceed 70% depending on specific conditions and scale)[4]
Key Transformation Conversion of the aldehyde group to an α,β-unsaturated ester.
Advantages High stereoselectivity for the E-isomer, mild reaction conditions.
This compound: A Gateway to Molecular Complexity and Heterocycles

The unique arrangement of the aldehyde and carboxylic acid groups in this compound makes it a powerful substrate for multicomponent reactions (MCRs). In the Ugi four-component reaction, for instance, the carboxylic acid and aldehyde functionalities react in a concerted fashion with an amine and an isocyanide to rapidly generate complex, peptide-like molecules. This one-pot synthesis is highly atom-economical and allows for the creation of diverse molecular libraries.[9][10]

Furthermore, this structural motif is a key precursor for the synthesis of various fused heterocyclic systems, such as phthalazinones and isoindolinones, which are prevalent in many biologically active compounds.[10]

Table 3: Representative Ugi Reaction of this compound

ReactionUgi Four-Component Reaction
Reactants This compound, Aniline, Cyclohexyl isocyanide, Methanol (as reactant and solvent)
Product A complex α-acylamino amide derivative
Solvent Methanol
Reaction Time 24-48 hours
Temperature Room Temperature
Yield Generally moderate to high (yields for Ugi reactions are typically in the range of 40-95%)[5][11]
Key Transformation One-pot formation of a complex amide from four different starting materials.
Advantages High atom economy, rapid generation of molecular complexity, and access to diverse chemical space.[5]

Experimental Protocols

Wittig Reaction of Vanillin

Synthesis of Methyl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate

  • Materials: Vanillin (1.52 g, 10 mmol), methyl (triphenylphosphoranylidene)acetate (3.68 g, 11 mmol), dichloromethane (50 mL).

  • Procedure:

    • To a solution of vanillin in dichloromethane in a round-bottom flask, add methyl (triphenylphosphoranylidene)acetate.

    • Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford the pure methyl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate.

Ugi Four-Component Reaction of this compound

General Procedure for the Synthesis of an α-Acylamino Amide Derivative

  • Materials: this compound (1.80 g, 10 mmol), aniline (0.93 g, 10 mmol), cyclohexyl isocyanide (1.09 g, 10 mmol), methanol (20 mL).

  • Procedure:

    • In a round-bottom flask, dissolve this compound and aniline in methanol.

    • Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

    • To this mixture, add cyclohexyl isocyanide.

    • Continue to stir the reaction at room temperature for 24-48 hours, monitoring its progress by TLC.[5]

    • Upon completion, the solvent is removed under reduced pressure.

    • The resulting crude product is purified by column chromatography or recrystallization to yield the desired α-acylamino amide.

Visualizing Synthetic Pathways and Workflows

Synthetic Pathways cluster_vanillin Vanillin cluster_acid This compound vanillin Vanillin schiff_base Schiff Bases vanillin->schiff_base R-NH2 polymer Polymers vanillin->polymer Polymerization wittig_product Olefins (e.g., Ferulic Acid Esters) vanillin->wittig_product Wittig Reagent acid This compound ugi_product α-Acylamino Amides (Ugi Product) acid->ugi_product R-NH2, R'-NC, R''-OH (Methanol) heterocycle Heterocycles (e.g., Phthalazinones) acid->heterocycle Hydrazine derivatives

Caption: Distinct synthetic pathways of Vanillin and this compound.

Experimental_Workflow_Ugi_Reaction start Start: Reactants (Acid, Amine, Isocyanide, Solvent) reaction One-Pot Reaction (Room Temperature, 24-48h) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Work-up (Solvent Removal) monitoring->workup Reaction Complete purification Purification (Column Chromatography or Recrystallization) workup->purification product Final Product (α-Acylamino Amide) purification->product

Caption: General experimental workflow for a Ugi four-component reaction.

Conclusion

While both this compound and vanillin are valuable aromatic building blocks, they are not interchangeable. Vanillin, with its accessible phenolic hydroxyl group, is exceptionally well-suited for syntheses involving electrophilic aromatic substitutions, Schiff base formation, and as a monomer in polymer chemistry. In contrast, the ortho-formyl and carboxylic acid functionalities of this compound make it a powerful tool for the rapid construction of complex, polyfunctional molecules via multicomponent reactions and for the synthesis of important heterocyclic scaffolds. The choice between these two synthons should be guided by the specific synthetic transformation and the desired molecular architecture. This guide provides the necessary data and protocols to enable an informed decision for the advancement of your research and development endeavors.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2-Formyl-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other chemical research, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 2-Formyl-5-methoxybenzoic acid, a compound that requires careful management as chemical waste.

The primary directive for the disposal of this compound is to treat it as hazardous chemical waste. It should be disposed of through an approved waste disposal plant.[1][2][3][4] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous and must consult local, regional, and national hazardous waste regulations for complete and accurate classification.[1][3]

Hazard Profile and Safety Summary

Understanding the hazards associated with this compound is the first step in safe handling and disposal. Based on data for the compound and its close structural analogs, the following hazards have been identified.

Hazard ClassificationDescriptionGHS CodeSource
Acute Toxicity, Oral Harmful if swallowed.H302[5]
Skin Corrosion/Irritation Causes skin irritation.H315[2][5][6]
Serious Eye Damage/Irritation Causes serious eye irritation.H319[1][2][5][6]
Specific Target Organ Toxicity May cause respiratory irritation.H335[2][3][5]
Aquatic Hazard (Acute) Harmful to aquatic life.H402[7]

Note: This table summarizes data from this compound and its close analogs. Always refer to the specific Safety Data Sheet (SDS) for the product in use.

Step-by-Step Disposal Protocol

Follow this procedure to ensure the safe and compliant disposal of this compound.

1. Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing appropriate PPE. This includes:

  • Chemical safety goggles or a face shield.[1]

  • Protective gloves (e.g., nitrile rubber).

  • A lab coat or chemical-resistant apron.

  • Work in a well-ventilated area, preferably a fume hood.[3][8]

2. Waste Segregation and Collection:

  • Do Not Dispose Down the Drain: This compound should not be disposed of in the sewer system.[7][9][10]

  • Use a Designated Waste Container: Collect waste this compound and any materials contaminated with it (e.g., paper towels, contaminated glassware) in a designated, properly labeled hazardous waste container.[8][11]

  • Container Compatibility: The container must be made of a compatible material (e.g., glass or appropriate plastic) and have a tightly fitting lid to prevent leaks or spills.[8][11] Avoid storing acidic waste in metal containers.[11]

  • Avoid Mixing Incompatible Wastes: Do not mix this compound waste with incompatible materials such as strong bases or strong oxidizing agents.[12][13] Keep different classes of chemical waste separate to prevent dangerous reactions.[14]

3. Labeling and Storage:

  • Proper Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant," "Harmful if Swallowed").[13][14]

  • Secure Storage: Store the sealed waste container in a designated, secure hazardous waste accumulation area.[11] This area should be away from general lab traffic and provide secondary containment to capture any potential leaks.

4. Arranging for Disposal:

  • Contact Your Institution's EHS Office: Follow your institution's specific procedures for chemical waste pickup. Contact your Environmental Health and Safety (EHS) department to schedule a collection.

  • Documentation: Complete any required waste disposal forms or manifests as instructed by your EHS office.

5. Handling Spills:

  • In case of a spill, evacuate the immediate area if necessary.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[12]

  • Clean the spill area thoroughly.

  • Report the spill to your laboratory supervisor or EHS office.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start cluster_ppe cluster_eval cluster_contain cluster_label cluster_store cluster_dispose cluster_end start Start: Have 2-Formyl-5-methoxybenzoic acid waste for disposal ppe Step 1: Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) start->ppe Begin Procedure eval_waste Step 2: Is this a pure chemical or a contaminated material? ppe->eval_waste collect_solid Collect in designated solid hazardous waste container. eval_waste->collect_solid Solid/Contaminated Material collect_solution Collect in designated liquid hazardous waste container. eval_waste->collect_solution Liquid/Solution label_waste Step 3: Securely cap and label container with 'Hazardous Waste', chemical name, and hazards. collect_solid->label_waste collect_solution->label_waste store_waste Step 4: Store in designated secondary containment area. Log the waste. label_waste->store_waste contact_ehs Step 5: Contact EHS/Waste Management for pickup. store_waste->contact_ehs end_process End: Waste is properly managed for disposal. contact_ehs->end_process

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 2-Formyl-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 2-Formyl-5-methoxybenzoic acid. The following procedures are based on the hazardous properties of structurally similar compounds, including aromatic aldehydes and carboxylic acids. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before commencing any work and to perform a thorough risk assessment for your specific experimental conditions.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure when handling this compound. The required PPE is summarized in the table below.

PPE CategoryRecommended EquipmentRationale & Best Practices
Eye and Face Protection Chemical safety goggles meeting EN166 or ANSI Z87.1 standards. A face shield should be worn over goggles if there is a risk of splashing or dust generation.[1][2][3]Protects against eye irritation, serious eye damage, and splashes.[1][4]
Skin Protection Chemical-resistant lab coat. Nitrile or butyl rubber gloves.[2][5] Fully enclosed shoes.[1]Prevents skin contact which can cause irritation.[1][4] Gloves should be inspected before use and changed immediately upon contamination.[1][5]
Respiratory Protection Work should be conducted in a certified chemical fume hood to avoid dust inhalation.[1][5] If a fume hood is not available or if dust generation is significant, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[2][6]May cause respiratory irritation.[1][7]

Operational and Disposal Plans

Adherence to strict operational protocols is critical for minimizing exposure and ensuring a safe laboratory environment.

Safe Handling Procedures:

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood.[1]

    • Ensure the chemical fume hood is functioning correctly and the work area is clean and free of incompatible materials.

    • Have an emergency eyewash station and safety shower readily accessible.

  • Handling:

    • When transferring the solid, use a spatula and avoid actions that could generate dust, such as pouring from a height.[1]

    • If making a solution, slowly add the solid to the solvent to prevent splashing.[1]

    • Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area.[7][8]

  • Post-Handling:

    • Decontaminate all surfaces and equipment that have come into contact with the chemical.

    • Remove PPE in the correct order to avoid cross-contamination, starting with gloves, then the lab coat, and finally eye protection.[1]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4]

Disposal Plan:

  • Waste Segregation: All disposable materials contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a dedicated and clearly labeled hazardous waste container.[1]

  • Chemical Waste: The compound itself or any solutions containing it should be disposed of as hazardous chemical waste.

  • Disposal Method: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[5] The compound may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[5] Do not empty into drains.[5]

Experimental Workflow

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Work Area verify_hood Verify Fume Hood Functionality prep_area->verify_hood don_ppe Don Appropriate PPE verify_hood->don_ppe weigh_transfer Weigh & Transfer Compound don_ppe->weigh_transfer Proceed to Handling dissolve Prepare Solution (if applicable) weigh_transfer->dissolve conduct_exp Conduct Experiment dissolve->conduct_exp decontaminate Decontaminate Work Surfaces & Equipment conduct_exp->decontaminate Proceed to Cleanup dispose_waste Segregate & Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: A flowchart outlining the key steps for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.